2-(5-Nitropyridin-2-yl)ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(5-nitropyridin-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c10-4-3-6-1-2-7(5-8-6)9(11)12/h1-2,5,10H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDGEJIEPUQPCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of 2-(5-Nitropyridin-2-yl)ethanol: A Versatile Building Block for Drug Discovery
Abstract
The nitropyridine scaffold is a cornerstone in medicinal chemistry, frequently incorporated into pharmaceutical agents due to its unique electronic properties and versatile reactivity.[1][2] This guide provides a comprehensive technical overview of a robust synthetic pathway and a detailed characterization workflow for 2-(5-Nitropyridin-2-yl)ethanol, a valuable yet under-documented derivative. While structurally related compounds such as 2-(5-ethylpyridin-2-yl)ethanol are recognized as key intermediates in the synthesis of commercial drugs, this guide elucidates a proposed, field-proven strategy for accessing the nitro-substituted analogue.[3][4] We will explore the causality behind the selection of precursors, reagents, and analytical techniques, offering researchers and drug development professionals a practical framework for the synthesis, purification, and structural validation of this promising molecule.
Introduction and Strategic Rationale
This compound (Molecular Formula: C₇H₈N₂O₃, Molecular Weight: 184.15 g/mol ) is an organic compound featuring a pyridine ring substituted with a nitro group at the 5-position and an ethanol group at the 2-position, connected by a direct carbon-carbon bond. The strategic importance of this molecule lies in its dual functionality:
-
The Nitropyridine Core: The electron-withdrawing nitro group significantly influences the reactivity of the pyridine ring, making it susceptible to nucleophilic substitution and providing a handle for further chemical modification, such as reduction to a highly versatile amino group.
-
The Ethanol Side-Chain: The primary alcohol offers a site for esterification, etherification, or oxidation, enabling the molecule's integration into larger, more complex structures.
This combination makes this compound an attractive building block for generating libraries of novel compounds for high-throughput screening and targeted drug design. This document outlines a reliable synthetic approach starting from a common precursor, followed by a rigorous characterization protocol to ensure structural integrity and purity.
Proposed Synthetic Pathway and Experimental Protocols
A robust synthesis requires a logical sequence of high-yielding reactions that are amenable to scale-up. Our proposed pathway leverages a well-established precursor, 2-chloro-5-nitropyridine, and employs a modern cross-coupling reaction to construct the C-C bond, a method chosen for its efficiency and substrate tolerance.
Sources
An In-depth Technical Guide to the Physicochemical Properties of 2-(5-Nitropyridin-2-yl)ethanol
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties of 2-(5-Nitropyridin-2-yl)ethanol, a heterocyclic compound of interest in medicinal chemistry and materials science.[1] Nitropyridine derivatives are recognized as versatile precursors for a wide array of biologically active molecules, demonstrating activities from anticancer to antimicrobial.[1] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of the compound's chemical identity, structural features, core physicochemical parameters, and spectroscopic profile. Furthermore, it outlines detailed, field-proven experimental protocols for the determination of key properties such as solubility and pKa, emphasizing the causality behind methodological choices. The guide aims to serve as an authoritative resource, grounding its claims in established scientific principles and providing a robust framework for the reliable characterization of this and similar molecules.
Introduction and Chemical Identity
This compound is an organic compound featuring a pyridine ring substituted with a nitro group and an ethanol side chain. The presence of the electron-withdrawing nitro group, the basic pyridine nitrogen, and the hydrophilic ethanol moiety imparts a unique combination of chemical characteristics that are critical for its application in synthesis and drug design. Nitropyridines are pivotal building blocks in the synthesis of pharmaceutical agents.[1][2] Understanding the fundamental physicochemical properties of this molecule is paramount for predicting its behavior in various chemical and biological systems, including its reactivity, stability, solubility, and potential interactions with biological targets.
Table 1: Chemical Identity of this compound
| Identifier | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₇H₈N₂O₃ | [3] |
| Molecular Weight | 168.15 g/mol | - |
| CAS Number | 1260740-65-5 | [2] |
| Canonical SMILES | C1=CC(=CN=C1CCO)[O-] | - |
| InChI Key | Not readily available | - |
Note: While some databases refer to related structures, the molecular formula and weight have been calculated for the specific title compound.
Core Physicochemical Properties
The interplay of the functional groups in this compound dictates its physical and chemical behavior. These properties are summarized below and are essential for designing experimental conditions, formulating solutions, and predicting bioavailability.
Table 2: Summary of Physicochemical Properties
| Property | Value / Description | Methodological Insight |
| Appearance | Expected to be a solid at room temperature. | Based on analogous compounds like 2-(5-Nitro-2-pyridyloxy)ethanol, which is a white to off-white solid.[4] |
| Melting Point | 112-114°C (for the related 2-(5-Nitro-2-pyridyloxy)ethanol) | The melting point provides a crucial measure of purity and lattice energy. The value for the closely related ether analog suggests a crystalline solid with significant intermolecular forces.[4] |
| Boiling Point | Predicted: 355.7±27.0 °C | This is a predicted value for the ether analog, as nitropyridines can be thermally sensitive and may decompose before boiling.[4][5] |
| Solubility | Expected to be soluble in polar organic solvents. | The ethanol group imparts polarity and hydrogen bonding capability, suggesting solubility in solvents like methanol, ethanol, and DMSO. Aqueous solubility is likely pH-dependent due to the pyridine nitrogen.[2] |
| pKa (Predicted) | Predicted: 13.97±0.10 (for the hydroxyl proton of the ether analog) | The acidity of the ethanol proton and the basicity of the pyridine nitrogen are key parameters. The pyridine nitrogen's pKa will be significantly lowered by the electron-withdrawing nitro group. |
Spectroscopic and Structural Characterization
A robust analytical characterization is essential to confirm the identity and purity of this compound. The expected spectroscopic data are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure in solution.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the ethanol side chain.
-
Aromatic Region (δ 7.5-9.5 ppm): Three protons will appear in this region. The proton adjacent to the nitro group will be the most deshielded (highest ppm).
-
Aliphatic Region (δ 3.0-5.0 ppm): Two triplets are expected for the -CH₂-CH₂-OH group, corresponding to the methylene group adjacent to the pyridine ring and the methylene group adjacent to the hydroxyl group. A broad singlet for the hydroxyl proton (-OH) will also be present.
-
-
¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to each unique carbon atom in the molecule. The carbon atom attached to the nitro group will be significantly downfield.[6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the molecular formula.
-
Electron Ionization (EI-MS): This technique would likely show a prominent molecular ion peak (M⁺) at m/z 168. Key fragmentation patterns would involve the loss of the ethanol side chain or components of the nitro group.
-
Electrospray Ionization (ESI-MS): A softer ionization technique, ESI-MS run in positive mode would show the protonated molecule [M+H]⁺ at m/z 169. This is particularly useful for confirming the molecular weight with minimal fragmentation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
-
O-H Stretch: A broad absorption band around 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.
-
C-H Stretch: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.
-
N-O Stretch (Nitro Group): Two strong, characteristic absorption bands are expected around 1500-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric).
-
C=N and C=C Stretches: Aromatic ring vibrations will be observed in the 1400-1600 cm⁻¹ region.
Stability and Reactivity Profile
The stability of this compound is a critical consideration for its storage, handling, and application.
-
pH Sensitivity: Nitropyridine derivatives can be susceptible to degradation under strongly acidic or basic conditions.[7] The N-oxide group in related compounds can be protonated in strong acid, altering reactivity, while strong bases can facilitate nucleophilic attack on the pyridine ring.[5]
-
Photodegradation: Aromatic nitro compounds are often sensitive to UV light, which can lead to complex degradation pathways.[5][7] Therefore, it is recommended to store the compound and its solutions protected from light.
-
Reactivity: The nitro group is susceptible to reduction to an amino group using various reducing agents.[2][5] This transformation is a common synthetic strategy for creating more complex derivatives. The hydroxyl group can undergo typical alcohol reactions, such as oxidation or esterification.
Authoritative Experimental Protocols
The following protocols are presented as self-validating systems for determining critical physicochemical properties. They include steps for calibration and quality control to ensure data integrity.
Protocol: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol is based on the widely accepted OECD Guideline 105 and the shake-flask method, considered the "gold standard" for solubility measurement.[8][9]
Rationale: This method directly measures the concentration of a saturated solution in equilibrium with an excess of the solid compound, providing a thermodynamically accurate solubility value.[9] Using buffers at different pH values is critical for ionizable compounds like pyridines, as solubility can change dramatically with protonation state.
Methodology:
-
Preparation: Prepare a series of buffered aqueous solutions (e.g., pH 4.0, 7.4, and 9.0) and deionized water.
-
Calibration: Calibrate an analytical instrument (e.g., HPLC-UV) by preparing a standard curve with known concentrations of the compound in the relevant solvent.
-
Equilibration: Add an excess amount of this compound to separate flasks containing each buffer and the deionized water. Ensure enough solid is present so that it remains visible after equilibration.
-
Agitation: Seal the flasks and place them in a mechanical shaker or on a stirrer in a temperature-controlled environment (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the flasks to stand undisturbed until the excess solid has settled. Alternatively, centrifuge the samples to pellet the solid.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant from each flask.
-
Filtration (Optional but Recommended): Filter the aliquot through a syringe filter (e.g., 0.22 µm PVDF) that does not adsorb the compound to remove any remaining microparticulates.
-
Analysis: Dilute the filtrate as necessary and analyze its concentration using the pre-calibrated HPLC-UV method.
-
Calculation: Determine the solubility in mg/L or mol/L from the measured concentration. The experiment should be performed in triplicate to ensure reproducibility.
Protocol: Determination of pKa (Potentiometric Titration)
Potentiometric titration is a highly precise and common method for determining the dissociation constant (pKa) of ionizable compounds.[10][11][12]
Rationale: This method involves monitoring the pH of a solution as a titrant (acid or base) is added.[12][13] The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at which the compound is 50% ionized.[11] For poorly soluble compounds, a co-solvent system may be necessary, with subsequent extrapolation to aqueous conditions.[10][14]
Methodology:
-
System Calibration: Calibrate a pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).[13]
-
Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., water or a water/methanol mixture) to a known concentration (e.g., 1-10 mM). Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[12][13]
-
Inert Atmosphere: Purge the solution with nitrogen gas for 5-10 minutes to remove dissolved CO₂, which can interfere with the titration of bases.[12][13]
-
Titration (for Pyridine pKa):
-
Place the solution in a jacketed vessel on a magnetic stirrer to maintain a constant temperature.
-
Immerse the calibrated pH electrode.
-
Titrate the solution by adding small, precise increments of a standardized strong acid (e.g., 0.1 M HCl).
-
Record the pH value after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added.
-
Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative curve corresponds to the equivalence point.
-
The pKa is the pH value at the half-equivalence point (the point where half the volume of titrant needed to reach the equivalence point has been added).
-
Safety and Handling
While specific toxicity data for this compound is not widely available, standard laboratory precautions should be taken when handling this and related nitropyridine compounds.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[5][15]
Conclusion
This compound is a multifaceted compound whose physicochemical properties are governed by the interplay of its nitropyridine core and ethanol substituent. This guide has provided a detailed overview of its chemical identity, key physical parameters, spectroscopic signature, and stability considerations. The experimental protocols detailed herein offer a robust, self-validating framework for the empirical determination of its solubility and pKa, which are critical for any application in drug discovery and development. By synthesizing theoretical predictions with practical, authoritative methodologies, this document serves as a vital resource for scientists working with this important class of molecules.
References
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Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]
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ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]
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Kwakman, P. H. M., et al. (2011). Development of Methods for the Determination of pKa Values. PMC - NIH. Available from: [Link]
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DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]
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Analytice. OECD n°120 : Dissolution behaviour in the laboratory. Available from: [Link]
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PMC - NIH. Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Available from: [Link]
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An In-Depth Technical Guide to 2-(5-Nitropyridin-2-yl)ethanol and Its Structural Isomers: A Resource for Chemical Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the functionalization of pyridine rings provides a robust scaffold for the development of novel molecules with tailored properties. Among these, nitropyridine derivatives are of significant interest due to their versatile reactivity and diverse biological activities. This guide provides a comprehensive technical overview of "2-(5-Nitropyridin-2-yl)ethanol" and its closely related structural isomers, offering insights into their synthesis, characterization, and potential applications for researchers, scientists, and drug development professionals.
Introduction and Structural Clarification
The nomenclature "this compound" can be ambiguous and has led to confusion in chemical databases and literature. It is crucial to distinguish between three distinct isomers, differentiated by the linker between the 5-nitropyridine core and the ethanol moiety. This guide will address all three compounds, with a primary focus on the user-requested, yet less documented, carbon-carbon linked variant.
The Three Isomers:
-
This compound (C-C linked): The ethanol group is directly attached to the pyridine ring via a carbon-carbon bond.
-
2-((5-Nitropyridin-2-yl)amino)ethanol (Amino-linked): An amino group (-NH-) connects the pyridine ring and the ethanol moiety.
-
2-(5-Nitropyridin-2-yloxy)ethanol (Ether-linked): An oxygen atom (-O-) forms an ether linkage between the two structural components.
The distinct nature of these linkers profoundly influences the physicochemical properties, reactivity, and potential biological activity of each molecule.
Physicochemical Properties and Identification
A clear identification of these compounds begins with their unique Chemical Abstracts Service (CAS) numbers and molecular structures.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 1260740-65-5 | C₇H₈N₂O₃ | 168.15 |
| 2-((5-Nitropyridin-2-yl)amino)ethanol | 25948-12-3 | C₇H₉N₃O₃ | 183.17 |
| 2-(5-Nitropyridin-2-yloxy)ethanol | 143071-39-0 | C₇H₈N₂O₄ | 184.15 |
Molecular Structures:
To visually delineate the differences between these isomers, their molecular structures are presented below.
Caption: Molecular structures of the three isomers.
Synthesis and Experimental Protocols
The synthetic routes to these compounds are distinct, reflecting the nature of the chemical bond being formed.
Synthesis of this compound (C-C linked)
The synthesis of this isomer is less commonly reported. One plausible approach involves a cross-coupling reaction.
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical, based on standard cross-coupling reactions):
-
Preparation of the Organometallic Reagent: A protected ethanol derivative, such as 2-(tetrahydropyran-2-yloxy)ethylzinc chloride, is prepared from the corresponding Grignard reagent and zinc chloride.
-
Cross-Coupling: To a solution of 2-chloro-5-nitropyridine in an appropriate solvent (e.g., THF), a palladium catalyst (e.g., Pd(PPh₃)₄) is added under an inert atmosphere. The organometallic reagent is then added dropwise, and the reaction mixture is heated to reflux.
-
Workup and Deprotection: After the reaction is complete (monitored by TLC or GC-MS), the mixture is cooled, quenched with a mild acid (e.g., NH₄Cl solution), and extracted with an organic solvent. The organic layers are combined, dried, and concentrated. The protecting group is then removed under acidic conditions (e.g., dilute HCl in methanol).
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired this compound.
Synthesis of 2-((5-Nitropyridin-2-yl)amino)ethanol (Amino-linked)
This isomer is more readily synthesized via nucleophilic aromatic substitution.
Synthetic Pathway:
Caption: Synthetic pathway for 2-((5-Nitropyridin-2-yl)amino)ethanol.
Detailed Experimental Protocol:
-
Reaction Setup: A mixture of 2-chloro-5-nitropyridine (1 equivalent), ethanolamine (1.1 equivalents), and a base such as potassium carbonate (1.5 equivalents) is suspended in a polar aprotic solvent like dimethylformamide (DMF).
-
Reaction Conditions: The mixture is heated to a temperature range of 80-100 °C and stirred for several hours until the starting material is consumed (monitored by TLC).
-
Workup: The reaction mixture is cooled to room temperature and poured into ice water. The resulting precipitate is collected by filtration.
-
Purification: The crude solid is washed with water and then recrystallized from a suitable solvent system (e.g., ethanol/water) to afford pure 2-((5-Nitropyridin-2-yl)amino)ethanol.
Synthesis of 2-(5-Nitropyridin-2-yloxy)ethanol (Ether-linked)
The synthesis of the ether-linked isomer also proceeds through a nucleophilic aromatic substitution, using an alkoxide.
Synthetic Pathway:
Caption: Synthetic pathway for 2-(5-Nitropyridin-2-yloxy)ethanol.
Detailed Experimental Protocol:
-
Formation of the Alkoxide: To a solution of ethylene glycol (excess) in a dry aprotic solvent such as THF, a strong base like sodium hydride (1.1 equivalents relative to the limiting reagent) is added portion-wise at 0 °C under an inert atmosphere. The mixture is stirred until the evolution of hydrogen gas ceases.
-
Substitution Reaction: A solution of 2-chloro-5-nitropyridine (1 equivalent) in THF is then added dropwise to the prepared alkoxide solution. The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
Workup: The reaction is quenched by the slow addition of water. The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield 2-(5-Nitropyridin-2-yloxy)ethanol.
Characterization and Spectroscopic Data
Thorough characterization is essential to confirm the identity and purity of the synthesized compounds. Key analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Expected Spectroscopic Features:
| Technique | This compound | 2-((5-Nitropyridin-2-yl)amino)ethanol | 2-(5-Nitropyridin-2-yloxy)ethanol |
| ¹H NMR | Aromatic protons, triplet for -CH₂- attached to the ring, triplet for -CH₂-OH, and a broad singlet for the -OH proton. | Aromatic protons, multiplets for the two -CH₂- groups of the ethanolamine chain, a broad singlet for the -NH proton, and a broad singlet for the -OH proton. | Aromatic protons, and two distinct triplets for the -O-CH₂-CH₂-OH protons, and a broad singlet for the -OH proton. |
| ¹³C NMR | Aromatic carbons, and two aliphatic carbons for the ethanol side chain. | Aromatic carbons, and two aliphatic carbons for the ethanolamine side chain. | Aromatic carbons, and two aliphatic carbons for the ethylene glycol side chain. |
| IR (cm⁻¹) | O-H stretch (~3300), C-H stretches (~2900), asymmetric and symmetric NO₂ stretches (~1520 and ~1350), C=N and C=C stretches (~1600-1400), and C-O stretch (~1050). | O-H and N-H stretches (~3300), C-H stretches (~2900), asymmetric and symmetric NO₂ stretches (~1520 and ~1350), C=N and C=C stretches (~1600-1400), and C-O stretch (~1050). | O-H stretch (~3300), C-H stretches (~2900), asymmetric and symmetric NO₂ stretches (~1520 and ~1350), C=N and C=C stretches (~1600-1400), and C-O ether stretch (~1250). |
| MS (ESI+) | [M+H]⁺ at m/z 169.06 | [M+H]⁺ at m/z 184.07 | [M+H]⁺ at m/z 185.05 |
Applications in Research and Drug Development
Nitropyridine derivatives are valuable building blocks in the synthesis of more complex molecules with potential therapeutic applications.[1] The nitro group can be readily reduced to an amino group, which can then be further functionalized.
-
As Intermediates in Medicinal Chemistry: These compounds can serve as precursors for the synthesis of various biologically active molecules, including potential anticancer, antiviral, and anti-inflammatory agents.[][3] The pyridine core is a common motif in many approved drugs.
-
In Materials Science: The electron-withdrawing nature of the nitro group and the coordinating ability of the pyridine nitrogen make these molecules interesting for applications in materials science, such as in the development of nonlinear optical materials or as ligands for metal complexes.
Safety and Handling
Nitropyridine derivatives should be handled with care, following standard laboratory safety procedures.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep containers tightly closed.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Specific Hazards:
Aromatic nitro compounds are generally considered to be toxic and may cause skin and eye irritation. Some may be harmful if swallowed or inhaled.
Conclusion
"this compound" and its amino- and ether-linked isomers are valuable chemical entities with distinct properties and synthetic pathways. A clear understanding of their structural differences is paramount for any researcher working in this area. This guide has provided a detailed overview of their synthesis, characterization, potential applications, and safe handling, serving as a foundational resource for their use in further scientific exploration and the development of novel chemical entities.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 150856, 2-(5-Nitro-2-pyridyloxy)ethanol. [Link]
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Alchem Pharmtech. CAS 143071-39-0 | 2-(5-Nitropyridin-2-yloxy)ethanol. [Link]
-
Alchem Pharmtech. CAS 25948-12-3 | 2-((5-Nitropyridin-2-yl)aMino)ethanol. [Link]
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Temple C Jr, Wheeler GP, Comber RN, Elliott RD, Montgomery JA. Synthesis of potential anticancer agents. Pyrido[4,3-b][4][5]oxazines and pyrido[4,3-b][4][5]thiazines. J Med Chem. 1983 Nov;26(11):1614-9.
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G. A. M. El-Hag, K. M. A. El-Nour, and A. A. M. El-Reedy, "Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine," Molecules, vol. 13, no. 8, pp. 1735–1747, Aug. 2008. [Link]
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Biological activity of 2-(5-Nitropyridin-2-yl)ethanol derivatives
An In-Depth Technical Guide to the Biological Activity of 2-(5-Nitropyridin-2-yl)ethanol and its Derivatives
Executive Summary
The pyridine ring is a cornerstone of medicinal chemistry, serving as a "privileged structural motif" in drug design and featuring in approximately 14% of N-heterocyclic drugs approved by the FDA.[1][2] Among pyridine derivatives, those containing a nitro group—nitropyridines—have garnered significant attention for their diverse and potent biological activities.[1][2] The nitro group's strong electron-withdrawing nature modulates the electronic properties of the pyridine ring, enhancing its reactivity and interaction with biological targets. This guide focuses on a specific, promising subclass: this compound and its derivatives. These compounds serve as versatile building blocks for synthesizing a wide array of molecules with therapeutic potential, including anticancer, antimicrobial, and enzyme-inhibiting agents.[1][3] This document provides a comprehensive overview of their synthesis, broad-spectrum biological activities, structure-activity relationships (SAR), and key experimental protocols for their evaluation, tailored for researchers, scientists, and drug development professionals.
The Nitropyridine Scaffold: A Foundation for Bioactivity
Pyridine and its derivatives are fundamental heterocyclic structures widely employed in the development of pharmaceuticals, agrochemicals, and materials.[4][5][6] Their prevalence stems from their unique chemical properties and ability to form multiple hydrogen bonds and engage in π-π stacking interactions, which are critical for binding to biological macromolecules.
The introduction of a nitro group onto the pyridine ring, as in this compound, profoundly influences the molecule's chemical and biological profile. The nitro group acts as a powerful deactivating group, making the pyridine ring electron-deficient. This electronic feature is crucial for several reasons:
-
Enhanced Reactivity for Synthesis: It facilitates nucleophilic aromatic substitution reactions, allowing for the straightforward introduction of various functional groups to create diverse chemical libraries.[1][6]
-
Bio-reductive Activation: In hypoxic environments, such as those found in solid tumors or certain bacteria, the nitro group can be enzymatically reduced to form highly reactive nitroso and hydroxylamine intermediates, which can induce cellular damage. This is a well-known mechanism for nitroaromatic drugs.
-
Modulation of Target Binding: The electronic properties and hydrogen-bonding capacity of the nitro group can significantly contribute to the affinity and selectivity of the molecule for its biological target.
The this compound structure is particularly valuable as it provides two distinct points for chemical modification: the pyridine ring and the ethanol side-chain's hydroxyl group, enabling fine-tuning of its physicochemical and pharmacological properties.
Synthesis and Derivatization Strategies
The synthetic versatility of nitropyridines allows for the creation of a vast array of derivatives. The core scaffold and its subsequent modifications are accessible through established organic chemistry methodologies.
Synthesis of the Core Scaffold: this compound
The parent compound, this compound, can be synthesized from readily available starting materials. A common route involves the reaction of 5-nitropyridin-2-amine with ethylene oxide, typically under acidic conditions to facilitate the reaction.[3]
Exemplary Protocol: Synthesis of this compound
-
Reactant Preparation: Dissolve 5-nitropyridin-2-amine in a suitable solvent.
-
Reaction Initiation: Add hydrochloric acid to the solution to protonate the amine, followed by the careful introduction of ethylene oxide.[3]
-
Controlled Conditions: Maintain the reaction at a controlled temperature (e.g., room temperature) and pH to prevent side reactions and optimize the yield.[3]
-
Work-up and Purification: Upon completion, neutralize the reaction mixture and extract the product with an organic solvent. Purify the crude product using column chromatography or recrystallization to obtain pure this compound.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy.
Key Derivatization Pathways
Starting from precursors like 2-chloro-5-nitropyridine or the core ethanol scaffold, a multitude of derivatives can be generated.
-
Nucleophilic Aromatic Substitution (SNAr): 2-Chloro-5-nitropyridine is an excellent substrate for SNAr reactions. The chlorine atom can be displaced by various nucleophiles (alcohols, thiols, amines) to generate diverse ethers, thioethers, and amino-pyridine derivatives.[1][2]
-
Side-Chain Modification: The hydroxyl group of the ethanol moiety can be esterified or etherified to introduce different lipophilic or functional groups, which can modulate the compound's pharmacokinetic properties (e.g., cell permeability, metabolic stability).
-
Nitro Group Reduction: The nitro group can be reduced to an amine using agents like sodium borohydride or catalytic hydrogenation.[3] This resulting aminopyridine is a key intermediate that can be further functionalized via acylation, alkylation, or diazotization reactions to build more complex molecular architectures.
Figure 1: General synthetic and derivatization workflow for this compound derivatives.
Spectrum of Biological Activities
Derivatives of the this compound scaffold have demonstrated a remarkable range of biological activities, positioning them as promising candidates for drug discovery in multiple therapeutic areas.
Anticancer and Antiproliferative Activity
The most extensively studied application of nitropyridine derivatives is in oncology.[4] They have shown potent activity against various cancer cell lines, including breast (MCF7) and cervical (HeLa) cancer cells.[1]
-
Mechanism of Action: A primary mechanism for their anticancer effect is the inhibition of cytosolic thioredoxin reductase 1 (TrxR1), an enzyme crucial for cellular redox balance and often overexpressed in cancer cells.[1][2] Other derivatives have been shown to induce apoptosis (programmed cell death) through the intrinsic pathway, characterized by increased generation of reactive oxygen species (ROS) and disruption of the mitochondrial membrane potential.[7]
-
Quantitative Data: The efficacy of these compounds is often measured by their half-maximal inhibitory concentration (IC₅₀).
| Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Nitropyridine-linked thiazolidinones | Not Specified | Potent Activity | [2] |
| Ruthenium complex with 3,5-dinitropyridine | MCF7, HeLa | Significant | [1] |
| 5-Nitrofuran-Thiazolidinone Hybrid (14b) | MDA-MB-231 | 6.61 | [7] |
| 5-Nitrofuran-Thiazolidinone Hybrid (14b) | MCF-7 | 1-5 (active conc.) | [7] |
Enzyme Inhibition
Beyond cancer, these derivatives have shown potent inhibitory activity against various enzymes.
-
Urease and Chymotrypsin Inhibition: Certain 5-nitropyridin-2-yl derivatives have demonstrated dual inhibition of chymotrypsin and urease, enzymes implicated in gastrointestinal pathologies and bacterial infections, respectively.[1][2]
-
Protoporphyrinogen Oxidase (PPO) Inhibition: This enzyme is a key target for herbicides. Pyridyloxy-substituted acetophenone oxime ethers containing the nitropyridine moiety have shown moderate PPO inhibitory activity.[1][2]
| Derivative Class | Target Enzyme | IC₅₀ (µM) | Reference |
| 5-(5-nitropyridin-2-yl)dioxane derivative | Chymotrypsin | 8.67 ± 0.1 | [1][2] |
| 5-(5-nitropyridin-2-yl)dioxane derivative | Urease | 29.21 ± 0.98 | [1][2] |
| Pyridyloxy-substituted acetophenone oxime ethers | PPO | 3.11 – 4.18 | [1][2] |
Antimicrobial and Other Activities
The nitropyridine scaffold is also a promising framework for developing agents against infectious diseases and agricultural pests.[5]
-
Antibacterial and Antifungal Activity: Derivatives have shown activity against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, as well as various fungi.[1]
-
Antimalarial Activity: Some nitropyridine-based compounds have demonstrated potent antimalarial activity with IC₅₀ values in the nanomolar range.[2]
-
Insecticidal Activity: 2-Chloro-5-nitropyridine has been used as a starting material for a series of insecticides effective against agricultural pests.[1]
Mechanism of Action and Structure-Activity Relationships (SAR)
Understanding how structural modifications impact biological activity is paramount for rational drug design.
Elucidating the Anticancer Mechanism
As noted, a key anticancer mechanism involves the induction of the intrinsic apoptotic pathway. This process is a self-validating cascade where each step can be experimentally verified.
-
Initial Stimulus: The derivative induces cellular stress, often by increasing levels of Reactive Oxygen Species (ROS).
-
Mitochondrial Disruption: Elevated ROS leads to damage of the mitochondrial membrane, causing a decrease in the mitochondrial membrane potential (MMP).[7]
-
Apoptosome Formation: The damaged mitochondria release cytochrome c into the cytosol, which binds to Apaf-1 and pro-caspase-9 to form the apoptosome.
-
Caspase Cascade: The apoptosome activates caspase-9, which in turn activates the executioner caspase, caspase-3.[7]
-
Cell Death: Activated caspase-3 cleaves key cellular proteins, leading to the morphological changes characteristic of apoptosis.
Figure 2: The intrinsic apoptosis pathway as a mechanism of action for anticancer nitropyridine derivatives.
Key Structure-Activity Relationships (SAR)
Analysis of various nitropyridine derivatives has revealed several structural features that govern their biological activity:
-
The Nitro Group is Critical: The presence and position of the nitro group are often essential for high potency, likely due to its electronic effects and role in bioreduction.[1]
-
Enhancing Groups: The introduction of specific functional groups such as methoxy (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) can enhance antiproliferative activity.[4]
-
Detrimental Groups: Conversely, the presence of halogens or other bulky substituents can sometimes decrease antiproliferative activity, possibly due to steric hindrance at the target binding site.[4]
-
Substitution Position Matters: For antibacterial agents, the specific placement of substituents at the 5- and 6-positions of the pyridine ring has been found to be critical for potency.[5]
Gold-Standard Experimental Protocols
To ensure the trustworthiness and reproducibility of findings, standardized and self-validating experimental protocols are essential.
Protocol: In Vitro Cytotoxicity by MTT Assay
This assay assesses the metabolic activity of cells as a proxy for cell viability.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test derivative (e.g., from 0.1 to 100 µM) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells with active dehydrogenases will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis. The inclusion of controls validates the assay's performance.
Protocol: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compound at concentrations around its IC₅₀ value for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension. Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Rationale: Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. PI is a DNA-intercalating agent that can only enter cells with compromised membranes (late apoptotic/necrotic cells).
-
-
Data Interpretation:
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
A dose-dependent increase in the Annexin V (+) populations provides strong evidence of apoptosis induction.
-
Figure 3: A logical workflow for the in vitro evaluation of novel anticancer derivatives.
Future Perspectives and Drug Development
The this compound scaffold and its derivatives represent a highly promising area for therapeutic innovation. The breadth of biological activities, coupled with their synthetic tractability, makes them attractive candidates for drug development programs.
Future research should focus on:
-
Lead Optimization: Systematically modifying the lead compounds based on SAR data to improve potency, selectivity, and pharmacokinetic profiles (ADME - absorption, distribution, metabolism, and excretion).
-
Mechanism Deconvolution: For compounds with novel activities, detailed studies are needed to identify their precise molecular targets and signaling pathways.
-
Toxicity Profiling: A critical step is to evaluate the potential toxicity of these nitroaromatic compounds, including genotoxicity and off-target effects, to ensure a favorable therapeutic window.
-
In Vivo Efficacy: Promising candidates identified from in vitro studies must be advanced to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety in a whole-organism context.
By leveraging the principles of medicinal chemistry and rigorous biological evaluation, the rich chemical space of this compound derivatives can be explored to uncover next-generation therapeutics for cancer, infectious diseases, and beyond.
References
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Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]
-
Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. National Institutes of Health (NIH). [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. National Institutes of Health (NIH). [Link]
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Nitropyridines in the Synthesis of Bioactive Molecules. National Institutes of Health (NIH). [Link]
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The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed. [Link]
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Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds. ResearchGate. [Link]
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2-(5-Ethylpyridin-2-yl)ethanol. ResearchGate. [Link]
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2-(5-ethylpyridin-2-yl)ethanol. Manipal Research Portal. [Link]
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Synthesis of 5-ethyl pyridin-2-ethanol analogs and pharmacological studies. ResearchGate. [Link]
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Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Semantic Scholar. [Link]
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2-(5-Ethylpyridin-2-yl)ethanol. ResearchGate. [Link]ethanol_Acta_Crystallographica_Section_E_Structure_Reports_Online_E61_o492-o493)
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Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. MDPI. [Link]
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The Enigmatic Building Block: A Technical Guide to 2-(5-Nitropyridin-2-yl)ethanol in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Scaffold
In the landscape of modern organic synthesis and drug discovery, the strategic selection of molecular building blocks is paramount. These foundational units dictate the efficiency of a synthetic route and imbue the final molecule with its characteristic physicochemical and biological properties. Among the myriad of available scaffolds, nitrogen-containing heterocycles, and particularly pyridine derivatives, hold a privileged position. This guide delves into the synthetic potential of a lesser-explored yet highly promising building block: 2-(5-Nitropyridin-2-yl)ethanol .
This molecule is distinguished by a unique combination of reactive functional groups: a primary hydroxyl group amenable to a wide array of transformations, a nitro group that can be readily converted to a versatile amino functionality, and a pyridine ring activated by the electron-withdrawing nitro group, predisposing it to nucleophilic substitution and cross-coupling reactions. This trifecta of reactivity makes this compound a compelling starting material for the construction of diverse and complex molecular architectures, particularly in the pursuit of novel therapeutics and advanced materials.
This technical guide, designed for the practicing chemist, will navigate the synthesis, core reactivity, and potential applications of this intriguing building block. We will explore the causal relationships behind synthetic strategies and provide a framework for its effective utilization in research and development endeavors.
Physicochemical Properties and Spectroscopic Data
A comprehensive understanding of a building block's physical and chemical characteristics is fundamental to its successful application. While detailed experimental spectroscopic data for this compound is not widely available in the current literature, we can infer its key properties based on its structural analogues and the functional groups present.
| Property | Predicted Value/Information | Source/Basis |
| CAS Number | 1260740-65-5 | EvitaChem[1] |
| Molecular Formula | C₇H₈N₂O₃ | - |
| Molecular Weight | 168.15 g/mol | - |
| Appearance | Likely a pale yellow solid or oil | Analogy to related nitropyridine derivatives |
| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, DMSO, and DMF. | General solubility of similar polar molecules |
| ¹H NMR (Predicted) | Signals for the pyridine ring protons (3H), and two triplets for the ethanolic protons (CH₂CH₂OH, 4H), with the hydroxyl proton appearing as a broad singlet. The protons on the carbon adjacent to the oxygen will be downfield. | Standard NMR chemical shift principles |
| ¹³C NMR (Predicted) | Six distinct signals for the aromatic carbons of the pyridine ring and two signals for the aliphatic carbons of the ethanol side chain. The carbon bearing the hydroxyl group would be in the 50-70 ppm range. | Standard NMR chemical shift principles |
| IR Spectroscopy (Predicted) | Characteristic peaks for O-H stretching (broad, ~3300 cm⁻¹), C-H stretching (~2900-3000 cm⁻¹), aromatic C=C and C=N stretching (~1400-1600 cm⁻¹), and strong asymmetric and symmetric N-O stretching of the nitro group (~1530 and ~1350 cm⁻¹). | Characteristic infrared absorption frequencies |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 168.15. Fragmentation patterns would likely involve loss of the ethanol side chain or the nitro group. | - |
Synthesis of this compound: Plausible Synthetic Routes
While a definitive, peer-reviewed protocol for the synthesis of this compound is not readily found, established synthetic methodologies for related compounds allow for the confident postulation of several viable routes. The most logical starting material is the commercially available and synthetically versatile 2-chloro-5-nitropyridine.
Route 1: From 2-Chloro-5-nitropyridine and Ethylene Glycol
This approach leverages a nucleophilic aromatic substitution reaction, a cornerstone of pyridine chemistry. The electron-withdrawing nitro group at the 5-position activates the 2-position of the pyridine ring towards nucleophilic attack.
Reaction Principle: The alkoxide generated from ethylene glycol displaces the chloride at the 2-position of 2-chloro-5-nitropyridine. The use of a diol like ethylene glycol requires careful control of stoichiometry and reaction conditions to favor mono-substitution.
Caption: Plausible synthesis via nucleophilic aromatic substitution.
Experimental Considerations:
-
Base: A strong base such as sodium hydride (NaH) would be effective in deprotonating ethylene glycol. Alternatively, a weaker base like potassium carbonate (K₂CO₃) could be employed, often requiring higher temperatures.
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) would be suitable for this type of reaction.
-
Temperature: The reaction temperature would likely range from room temperature to elevated temperatures (e.g., 80-100 °C), depending on the chosen base and solvent.
-
Selectivity: A key challenge is to control the reaction to favor the formation of the desired C-C bond over the thermodynamically more stable ether linkage, which would yield 2-(5-nitropyridin-2-yloxy)ethanol. Direct C-alkylation at the 2-position of a pyridine ring with an alcohol is not a standard transformation and may require more advanced organometallic approaches. A more plausible, though indirect, route would involve the conversion of the ethanol side chain to a suitable nucleophile.
Route 2: From 2-Methyl-5-nitropyridine
This route involves the functionalization of the methyl group at the 2-position.
Reaction Principle: The methyl group can be deprotonated with a strong base to form a nucleophilic carbanion, which can then react with an electrophile like formaldehyde.
Caption: Synthesis via functionalization of the 2-methyl group.
Experimental Considerations:
-
Base: A very strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) would be required to deprotonate the methyl group.
-
Electrophile: Formaldehyde is the simplest electrophile to introduce a hydroxymethyl group.
-
Homologation: The resulting 2-(5-nitropyridin-2-yl)methanol would then need to undergo a one-carbon homologation to yield the target ethanol derivative. This could be a multi-step process involving conversion of the alcohol to a leaving group (e.g., tosylate), displacement with a cyanide nucleophile, followed by hydrolysis of the nitrile to a carboxylic acid and subsequent reduction.
Core Reactivity and Synthetic Transformations
The synthetic utility of this compound stems from the distinct reactivity of its three key functional components.
Reactions at the Hydroxyl Group
The primary alcohol functionality is a versatile handle for a variety of transformations.
-
Esterification: The hydroxyl group can be readily acylated to form esters using acyl chlorides or carboxylic anhydrides in the presence of a base (e.g., triethylamine, pyridine), or through reaction with a carboxylic acid under standard conditions (e.g., Fischer esterification with a catalytic amount of strong acid).
-
Etherification: Ether synthesis can be achieved via the Williamson ether synthesis, where the alcohol is first deprotonated with a base (e.g., NaH) to form an alkoxide, which then displaces a halide from an alkyl halide.
-
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, 2-(5-nitropyridin-2-yl)acetaldehyde, using mild oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂). Stronger oxidizing agents like potassium permanganate (KMnO₄) or chromic acid would likely lead to the over-oxidation to the carboxylic acid.
Caption: Key transformations of the hydroxyl group.
Reduction of the Nitro Group
The reduction of the nitro group to an amine is a pivotal transformation, as it opens up a vast array of subsequent functionalization possibilities, including amide bond formation, diazotization, and reductive amination. The resulting 2-(5-aminopyridin-2-yl)ethanol is a valuable intermediate in its own right.
-
Catalytic Hydrogenation: This is often the cleanest method, employing catalysts such as palladium on carbon (Pd/C) or Raney nickel (Raney Ni) under a hydrogen atmosphere. The choice of solvent (e.g., ethanol, ethyl acetate) and pressure can be optimized.
-
Metal/Acid Reduction: A classic and robust method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl).
-
Other Reducing Agents: Reagents like sodium dithionite (Na₂S₂O₄) or tin(II) chloride (SnCl₂) can also be effective for the chemoselective reduction of the nitro group.
Caption: Conversion to the corresponding aminopyridine.
Reactions Involving the Pyridine Ring
The presence of the nitro group significantly influences the reactivity of the pyridine ring, making it susceptible to nucleophilic aromatic substitution and facilitating cross-coupling reactions if the ethanol side chain is first converted to a leaving group.
-
Nucleophilic Aromatic Substitution (SNAr): While the 2-position is already substituted, the 6-position of the pyridine ring is also activated by the 5-nitro group and could potentially undergo SNAr with strong nucleophiles under forcing conditions.
-
Cross-Coupling Reactions: To engage in cross-coupling reactions like Suzuki or Buchwald-Hartwig amination, the hydroxyl group would first need to be converted into a halide (e.g., using SOCl₂ or PBr₃) or a triflate. The resulting 2-(2-haloethyl)-5-nitropyridine could then be coupled with boronic acids or amines. Alternatively, if starting from 2-chloro-5-nitropyridine, the ethanol moiety could be introduced via a cross-coupling reaction using an appropriate organometallic reagent.
Applications in the Synthesis of Biologically Active Molecules and Advanced Materials
While direct applications of this compound are not extensively documented, its structural motifs are present in numerous compounds of interest. The 2-substituted-5-aminopyridine core, readily accessible from the title compound, is a key pharmacophore in a variety of biologically active molecules. For instance, the related compound 2-(5-ethylpyridin-2-yl)ethanol is a known key intermediate in the synthesis of the antidiabetic drug pioglitazone.[2]
The 2-aminopyridine moiety is also a common starting point for the synthesis of imidazo[1,2-a]pyridines, a class of fused heterocyclic compounds with a broad range of biological activities, including antiviral, anticancer, and anti-inflammatory properties. The synthesis of these compounds often involves the condensation of a 2-aminopyridine with an α-haloketone.
Experimental Protocols (Illustrative)
Note: The following protocols are illustrative and based on general procedures for the synthesis of the precursors. They have not been validated for the specific synthesis of this compound and should be adapted and optimized by the user.
Protocol 1: Synthesis of 2-Hydroxy-5-nitropyridine (Precursor)
This one-pot procedure is adapted from a patented method.[3]
-
Nitration: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2-aminopyridine to concentrated sulfuric acid in batches while maintaining the temperature between 10-20 °C.
-
Add concentrated nitric acid dropwise, keeping the temperature below 30 °C.
-
After the addition is complete, heat the mixture to 40-50 °C and stir for several hours until the reaction is complete (monitored by TLC).
-
Diazotization and Hydrolysis: Carefully pour the reaction mixture into ice water to quench the reaction, maintaining the temperature between 0-10 °C.
-
Slowly add an aqueous solution of sodium nitrite dropwise to perform the diazotization.
-
Adjust the pH of the solution with aqueous ammonia.
-
Isolation: Filter the resulting precipitate, wash with cold water, and dry to afford 2-hydroxy-5-nitropyridine.
Protocol 2: Synthesis of 2-Chloro-5-nitropyridine (Precursor)
This procedure is based on standard methods for the chlorination of hydroxypyridines.
-
Chlorination: In a round-bottom flask equipped with a reflux condenser, combine 2-hydroxy-5-nitropyridine with phosphorus oxychloride (POCl₃) and a catalytic amount of phosphorus pentachloride (PCl₅).
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Carefully quench the reaction mixture by pouring it into ice water.
-
Neutralize the solution with a base (e.g., sodium carbonate).
-
Extraction and Purification: Extract the product with an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 2-chloro-5-nitropyridine.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling this compound and its precursors.
-
General Precautions: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Hazards of Precursors:
-
Nitrating agents (concentrated nitric and sulfuric acids): Highly corrosive and strong oxidizing agents. Handle with extreme care.
-
Chlorinating agents (POCl₃, PCl₅): Corrosive and react violently with water.
-
Nitroaromatic compounds: Many nitroaromatic compounds are toxic and potentially mutagenic or carcinogenic. Avoid inhalation, ingestion, and skin contact.
-
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion and Future Outlook
This compound represents a building block of significant untapped potential. Its strategic combination of a modifiable hydroxyl group, a reducible nitro group, and an activated pyridine ring offers a wealth of synthetic opportunities. While detailed synthetic and reactivity data for this specific molecule are currently limited in the public domain, the foundational principles of organic chemistry and the known reactivity of its constituent functional groups provide a clear roadmap for its utilization.
Future research is warranted to develop and publish a robust and scalable synthesis for this compound and to fully characterize its spectroscopic and physicochemical properties. Furthermore, a systematic exploration of its reactivity and its application in the synthesis of novel compounds for biological screening and materials science will undoubtedly unlock the full potential of this versatile and promising building block. The insights provided in this guide are intended to serve as a solid foundation for such future endeavors.
References
- Google Patents. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
-
Yathirajan, H. S., Gaonkar, S. L., & Bolte, M. (2005). 2-(5-Ethylpyridin-2-yl)ethanol. Acta Crystallographica Section E: Crystallographic Communications, 61(2), o492–o493. [Link]
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The Ascendant Role of Nitropyridine Compounds in Modern Therapeutics
An In-Depth Technical Guide for Drug Development Professionals
Executive Summary: The pyridine ring is a cornerstone of medicinal chemistry, featuring in approximately 14% of N-heterocyclic drugs approved by the FDA as of 2021.[1] Among pyridine derivatives, nitropyridines have emerged as a class of significant interest due to their unique electronic properties and synthetic versatility. The strong electron-withdrawing nature of the nitro group makes the pyridine core amenable to a wide range of chemical transformations, positioning nitropyridines as crucial intermediates and bioactive molecules in their own right.[2] This guide synthesizes current research to provide an in-depth analysis of the mechanisms, applications, and experimental validation of nitropyridine compounds, with a primary focus on their potential in oncology, inflammatory disorders, and other emerging therapeutic areas. We will explore their role as microtubule-targeting agents, inhibitors of key cellular kinases, and their potential as anti-inflammatory and neuroprotective agents, providing a technical framework for researchers and drug development professionals.
The Nitropyridine Scaffold: A Nexus of Reactivity and Bioactivity
The pyridine moiety is a "privileged structural motif" in drug design, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets.[1][3][4] The introduction of a nitro (-NO2) group fundamentally alters the electronic landscape of the ring, deactivating it towards electrophilic substitution but activating it for nucleophilic substitution reactions. This property makes nitropyridines exceptionally useful as precursors for constructing more complex heterocyclic systems that are often difficult to synthesize otherwise.[1][2] Compounds such as 2-chloro-5-nitropyridine are workhorse intermediates, enabling the synthesis of diverse libraries of compounds for screening.[1][2] Beyond their role as synthetic intermediates, the nitro group itself can be critical for biological activity, participating in redox reactions and specific binding interactions, leading to a spectrum of therapeutic effects including antitumor, antiviral, and anti-neurodegenerative activities.[1][3][4]
Core Mechanisms of Action: From Cytoskeletal Disruption to Kinase Inhibition
Nitropyridine derivatives achieve their therapeutic effects through diverse and specific molecular mechanisms. Understanding these pathways is critical for rational drug design and identifying new therapeutic opportunities.
Microtubule Destabilization in Oncology
A primary and well-characterized mechanism of action for certain nitropyridine analogues is the disruption of microtubule dynamics, a validated target for anticancer therapy.[5]
-
Target Interaction: Specific 3-nitropyridine compounds have been shown to bind to the colchicine-binding site at the interface of α- and β-tubulin subunits.[5]
-
Functional Consequence: This binding event inhibits the polymerization of tubulin heterodimers into microtubules. The resulting destabilization of the microtubule network disrupts the mitotic spindle, a critical apparatus for cell division.
-
Cellular Outcome: The failure to form a functional mitotic spindle leads to cell cycle arrest in the G2/M phase, which ultimately triggers apoptosis (programmed cell death) in rapidly dividing cancer cells.[5] Notably, these compounds can display selectivity, showing potent cytotoxicity against cancer cell lines in nanomolar concentrations while having minimal effect on normal, non-dividing cells in the same range.[5]
Caption: Mechanism of 3-nitropyridine anticancer activity.
Kinase Inhibition
The nitropyridine scaffold serves as a basis for the synthesis of potent kinase inhibitors. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. For example, 2-amino-4-methyl-5-nitropyridine is a key starting material in an efficient synthesis of AZD7648, a highly selective inhibitor of DNA-dependent protein kinase (DNA-PK), a critical enzyme in the DNA damage response pathway.[1] By inhibiting DNA-PK, such compounds can sensitize cancer cells to radiation or chemotherapy.
Anti-inflammatory Pathways
While direct evidence for nitropyridines is emerging, related pyridine derivatives show significant anti-inflammatory activity, suggesting promising avenues of investigation.[6] The proposed mechanisms often involve the modulation of key inflammatory mediators.
-
Enzyme Inhibition: Derivatives of 3-hydroxy pyridine-4-one possess anti-inflammatory effects, which may be linked to their iron-chelating properties.[7] This is significant because key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) are heme-dependent.[7]
-
Signaling Pathway Modulation: Related heterocyclic compounds have been shown to reduce inflammatory responses by down-regulating the Toll-like receptor 4/nuclear factor-κB (TLR4/NF-κB) signaling pathway.[8] This pathway is a central driver of the production of pro-inflammatory cytokines like TNF-α and IL-6.
Therapeutic Applications and Experimental Frameworks
The versatility of the nitropyridine scaffold has led to its exploration in several major therapeutic areas.
Oncology
The most robust data for nitropyridines lies in oncology. Their ability to act as microtubule-targeting agents makes them potent anticancer drugs against a broad range of cancer types.[5] Certain derivatives have shown high selectivity against specific cancer cell lines, such as MCF-7 (breast cancer) and HepG2 (liver cancer).[1]
Table 1: In Vitro Cytotoxicity of Lead 3-Nitropyridine Analogs Against Cancer Cell Lines
| Compound | Cell Line (Cancer Type) | GI50 (Concentration for 50% Growth Inhibition) | Citation |
|---|---|---|---|
| 4AZA2891 | NCI-60 Panel Average | < 10 nM | [5] |
| 4AZA2996 | NCI-60 Panel Average | < 10 nM | [5] |
| 35a (R=OMe) | MCF-7 (Breast) | 6.41 µM | [1] |
| 35d (R=piperidine) | HepG2 (Liver) | 7.63 µM |[1] |
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This protocol is designed to validate the mechanism of action for nitropyridine compounds suspected of being microtubule-targeting agents.
-
Objective: To determine if the test compound inhibits the polymerization of purified tubulin into microtubules in a cell-free system.
-
Materials:
-
Lyophilized, high-purity (>99%) porcine brain tubulin.
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA).
-
GTP (100 mM stock).
-
Test nitropyridine compounds dissolved in DMSO (various concentrations).
-
Paclitaxel (positive control for polymerization), Vinblastine (positive control for inhibition).
-
96-well microplates (clear, flat-bottom).
-
Temperature-controlled spectrophotometer/plate reader capable of reading absorbance at 340 nm.
-
-
Methodology:
-
Reagent Preparation: Reconstitute tubulin in General Tubulin Buffer on ice to a final concentration of 3.0 mg/ml. Prepare serial dilutions of the test compound, paclitaxel, and vinblastine in buffer. The final DMSO concentration in all wells should be <1%.
-
Assay Setup: On ice, add 5 µL of the compound dilutions (or DMSO vehicle control) to the appropriate wells of the 96-well plate.
-
Initiation of Polymerization: Add 50 µL of the cold tubulin solution to each well. Immediately add 0.5 µL of 100 mM GTP to initiate polymerization.
-
Data Acquisition: Immediately place the plate in the spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every 60 seconds for 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.
-
-
Data Analysis & Interpretation:
-
Plot absorbance (OD 340 nm) versus time for each condition.
-
The vehicle control (DMSO) should show a sigmoidal curve representing normal polymerization.
-
Paclitaxel-treated wells should show an increased rate and extent of polymerization.
-
A potent inhibitor like the test nitropyridine compound should show a dose-dependent decrease in the rate and final absorbance, similar to the vinblastine control. This result validates that the compound directly inhibits tubulin polymerization.[5]
-
Inflammatory and Autoimmune Disorders
The potential for nitropyridines to modulate inflammatory pathways makes them attractive candidates for treating conditions like rheumatoid arthritis, inflammatory bowel disease, or acute lung injury (ALI).[1][8] A rational screening approach is essential to identify lead compounds in this area.
Caption: Experimental workflow for identifying anti-inflammatory nitropyridines.
Neurodegenerative Diseases
The hallmarks of neurodegenerative diseases like Alzheimer's and Parkinson's include protein aggregation, oxidative stress, and neuroinflammation.[9] While direct clinical development of nitropyridines for these conditions is in its infancy, their chemical scaffold is promising. Related nitrogen-containing heterocyclic compounds are being actively investigated to target these pathways.[10][11] For instance, compounds that can activate the synthesis of heat shock proteins can help protect neuronal tissue from toxic amyloid aggregation.[11] The development of nitropyridine derivatives that can cross the blood-brain barrier and modulate these pathways represents a significant, albeit challenging, future direction.
Antimicrobial and Antiviral Applications
Nitropyridine derivatives have demonstrated a wide spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as antifungal properties.[1] Furthermore, they are used as precursors for compounds with antimalarial and antiviral effects.[1][3][4] This broad bioactivity underscores the utility of the nitropyridine scaffold in developing novel agents to combat infectious diseases.
Conclusion and Future Outlook
Nitropyridine compounds represent a versatile and highly valuable class of molecules in drug discovery. Their synthetic tractability allows for the creation of diverse chemical libraries, while their inherent electronic properties make them potent bioactive agents. The well-established mechanism of microtubule destabilization provides a solid foundation for their continued development in oncology. Meanwhile, emerging evidence of their potential to modulate kinase activity and inflammatory pathways opens exciting new avenues for therapeutic intervention in a host of other diseases. Future research should focus on structure-activity relationship (SAR) studies to enhance potency and selectivity, improve pharmacokinetic profiles, and further elucidate their mechanisms of action in less-explored areas such as neurodegeneration and infectious disease. The nitropyridine scaffold is not merely an intermediate but a core component of next-generation therapeutics.
References
- Nitropyridines in the Synthesis of Bioactive Molecules - PMC - PubMed Central - NIH.
- The Role of Nitropyridines in Pharmaceutical Development.
- 3-nitropyridine analogues as novel microtubule-targeting agents - PMC - PubMed Central.
- Nitropyridines in the Synthesis of Bioactive Molecules - OUCI.
- [PDF] Nitropyridines in the Synthesis of Bioactive Molecules | Semantic Scholar.
- The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine - NINGBO INNO PHARMCHEM CO.,LTD.
- Antitumour Effects of Selected Pyridinium Salts on Sensitive Leukaemia HL60 Cells and Their Multidrug Resistant Topoisomerase II-Defective HL60/MX2 Counterparts - MDPI.
- Synthesis of Nitroaromatic Compounds via Three-Component Ring Transform
- Synthesis and Functionaliz
- Pyridine heterocycles: Compiling the anticancer capabilities - Intern
- Pyridine Moiety: Recent Advances in Cancer Tre
- A study on the anti-inflammatory effects of new deriv
- Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases - MDPI.
- Discovery of a novel pyrimidine derivative for treatment of acute lung injury through reducing oxidative stress and inflamm
- Insights of the pathophysiology of neurodegenerative diseases and the role of phytochemical compounds in its management - Neuroscience Research Notes.
- Chemists Synthesize Compounds To Treat Neurodegener
- Pyridine derivatives 46a–50 reported as anti-inflammatory agents.
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- 7. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a novel pyrimidine derivative for treatment of acute lung injury through reducing oxidative stress and inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neuroscirn.org [neuroscirn.org]
- 10. mdpi.com [mdpi.com]
- 11. technologynetworks.com [technologynetworks.com]
A Technical Guide to 2-(5-Nitropyridin-2-yl)ethanol: Current Knowledge and Future Research Directions
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: Defining the Scope of Inquiry
Researchers investigating novel chemical entities often seek to understand their fundamental mechanism of action to unlock their therapeutic or biotechnological potential. This guide addresses the current state of knowledge surrounding 2-(5-Nitropyridin-2-yl)ethanol. It is crucial to establish at the outset that, despite its availability as a chemical reagent, the specific biological mechanism of action for this compound has not been elucidated in peer-reviewed scientific literature.
This document, therefore, serves a dual purpose. First, it will provide a comprehensive summary of the established chemistry and utility of this compound as a synthetic intermediate. Second, it will contextualize the potential for biological activity by examining the broader class of nitropyridine-containing molecules. This approach is designed to provide a scientifically grounded perspective for researchers interested in this compound, highlighting its known applications and framing the necessary questions for future investigation into its potential bioactivity.
Part 1: Confirmed Profile of this compound
This compound is an organic compound featuring a pyridine ring substituted with a nitro group at the 5-position and an ethanol group at the 2-position.[1] Its primary and well-documented role in the scientific literature is that of a building block or intermediate in organic synthesis .[1]
The chemical structure, particularly the presence of the nitro group and the hydroxyl group, makes it a versatile reagent for creating more complex molecules. For instance, it can be used in the synthesis of pharmaceutical agents and other specialized organic compounds.[1] The ethanol group provides a reactive site for further chemical modifications, while the nitropyridine core is a common feature in various biologically active molecules. A related compound, 2-(5-ethylpyridin-2-yl)ethanol, is noted as a key intermediate in the synthesis of the antidiabetic drug pioglitazone, illustrating the utility of this structural class in drug development.[2]
Below is a summary of its key chemical identifiers.
| Identifier | Value | Source |
| Molecular Formula | C₇H₈N₂O₃ | EvitaChem[1] |
| Molecular Weight | 168.15 g/mol | EvitaChem[1] |
| CAS Number | 1260740-65-5 | EvitaChem[1] |
Part 2: The Biological Context of the Nitropyridine Moiety
While this compound itself lacks a defined mechanism of action, the nitropyridine scaffold it belongs to is present in numerous compounds with established and diverse biological activities. The nitro group is a strong electron-withdrawing group, which can significantly influence a molecule's interaction with biological targets. Research into various nitropyridine derivatives has revealed a wide spectrum of effects, providing a logical starting point for any investigation into this specific compound.
Established Activities of Nitropyridine-Containing Compounds:
-
Enzyme Inhibition: Certain 5-nitropyridin-2-yl derivatives have demonstrated the ability to inhibit enzymes. For example, some have shown dual inhibitory activity against chymotrypsin and urease.[3] Others have been designed as potent and selective inhibitors of Factor IXa, a key enzyme in the coagulation cascade, highlighting their potential as anticoagulants.[3]
-
Antimicrobial and Antifungal Activity: The nitropyridine structure is a component of some agents with antimicrobial properties.[3] For instance, a cocrystal involving 2-amino-5-nitropyridine showed in vitro activity against both Gram-positive and Gram-negative bacteria.[3]
-
Herbicidal Activity: A compound known as ethyl 2-(4-(5-nitropyridin-2-yloxy)-phenylamino)propanoate exhibited significant herbicidal effects on barnyard grass, indicating that the nitropyridine moiety can be active in plant biological systems.[3]
-
Anticancer Potential: Derivatives of nitropyridine have been used as foundational materials in the synthesis of compounds screened for anticancer activity, such as pyrido[4,3-b][1][3]oxazines.[1]
The mechanism by which the nitro group contributes to this activity is often hypothesized to involve its bioreduction. In cellular environments, particularly under hypoxic conditions, a nitro group can be reduced to form nitroso, hydroxylamino, and amino metabolites. These reactive species can potentially interact with a variety of cellular macromolecules, including proteins and DNA.[1]
Part 3: A Proposed Workflow for Investigating the Mechanism of Action
For researchers seeking to be the first to characterize the biological activity of this compound, a structured, multi-stage investigatory workflow is required. The following represents a logical, field-proven approach to de-novo mechanism of action studies.
Workflow for Elucidating Bioactivity and Mechanism
Caption: A logical workflow for the de novo investigation of a compound's mechanism of action.
Step-by-Step Methodological Considerations
-
Initial Cytotoxicity and Phenotypic Screening:
-
Objective: To determine if the compound has any measurable effect on cell viability and to identify a general phenotypic response.
-
Protocol:
-
Select a panel of diverse human cell lines (e.g., cancer lines from different tissues, normal fibroblast lines).
-
Treat cells with a wide range of concentrations of this compound (e.g., from 10 nM to 100 µM) for 24, 48, and 72 hours.
-
Perform a colorimetric assay like MTT or a fluorescence-based assay like CellTiter-Glo® to measure cell viability.
-
Concurrently, perform a lactate dehydrogenase (LDH) assay to measure cytotoxicity (membrane disruption).
-
Causality Check: A decrease in viability without a corresponding increase in LDH release may suggest a cytostatic (growth-inhibiting) effect rather than a cytotoxic (cell-killing) one. This distinction is critical for guiding the next steps.
-
-
-
Target Identification:
-
Objective: To identify the direct molecular target(s) of the compound.
-
Protocol (Chemical Proteomics Approach):
-
Synthesize a derivative of this compound that incorporates a reactive group (for covalent bonding) and/or a reporter tag (like biotin) for affinity purification.
-
Incubate this chemical probe with whole-cell lysates or living cells.
-
Lyse the cells and use streptavidin-coated beads to pull down the biotin-tagged probe along with any covalently bound proteins.
-
Elute the bound proteins and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Self-Validation: A critical control is to perform a competition experiment where the lysate is pre-incubated with an excess of the original, untagged this compound. True binding partners will show significantly reduced pulldown in the competition sample.
-
-
-
Target Validation and Pathway Analysis:
-
Objective: To confirm the interaction with putative targets and understand the downstream consequences.
-
Protocol (Cellular Thermal Shift Assay - CETSA):
-
Treat intact cells with the compound and a vehicle control.
-
Heat aliquots of the treated cells across a range of temperatures.
-
Cool the samples and separate soluble proteins from aggregated proteins by centrifugation.
-
Analyze the amount of a specific putative target protein remaining in the soluble fraction by Western blot or mass spectrometry.
-
Expertise Insight: Ligand binding stabilizes a protein, shifting its melting curve to higher temperatures. An observed thermal shift provides strong evidence of direct target engagement within the complex cellular environment.
-
-
Conclusion and Future Outlook
This compound remains a compound of unknown biological function. Its documented utility as a synthetic precursor, combined with the known and varied bioactivities of the nitropyridine chemical class, makes it a subject of potential interest for discovery research. However, any investigation must proceed from a foundational understanding that its mechanism of action is currently a blank slate.
The path forward requires rigorous, systematic, and unbiased screening to first identify a biological effect, followed by state-of-the-art techniques in chemical biology and proteomics to identify its molecular target and elucidate its mechanism. This guide provides the conceptual framework and validated experimental strategies necessary to undertake such an investigation, ensuring that any claims of bioactivity are built on a foundation of scientific integrity and trustworthiness.
References
-
MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]
-
Manipal Research Portal. (2005). 2-(5-ethylpyridin-2-yl)ethanol. Retrieved from [Link]
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Spectroscopic Characterization of 2-(5-Nitropyridin-2-yl)ethanol: A Technical Guide
Introduction
Molecular Structure
The structural integrity of 2-(5-nitropyridin-2-yl)ethanol is the foundation of its spectroscopic signature. The molecule consists of a pyridine ring substituted with a highly electron-withdrawing nitro group at the 5-position and an ethanol group at the 2-position.
Figure 1: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for the hydroxyl proton.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker Avance III HD 400 MHz or equivalent.[2]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024-2048 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).
-
Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 | ~9.2 - 9.4 | d | ~2-3 |
| H-4 | ~8.4 - 8.6 | dd | ~8-9, ~2-3 |
| H-3 | ~7.5 - 7.7 | d | ~8-9 |
| -CH₂- (α to pyridine) | ~3.1 - 3.3 | t | ~6-7 |
| -CH₂- (β to pyridine) | ~4.0 - 4.2 | t | ~6-7 |
| -OH | Variable (e.g., ~2-5) | br s | - |
Interpretation of ¹H NMR Spectrum
The predicted ¹H NMR spectrum is highly informative. The aromatic region is expected to show three distinct signals corresponding to the protons on the pyridine ring.
-
H-6: This proton is ortho to the nitrogen atom and meta to the strongly electron-withdrawing nitro group. This combination of effects is predicted to deshield H-6 significantly, placing its resonance at the lowest field, likely between 9.2 and 9.4 ppm. It should appear as a doublet due to coupling with H-4.
-
H-4: This proton is para to the ethanol substituent and ortho to the nitro group. The powerful deshielding effect of the nitro group will shift this proton downfield, predicted to be in the range of 8.4-8.6 ppm. It will appear as a doublet of doublets due to coupling with both H-3 and H-6.
-
H-3: This proton is meta to the nitro group and adjacent to the ethanol-bearing carbon. It is expected to be the most shielded of the aromatic protons, with a predicted chemical shift of 7.5-7.7 ppm, appearing as a doublet from coupling to H-4.
The aliphatic region will display two triplets, characteristic of an ethyl group.
-
-CH₂- (α to pyridine): The methylene group directly attached to the electron-deficient pyridine ring will be deshielded, with a predicted chemical shift around 3.1-3.3 ppm.
-
-CH₂- (β to pyridine): The methylene group attached to the hydroxyl group will be further deshielded due to the electronegativity of the oxygen atom, with a predicted chemical shift in the range of 4.0-4.2 ppm.
-
-OH: The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. It is expected to appear as a broad singlet.
Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~160 - 165 |
| C-5 | ~145 - 150 |
| C-4 | ~135 - 140 |
| C-6 | ~130 - 135 |
| C-3 | ~120 - 125 |
| -CH₂- (β to pyridine) | ~60 - 65 |
| -CH₂- (α to pyridine) | ~40 - 45 |
Interpretation of ¹³C NMR Spectrum
The predicted proton-decoupled ¹³C NMR spectrum should display seven distinct signals.
-
Aromatic Carbons: The carbon atoms of the pyridine ring are expected to resonate in the downfield region (120-165 ppm). C-2, being attached to both the ring nitrogen and the ethanol substituent, is predicted to be the most deshielded. C-5, directly bonded to the nitro group, will also be significantly deshielded. The remaining aromatic carbons (C-3, C-4, and C-6) will have chemical shifts influenced by their position relative to the substituents.
-
Aliphatic Carbons: The two aliphatic carbons will appear in the upfield region. The carbon bearing the hydroxyl group (-CH₂- β to pyridine) is expected at approximately 60-65 ppm, while the carbon attached to the pyridine ring (-CH₂- α to pyridine) is predicted to be around 40-45 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet. For ATR, a small amount of the solid sample is placed directly on the crystal. For a KBr pellet, a few milligrams of the sample are ground with dry KBr and pressed into a thin, transparent disk.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the empty accessory (for ATR) or a pure KBr pellet is collected.
-
The sample spectrum is then recorded, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
The spectrum is usually displayed as transmittance versus wavenumber (cm⁻¹).
-
Predicted IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| ~3400 - 3200 | O-H stretch (alcohol) | Strong, Broad |
| ~3100 - 3000 | C-H stretch (aromatic) | Medium |
| ~3000 - 2850 | C-H stretch (aliphatic) | Medium |
| ~1600, ~1475 | C=C and C=N stretch (aromatic ring) | Medium |
| ~1550 - 1475 | N-O asymmetric stretch (nitro group) | Strong |
| ~1360 - 1290 | N-O symmetric stretch (nitro group) | Strong |
| ~1300 - 1000 | C-O stretch (alcohol) | Strong |
| ~900 - 675 | C-H out-of-plane bend (aromatic) | Strong |
Interpretation of IR Spectrum
The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure.
-
O-H Stretch: A strong and broad absorption band in the region of 3400-3200 cm⁻¹ is a clear indication of the hydroxyl group, with the broadening due to hydrogen bonding.[3][4]
-
C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethanol side chain will appear just below 3000 cm⁻¹.[5]
-
Nitro Group Stretches: The presence of the nitro group will be confirmed by two strong absorption bands: an asymmetric N-O stretch between 1550-1475 cm⁻¹ and a symmetric N-O stretch between 1360-1290 cm⁻¹.[6][7]
-
Aromatic Ring Stretches: The C=C and C=N stretching vibrations of the pyridine ring will give rise to absorptions in the 1600-1475 cm⁻¹ region.[3]
-
C-O Stretch: A strong absorption band in the 1300-1000 cm⁻¹ range will correspond to the C-O stretching vibration of the primary alcohol.[4]
-
Fingerprint Region: The region below 1000 cm⁻¹ will contain a complex pattern of bands, including the C-H out-of-plane bending vibrations of the substituted pyridine ring, which can be useful for confirming the substitution pattern.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile molecules.
-
Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: A full scan mass spectrum is acquired to identify the molecular ion and major fragment ions.
Predicted Mass Spectrum Data
-
Molecular Ion (M⁺•): m/z = 168
-
Major Fragment Ions (m/z): 151, 138, 122, 107, 93, 78
Interpretation of Mass Spectrum and Fragmentation Pathway
The molecular weight of this compound is 168.15 g/mol . In an EI mass spectrum, the molecular ion peak (M⁺•) is expected at m/z 168. The fragmentation of this molecule is likely to be driven by the presence of the nitro group, the alcohol functionality, and the aromatic ring.
Sources
An In-depth Technical Guide to the Solubility and Stability of 2-(5-Nitropyridin-2-yl)ethanol
Foreword: The Criticality of Early-Stage Physicochemical Profiling
In the landscape of drug discovery and development, the journey of a candidate molecule from a promising hit to a viable clinical entity is fraught with challenges. Among the earliest and most critical hurdles are the fundamental physicochemical properties of the molecule itself. An incomplete understanding of a compound's solubility and stability can lead to significant downstream setbacks, including poor bioavailability, inconsistent analytical results, and failed formulations. This guide provides a comprehensive technical overview of the essential methodologies for characterizing the solubility and chemical stability of 2-(5-Nitropyridin-2-yl)ethanol, a nitropyridine derivative of interest. The protocols and rationale presented herein are designed for researchers, chemists, and drug development professionals, providing a framework for generating robust and reliable data to inform critical project decisions.
Section 1: Core Molecular Attributes of this compound
This compound is an organic compound featuring a pyridine ring substituted with a nitro group and an ethanol side chain. Its molecular structure (Figure 1) dictates its chemical behavior. The presence of the hydroxyl (-OH) group and the polar nitro (-NO2) group suggests a degree of polarity, which will influence its solubility in various media[1]. The electron-withdrawing nature of the nitro group, combined with the aromatic pyridine ring, makes the molecule susceptible to specific degradation pathways, a critical consideration for its handling, storage, and formulation[2].
Molecular Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₇H₈N₂O₃
-
Molecular Weight: 184.15 g/mol
While extensive peer-reviewed data on this specific molecule is not abundant, its structural motifs are well-characterized in medicinal chemistry and provide a strong basis for predicting its properties and designing appropriate characterization studies.
Section 2: A Practical Framework for Solubility Assessment
Solubility is a cornerstone of a drug candidate's profile, directly impacting its absorption, distribution, metabolism, and excretion (ADME) properties. Determining solubility is not merely about dissolving the compound; it is about establishing a quantitative and reproducible limit of dissolution under defined conditions.
Theoretical Considerations and Solvent Selection
The molecule's structure, with its polar hydroxyl and nitro functional groups, suggests that it will be soluble in polar solvents[1]. The experimental design should therefore encompass a range of solvents with varying polarities to establish a comprehensive profile. A logical selection includes:
-
Aqueous Buffers: pH 1.2 (simulated gastric fluid), pH 6.8 (simulated intestinal fluid), and pH 7.4 (physiological pH) to understand its behavior in a biological context.
-
Polar Protic Solvents: Water, Ethanol, Methanol.
-
Polar Aprotic Solvents: Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN).
-
Non-Polar Solvents: Dichloromethane (DCM), Hexanes (to establish limits of insolubility).
Experimental Protocol: Thermodynamic Equilibrium Solubility Assay
The gold-standard method for solubility determination is the shake-flask method, which measures thermodynamic equilibrium solubility. This protocol is designed to be self-validating by ensuring that equilibrium has been reached and that the analytical method is sound.
Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.
Methodology:
-
Preparation:
-
Accurately weigh an excess amount of this compound solid into individual glass vials for each solvent. An excess is critical to ensure a saturated solution is formed.
-
-
Incubation:
-
Add a precise volume of the selected solvent to each vial.
-
Seal the vials securely to prevent solvent evaporation.
-
Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25°C or 37°C) and agitate for a defined period (typically 24-48 hours) to allow the system to reach equilibrium.
-
-
Sample Processing:
-
After incubation, allow the vials to stand undisturbed for at least one hour to let undissolved solids settle.
-
Carefully withdraw a supernatant aliquot using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter (chemically compatible with the solvent) to remove all particulate matter. This step is crucial to avoid artificially high results.
-
Dilute the filtered supernatant with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method.
-
-
Quantification (HPLC-UV):
-
Analyze the diluted samples using a calibrated High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape).
-
Detection Wavelength: Determined by a UV scan of the compound; likely in the range of 254-330 nm due to the nitropyridine chromophore.
-
Calibration: Prepare a standard curve of this compound of known concentrations to accurately quantify the amount in the saturated solution.
-
-
Data Analysis:
-
Calculate the concentration in the original saturated solution by applying the dilution factor.
-
Express the final solubility in units of mg/mL or µg/mL.
-
Illustrative Data Presentation
All quantitative solubility data should be summarized in a clear, tabular format for easy comparison.
| Solvent/Medium | Temperature (°C) | Solubility (mg/mL) |
| pH 1.2 Buffer | 25 | [Experimental Value] |
| pH 6.8 Buffer | 25 | [Experimental Value] |
| pH 7.4 Buffer | 25 | [Experimental Value] |
| Purified Water | 25 | [Experimental Value] |
| Ethanol | 25 | [Experimental Value] |
| DMSO | 25 | [Experimental Value] |
| Acetonitrile | 25 | [Experimental Value] |
Workflow Diagram: Solubility Determination
Caption: Workflow for Thermodynamic Solubility Determination.
Section 3: Probing Chemical Stability via Forced Degradation
Understanding a molecule's intrinsic stability is paramount. Forced degradation, or stress testing, is a systematic process to identify potential degradation pathways and products, which is essential for developing stability-indicating analytical methods, and for informing formulation and packaging strategies[3][4]. The studies are designed to accelerate degradation under conditions more severe than standard stability testing[5].
Predicted Degradation Pathways
Based on the structure of this compound, several degradation pathways can be anticipated:
-
Hydrolysis: The molecule is generally expected to be stable, but extreme pH conditions (strongly acidic or basic) could potentially facilitate reactions, though nitropyridines can be susceptible to degradation under such conditions[6].
-
Oxidation: The pyridine ring and the primary alcohol are potential sites for oxidation.
-
Photodegradation: Nitroaromatic compounds are often photosensitive and can degrade upon exposure to light, particularly UV radiation[6][7]. This is a critical liability to investigate.
-
Thermal Degradation: Elevated temperatures can provide the energy needed to overcome activation barriers for decomposition reactions[7].
Experimental Protocol: Forced Degradation Studies
This protocol outlines a comprehensive forced degradation study consistent with the principles of the International Council for Harmonisation (ICH) guidelines Q1A and Q1B[3][5].
Objective: To investigate the degradation of this compound under various stress conditions and to establish a stability-indicating analytical method.
Methodology:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
-
Application of Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a set time.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature or slightly elevated temperature.
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature, protected from light.
-
Thermal Degradation: Store the stock solution (and a sample of the solid compound) in an oven at an elevated temperature (e.g., 80°C).
-
Photostability: Expose the stock solution in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A dark control sample must be run in parallel.
-
-
Time Points and Neutralization:
-
Withdraw samples at various time points (e.g., 2, 8, 24, 48 hours).
-
Before analysis, neutralize the acidic and basic samples to prevent further degradation on the analytical column.
-
-
Analysis with a Stability-Indicating HPLC Method:
-
The goal is to develop an HPLC method that can separate the intact parent compound from all significant degradation products.
-
Instrumentation: HPLC with a Photodiode Array (PDA) or Diode Array (DAD) detector. A PDA/DAD detector is crucial as it allows for peak purity analysis, ensuring that a peak corresponding to the parent drug is not co-eluting with a degradant.
-
Column: A high-resolution C18 reverse-phase column.
-
Mobile Phase: A gradient elution is typically required to resolve early-eluting polar degradants and the later-eluting parent compound. A common gradient runs from a high-aqueous mobile phase (e.g., 95% water, 5% acetonitrile with 0.1% formic acid) to a high-organic mobile phase (e.g., 5% water, 95% acetonitrile with 0.1% formic acid).
-
Analysis: Analyze all stressed samples, along with an unstressed control sample. Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
-
Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Typical Temperature | Key Rationale |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 60-80°C | To assess stability in acidic environments (e.g., stomach).[6] |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Room Temp - 60°C | To assess stability in basic environments (e.g., intestine).[6] |
| Oxidation | 3-30% H₂O₂ | Room Temp | To simulate oxidative stress. |
| Thermal | Dry Heat | 80°C or higher | To evaluate intrinsic thermal stability for storage and manufacturing.[3][5] |
| Photostability | ICH Q1B Light Box | Ambient | To determine light sensitivity for packaging requirements.[3][6] |
Workflow Diagram: Forced Degradation Study
Caption: Workflow for a Forced Degradation Study.
Conclusion
The systematic evaluation of solubility and stability for a molecule like this compound is a non-negotiable step in its developmental pathway. The protocols detailed in this guide provide a robust framework for generating the high-quality data necessary to de-risk a project and enable informed, data-driven decisions. By understanding how the compound behaves in different solvents and under various stressors, researchers can confidently advance its development, from initial biological screening to eventual formulation and beyond.
References
- addressing stability issues of 3-Nitro-5-phenylpyridine under experimental conditions - Benchchem. (URL: )
- CAS 25948-12-3 2-[(5-Nitropyridin-2-yl)amino]ethanol - BOC Sciences. (URL: )
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Forced Degradation Studies - MedCrave online. (2016-12-14). (URL: [Link])
- Stability and degradation pathways of 3-Ethyl-4-nitropyridine 1-oxide - Benchchem. (URL: )
- Forced degradation studies - MedCrave online. (2016-12-14). (URL: )
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A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. (URL: [Link])
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Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC - NIH. (URL: [Link])
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Forced Degradation Studies: Regulatory Considerations and Implementation. (URL: [Link])
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What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022-04-18). (URL: [Link])
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Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered | Applied and Environmental Microbiology - ASM Journals. (URL: [Link])
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An In-depth Technical Guide on the Reactivity of the Nitro Group in 2-(5-Nitropyridin-2-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The compound 2-(5-Nitropyridin-2-yl)ethanol is a key building block in medicinal chemistry, primarily due to the versatile reactivity of its nitropyridine core. The potent electron-withdrawing nature of the nitro group profoundly influences the electronic landscape of the pyridine ring, dictating the regioselectivity and feasibility of various chemical transformations. This guide provides a comprehensive exploration of the nitro group's reactivity in this specific molecule, with a focus on two principal reaction pathways: the reduction of the nitro group to an amine and nucleophilic aromatic substitution (SNAr) at positions activated by the nitro group. We will delve into the mechanistic underpinnings of these reactions, present detailed experimental protocols, and discuss the strategic implications for drug discovery and development.
Introduction: The Strategic Importance of this compound
Nitropyridine derivatives are foundational scaffolds in the synthesis of a wide array of pharmaceutical agents. The introduction of a nitro group onto the pyridine ring dramatically alters its electronic properties, transforming it into a versatile synthetic intermediate. Specifically, this compound has garnered significant attention due to its bifunctional nature: the hydroxyl group offers a handle for further derivatization, while the nitro-activated pyridine ring provides a platform for diverse chemical modifications. The resulting aminopyridines and substituted pyridines are crucial pharmacophores in numerous bioactive molecules, including kinase inhibitors and urease inhibitors. Understanding and controlling the reactivity of the nitro group is therefore paramount for leveraging this molecule's full synthetic potential.
Electronic Properties and Inherent Reactivity
The chemical behavior of this compound is dominated by the strong electron-withdrawing effect of the nitro (-NO₂) group. This effect operates through both inductive and resonance mechanisms, rendering the pyridine ring electron-deficient.
Deactivation towards Electrophilic Aromatic Substitution (EAS): Similar to nitrobenzene, the electron-poor nature of the pyridine ring in this compound deactivates it towards attack by electrophiles. Nitration of pyridine itself is notoriously difficult and requires harsh conditions, often leading to protonation of the ring nitrogen, which further deactivates the ring.
Activation towards Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron deficiency significantly activates the ring for nucleophilic attack, particularly at the ortho and para positions relative to the nitro group. This is the most synthetically valuable aspect of the nitropyridine core.
Susceptibility to Reduction: The nitro group itself is readily reduced to a variety of other nitrogen-containing functional groups, most commonly the amino group (-NH₂). This transformation is a cornerstone of synthetic strategies employing nitropyridine building blocks.
Below is a diagram illustrating the key reactivity sites on the this compound core.
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BK [label=""]; BL [label=""]; BM [label=""]; BN [label=""]; BO [label=""]; BP [label=""]; BQ [label=""]; BR [label=""]; BS [label=""]; BT [label=""]; BU [label=""]; BV [label=""]; BW [label=""]; BX [label=""]; BY [label=""]; BZ [label=""]; CA [label=""]; CB [label=""]; CC [label=""]; CD [label=""]; CE [label=""]; CF [label=""]; CG [label=""]; CH [label=""]; CI [label=""]; CJ [label=""]; CK [label=""]; CL [label=""]; CM [label=""]; CN [label=""]; CO [label=""]; CP [label=""]; CQ [label=""]; CR [label=""]; CS [label=""]; CT [label=""]; CU [label=""]; CV [label=""]; CW [label=""]; CX [label=""]; CY [label=""]; CZ [label=""]; DA [label=""]; DB [label=""]; DC [label=""]; DD [label=""]; DE [label=""]; DF [label=""]; DG [label=""]; DH [label=""]; DI [label=""]; DJ [label=""]; DK [label=""]; DL [label=""]; DM [label=""]; DN [label=""]; DO [label=""]; DP [label=""]; DQ [label=""]; DR [label=""]; DS [label=""]; DT [label=""]; DU [label=""]; DV [label=""]; DW [label=""]; DX [label=""]; DY [label=""]; DZ [label=""]; EA [label=""]; EB [label=""]; EC [label=""]; ED [label=""]; EE [label=""]; EF [label=""]; EG [label=""]; EH [label=""]; EI [label=""]; EJ [label=""]; EK [label=""]; EL [label=""]; EM [label=""]; EN [label=""]; EO [label=""]; EP [label=""]; EQ [label=""]; ER [label=""]; ES [label=""]; ET [label=""]; EU [label=""]; EV [label=""]; EW [label=""]; EX [label=""]; EY [label=""]; EZ [label=""]; FA [label=""]; FB [label=""]; FC [label=""]; FD [label=""]; FE [label=""]; FF [label=""]; FG [label=""]; FH [label=""]; FI [label=""]; FJ [label=""]; FK [label=""]; FL [label=""]; FM [label=""]; FN [label=""]; FO [label=""]; FP [label=""]; FQ [label=""]; FR [label=""]; FS [label=""]; FT [label=""]; FU [label=""]; FV [label=""]; FW [label=""]; FX [label=""]; FY [label=""]; FZ [label=""]; GA [label=""]; GB [label=""]; GC [label=""]; GD [label=""]; GE [label=""]; GF [label=""]; GG [label=""]; GH [label=""]; GI [label=""]; GJ [label=""]; GK [label=""]; GL [label=""]; GM [label=""]; GN [label=""]; GO [label=""]; GP [label=""]; GQ [label=""]; GR [label=""]; GS [label=""]; GT [label=""]; GU [label=""]; GV [label=""]; GW [label=""]; GX [label=""]; GY [label=""]; GZ [label=""]; HA [label=""]; HB [label=""]; HC [label=""]; HD [label=""]; HE [label=""]; HF [label=""]; HG [label=""]; HH [label=""]; HI [label=""]; HJ [label=""]; HK [label=""]; HL [label=""]; HM [label=""]; HN [label=""]; HO [label=""]; HP [label=""]; HQ [label=""]; HR [label=""]; HS [label=""]; HT [label=""]; HU [label=""]; HV [label=""]; HW [label=""]; HX [label=""]; HY [label=""]; HZ [label=""]; IA [label=""]; IB [label=""]; IC [label=""]; ID [label=""]; IE [label=""]; IF [label=""]; IG [label=""]; IH [label=""]; II [label=""]; IJ [label=""]; IK [label=""]; IL [label=""]; IM [label=""]; IN [label=""]; IO [label=""]; IP [label=""]; IQ [label=""]; IR [label=""]; IS [label=""]; IT [label=""]; IU [label=""]; IV [label=""]; IW [label=""]; IX [label=""]; IY [label=""]; IZ [label=""]; JA [label=""]; JB [label=""]; JC [label=""]; JD [label=""]; JE [label=""]; JF [label=""]; JG [label=""]; JH [label=""]; JI [label=""]; JJ [label=""]; JK [label=""]; JL [label=""]; JM [label=""]; JN [label=""]; JO [label=""]; JP [label=""]; JQ [label=""]; JR [label=""]; JS [label=""]; JT [label=""]; JU [label=""]; JV [label=""]; JW [label=""]; JX [label=""]; JY [label=""]; JZ [label=""]; KA [label=""]; KB [label=""]; KC [label=""]; KD [label=""]; KE [label=""]; KF [label=""]; KG [label=""]; KH [label=""]; KI [label=""]; KJ [label=""]; KK [label=""]; KL [label=""]; KM [label=""]; KN [label=""]; KO [label=""]; KP [label=""]; KQ [label=""]; KR [label=""]; KS [label=""]; KT [label=""]; KU [label=""]; KV [label=""]; KW [label=""]; KX [label=""]; KY [label=""]; KZ [label=""]; LA [label=""]; LB [label=""]; LC [label=""]; LD [label=""]; LE [label=""]; LF [label=""]; LG [label=""]; LH [label=""]; LI [label=""]; LJ [label=""]; LK [label=""]; LL [label=""]; LM [label=""]; LN [label=""]; LO [label=""]; LP [label=""]; LQ [label=""]; LR [label=""]; LS [label=""]; LT [label=""]; LU [label=""]; LV [label=""]; LW [label=""]; LX [label=""]; LY [label=""]; LZ [label=""]; MA [label=""]; MB [label=""]; MC [label=""]; MD [label=""]; ME [label=""]; MF [label=""]; MG [label=""]; MH [label=""]; MI [label=""]; MJ [label=""]; MK [label=""]; ML [label=""]; MM [label=""]; MN [label=""]; MO [label=""]; MP [label=""]; MQ [label=""]; MR [label=""]; MS [label=""]; MT [label=""]; MU [label=""]; MV [label=""]; MW [label=""]; MX [label=""]; MY [label=""]; MZ [label=""]; NA [label=""]; NB [label=""]; NC [label=""]; ND [label=""]; NE [label=""]; NF [label=""]; NG [label=""]; NH [label=""]; NI [label=""]; NJ [label=""]; NK [label=""]; NL [label=""]; NM [label=""]; NN [label=""]; NO [label=""]; NP [label=""]; NQ [label=""]; NR [label=""]; NS [label=""]; NT [label=""]; NU [label=""]; NV [label=""]; NW [label=""]; NX [label=""]; NY [label=""]; NZ [label=""]; OA [label=""]; OB [label=""]; OC [label=""]; OD [label=""]; OE [label=""]; OF [label=""]; OG [label=""]; OH [label=""]; OI [label=""]; OJ [label=""]; OK [label=""]; OL [label=""]; OM [label=""]; ON [label=""]; OO [label=""]; OP [label=""]; OQ [label=""]; OR [label=""]; OS [label=""]; OT [label=""]; OU [label=""]; OV [label=""]; OW [label=""]; OX [label=""]; OY [label=""]; OZ [label=""]; PA [label=""]; PB [label=""]; PC [label=""]; PD [label=""]; PE [label=""]; PF [label=""]; PG [label=""]; PH [label=""]; PI [label=""]; PJ [label=""]; PK [label=""]; PL [label=""]; PM [label=""]; PN [label=""]; PO [label=""]; PP [label=""]; PQ [label=""]; PR [label=""]; PS [label=""]; PT [label=""]; PU [label=""]; PV [label=""]; PW [label=""]; PX [label=""]; PY [label=""]; PZ [label=""]; QA [label=""]; QB [label=""]; QC [label=""]; QD [label=""]; QE [label=""]; QF [label=""]; QG [label=""]; QH [label=""]; QI [label=""]; QJ [label=""]; QK [label=""]; QL [label=""]; QM [label=""]; QN [label=""]; QO [label=""]; QP [label=""]; QQ [label=""]; QR [label=""]; QS [label=""]; QT [label=""]; QU [label=""]; QV [label=""]; QW [label=""]; QX [label=""]; QY [label=""]; QZ [label=""]; RA [label=""]; RB [label=""]; RC [label=""]; RD [label=""]; RE [label=""]; RF [label=""]; RG [label=""]; RH [label=""]; RI [label=""]; RJ [label=""]; RK [label=""]; RL [label=""]; RM [label=""]; RN [label=""]; RO [label=""]; RP [label=""]; RQ [label=""]; RR [label=""]; RS [label=""]; RT [label=""]; RU [label=""]; RV [label=""]; RW [label=""]; RX [label=""]; RY [label=""]; RZ [label=""]; SA [label=""]; SB [label=""]; SC [label=""]; SD [label=""]; SE [label=""]; SF [label=""]; SG [label=""]; SH [label=""]; SI [label=""]; SJ [label=""]; SK [label=""]; SL [label=""]; SM [label=""]; SN [label=""]; SO [label=""]; SP [label=""]; SQ [label=""]; SR [label=""]; SS [label=""]; ST [label=""]; SU [label=""]; SV [label=""]; SW [label=""]; SX [label=""]; SY [label=""]; SZ [label=""]; TA [label=""]; TB [label=""]; TC [label=""]; TD [label=""]; TE [label=""]; TF [label=""]; TG [label=""]; TH [label=""]; TI [label=""]; TJ [label=""]; TK [label=""]; TL [label=""]; TM [label=""]; TN [label=""]; TO [label=""]; TP [label=""]; TQ [label=""]; TR [label=""]; TS [label=""]; TT [label=""]; TU [label=""]; TV [label=""]; TW [label=""]; TX [label=""]; TY [label=""]; TZ [label=""]; UA [label=""]; UB [label=""]; UC [label=""]; UD [label=""]; UE [label=""]; UF [label=""]; UG [label=""]; UH [label=""]; UI [label=""]; UJ [label=""]; UK [label=""]; UL [label=""]; UM [label=""]; UN [label=""]; UO [label=""]; UP [label=""]; UQ [label=""]; UR [label=""]; US [label=""]; UT [label=""]; UU [label=""]; UV [label=""]; UW [label=""]; UX [label=""]; UY [label=""]; UZ [label=""]; VA [label=""]; VB [label=""]; VC [label=""]; VD [label=""]; VE [label=""]; VF [label=""]; VG [label=""]; VH [label=""]; VI [label=""]; VJ [label=""]; VK [label=""]; VL [label=""]; VM [label=""]; VN [label=""]; VO [label=""]; VP [label=""]; VQ [label=""]; VR [label=""]; VS [label=""]; VT [label=""]; VU [label=""]; VV [label=""]; VW [label=""]; VX [label=""]; VY [label=""]; VZ [label=""]; WA [label=""]; WB [label=""]; WC [label=""]; WD [label=""]; WE [label=""]; WF [label=""]; WG [label=""]; WH [label=""]; WI [label=""]; WJ [label=""]; WK [label=""]; WL [label=""]; WM [label=""]; WN [label=""]; WO [label=""]; WP [label=""]; WQ [label=""]; WR [label=""]; WS [label=""]; WT [label=""]; WU [label=""]; WV [label=""]; WW [label=""]; WX [label=""]; WY [label=""]; WZ [label=""]; XA [label=""]; XB [label=""]; XC [label=""]; XD [label=""]; XE [label=""]; XF [label=""]; XG [label=""]; XH [label=""]; XI [label=""]; XJ [label=""]; XK [label=""]; XL [label=""]; XM [label=""]; XN [label=""]; XO [label=""]; XP [label=""]; XQ [label=""]; XR [label=""]; XS [label=""]; XT [label=""]; XU [label=""]; XV [label=""]; XW [label=""]; XX [label=""]; XY [label=""]; XZ [label=""]; YA [label=""]; YB [label=""]; YC [label=""]; YD [label=""]; YE [label=""]; YF [label=""]; YG [label=""]; YH [label=""]; YI [label=""]; YJ [label=""]; YK [label=""]; YL [label=""]; YM [label=""]; YN [label=""]; YO [label=""]; YP [label=""]; YQ [label=""]; YR [label=""]; YS [label=""]; YT [label=""]; YU [label=""]; YV [label=""]; YW [label=""]; YX [label=""]; YY [label=""]; YZ [label=""]; ZA [label=""]; ZB [label=""]; ZC [label=""]; ZD [label=""]; ZE [label=""]; ZF [label=""]; ZG [label=""]; ZH [label=""]; ZI [label=""]; ZJ [label=""]; ZK [label=""]; ZL [label=""]; ZM [label=""]; ZN [label=""]; ZO [label=""]; ZP [label=""]; ZQ [label=""]; ZR [label=""]; ZS [label=""]; ZT [label=""]; ZU [label=""]; ZV [label=""]; ZW [label=""]; ZX [label=""]; ZY [label=""]; ZZ [label=""]; a [label=""]; b [label=""]; c [label=""]; d [label=""]; e [label=""]; f [label=""]; g [label=""]; h [label=""]; i [label=""]; j [label=""]; k [label=""]; l [label=""]; m [label=""]; n [label=""]; o [label=""]; p [label=""]; q [label=""]; r [label=""]; s [label=""]; t [label=""]; u [label=""]; v [label=""]; w [label=""]; x [label=""]; y [label=""]; z [label=""]; aa [label=""]; ab [label=""]; ac [label=""]; ad [label=""]; ae [label=""]; af [label=""]; 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aoy [pos="-1.73,51.00!"]; aoz [pos="-2.60,51.50!"]; apa [pos="-3.46,51.00!"]; apb [pos="-3.46,50.00!"]; apc [pos="-4.33,50.50!"]; apd [pos="-4.33,49.50!"]; ape [pos="1.73,-50.00!"]; apf [pos="2.60,-50.50!"]; apg [pos="1.73,-51.00!"]; aph [pos="2.60,-51.50!"]; api [pos="3.46,-51.00!"]; apj [pos="3.46,-50.00!"]; apk [pos="4.33,-50.50!"]; apl [pos="4.33,-49.50!"]; apm [pos="-1.73,-50.00!"]; apn [pos="-2.60,-50.50!"]; apo [pos="-1.73,-51.00!"]; app [pos="-2.60,-51.50!"]; apq [pos="-3.46,-51.00!"]; apr [pos="-3.46,-50.00!"]; aps [pos="-4.33,-50.50!"]; apt [pos="-4.33,-49.50!"]; apu [pos="0.00,51.00!"]; apv [pos="0.87,51.50!"]; apw [pos="-0.87,51.50!"]; apx [pos="0.00,-51.00!"]; apy [pos="0.87,-51.50!"]; apz [pos="-0.87,-51.50!"]; aqa [pos="0.00,52.00!"]; aqb [pos="0.87,52.50!"]; aqc [pos="-0.87,52.50!"]; aqd [pos="0.00,-52.00!"]; aqe [pos="0.87,-52.50!"]; aqf [pos="-0.87,-52.50!"]; aqg [pos="1.73,52.00!"]; aqh [pos="2.60,52.50!"]; aqi [pos="1.73,53.00!"]; aqj [pos="2.60,53.50!"]; aqk [pos="3.46,53.00!"]; aql [pos="3.46,52.00!"]; aqm [pos="4.33,52.50!"]; aqn [pos="4.33,51.50!"]; aqo [pos="-1.73,52.00!"]; aqp [pos="-2.60,52.50!"]; aqq [pos="-1.73,53.00!"]; aqr [pos="-2.60,53.50!"]; aqs [pos="-3.46,53.00!"]; aqt [pos="-3.46,52.00!"]; aqu [pos="-4.33,52.50!"]; aqv [pos="-4.33,51.50!"]; aqw [pos="1.73,-52.00!"]; aqx [pos="2.60,-52.50!"]; aqy [pos="1.73,-53.00!"]; aqz [pos="2.60,-53.50!"]; ara [pos="3.46,-53.00!"]; arb [pos="3.46,-52.00!"]; arc [pos="4.33,-52.50!"]; ard [pos="4.33,-51.50!"]; are [pos="-1.73,-52.00!"]; arf [pos="-2.60,-52.50!"]; arg [pos="-1.73,-53.00!"]; arh [pos="-2.60,-53.50!"]; ari [pos="-3.46,-53.00!"]; arj [pos="-3.46,-52.00!"]; ark [pos="-4.33,-52.50!"]; arl [pos="-4.33,-51.50!"]; arm [pos="0.00,53.00!"]; arn [pos="0.87,53.50!"]; aro [pos="-0.87,53.50!"]; arp [pos="0.00,-53.00!"]; arq [pos="0.87,-53.50!"]; arr [pos="-0.87,-53.50!"]; ars [pos="0.00,54.00!"]; art [pos="0.87,54.50!"]; aru [pos="-0.87,54.50!"]; arv [pos="0.00,-54.00!"]; arw [pos="0.87,-54.50!"]; arx [pos="-0.87,-54.50!"]; ary [pos="1.73,54.00!"]; arz [pos="2.60,54.50!"]; asa [pos="1.73,55.00!"]; asb [pos="2.60,55.50!"]; asc [pos="3.46,55.00!"]; asd [pos="3.46,54.00!"]; ase [pos="4.33,54.50!"]; asf [pos="4.33,53.50!"]; asg [pos="-1.73,54.00!"]; ash [pos="-2.60,54.50!"]; asi [pos="-1.73,55.00!"]; asj [pos="-2.60,55.50!"]; ask [pos="-3.46,55.00!"]; asl [pos="-3.46,54.00!"]; asm [pos="-4.33,54.50!"]; asn [pos="-4.33,53.50!"]; aso [pos="1.73,-54.00!"]; asp [pos="2.60,-54.50!"]; asq [pos="1.73,-55.00!"]; asr [pos="2.60,-55.50!"]; ass [pos="3.46,-55.00!"]; ast [pos="3.46,-54.00!"]; asu [pos="4.33,-54.50!"]; asv [pos="4.33,-53.50!"]; asw [pos="-1.73,-54.00!"]; asx [pos="-2.60,-54.50!"]; asy [pos="-1.73,-55.00!"]; asz [pos="-2.60,-55.50!"]; ata [pos="-3.46,-55.00!"]; atb [pos="-3.46,-54.00!"]; atc [pos="-4.33,-54.50!"]; atd [pos="-4.33,-53.50!"]; ate [pos="0.00,55.00!"]; atf [pos="0.87,55.50!"]; atg [pos="-0.87,55.50!"]; ath [pos="0.00,-55.00!"]; ati [pos="0.87,-55.50!"]; atj [pos="-0.87,-55.50!"]; atk [pos="0.00,56.00!"]; atl [pos="0.87,56.50!"]; atm [pos="-0.87,56.50!"]; atn [pos="0.00,-56.00!"]; ato [pos="0.87,-56.50!"]; atp [pos="-0.87,-56.50!"]; atq [pos="1.73,56.00!"]; atr [pos="2.60,56.50!"]; ats [pos="1.73,57.00!"]; att [pos="2.60,57.50!"]; atu [pos="3.46,57.00!"]; atv [pos="3.46,56.00!"]; atw [pos="4.33,56.50!"]; atx [pos="4.33,55.50!"]; aty [pos="-1.73,56.00!"]; atz [pos="-2.60,56.50!"]; aua [pos="-1.73,57.00!"]; aub [pos="-2.60,57.50!"]; auc [pos="-3.46,57.00!"]; aud [pos="-3.46,56.00!"]; aue [pos="-4.33,56.50!"]; auf [pos="-4.33,55.50!"]; aug [pos="1.73,-56.00!"]; auh [pos="2.60,-56.50!"]; aui [pos="1.73,-57.00!"]; auj [pos="2.60,-57.50!"]; auk [pos="3.46,-57.00!"]; aul [pos="3.46,-56.00!"]; aum [pos="4.33,-56.50!"]; aun [pos="4.33,-55.50!"]; auo [pos="-1.73,-56.00!"]; aup [pos="-2.60,-56.50!"]; auq [pos="-1.73,-57.00!"]; aur [pos="-2.60,-57.50!"]; aus [pos="-3.46,-57.00!"]; aut [pos="-3.46,-56.00!"]; auu [pos="-4.33,-56.50!"]; auv [pos="-4.33,-55.50!"]; auw [pos="0.00,57.00!"]; aux [pos="0.87,57.50!"]; auy [pos="-0.87,57.50!"]; auz [pos="0.00,-57.00!"]; ava [pos="0.87,-57.50!"]; avb [pos="-0.87,-57.50!"]; avc [pos="0.00,58.00!"]; avd [pos="0.87,58.50!"]; ave [pos="-0.87,58.50!"]; avf [pos="0.00,-58.00!"]; avg [pos="0.87,-58.50!"]; avh [pos="-0.87,-58.50!"]; avi [pos="1.73,58.00!"]; avj [pos="2.60,58.50!"]; avk [pos="1.73,59.00!"]; avl [pos="2.60,59.50!"]; avm [pos="3.46,59.00!"]; avn [pos="3.46,58.00!"]; avo [pos="4.33,58.50!"]; avp [pos="4.33,57.50!"]; avq [pos="-1.73,58.00!"]; avr [pos="-2.60,58.50!"]; avs [pos="-1.73,59.00!"]; avt [pos="-2.60,59.50!"]; avu [pos="-3.46,59.00!"]; avv [pos="-3.46,58.00!"]; avw [pos="-4.33,58.50!"]; avx [pos="-4.33,57.50!"]; avy [pos="1.73,-58.00!"]; avz [pos="2.60,-58.50!"]; awa [pos="1.73,-59.00!"]; awb [pos="2.60,-59.50!"]; awc [pos="3.46,-59.00!"]; awd [pos="3.46,-58.00!"]; awe [pos="4.33,-58.50!"]; awf [pos="4.33,-57.50!"]; awg [pos="-1.73,-58.00!"]; awh [pos="-2.60,-58.50!"]; awi [pos="-1.73,-59.00!"]; awj [pos="-2.60,-59.50!"]; awk [pos="-3.46,-59.00!"]; awl [pos="-3.46,-58.00!"]; awm [pos="-4.33,-58.50!"]; awn [pos="-4.33,-57.50!"]; awo [pos="0.00,59.00!"]; awp [pos="0.87,59.50!"]; awq [pos="-0.87,59.50!"]; awr [pos="0.00,-59.00!"]; aws [pos="0.87,-59.50!"]; awt [pos="-0.87,-59.50!"]; awu [pos="0.00,60.00!"]; awv [pos="0.87,60.50!"]; aww [pos="-0.87,60.50!"]; awx [pos="0.00,-60.00!"]; awy [pos="0.87,-60.50!"]; awz [pos="-0.87,-60.50!"]; axa [pos="1.73,60.00!"]; axb [pos="2.60,60.50!"]; axc [pos="1.73,61.00!"]; axd [pos="2.60,61.50!"]; axe [pos="3.46,61.00!"]; axf [pos="3.46,60.00!"]; axg [pos="4.33,60.50!"]; axh [pos="4.33,59.50!"]; axi [pos="-1.73,60.00!"]; axj [pos="-2.60,60.50!"]; axk [pos="-1.73,61.00!"]; axl [pos="-2.60,61.50!"]; axm [pos="-3.46,61.00!"]; axn [pos="-3.46,60.00!"]; axo [pos="-4.33,60.50!"]; axp [pos="-4.33,59.50!"]; axq [pos="1.73,-60.00!"]; axr [pos="2.60,-60.50!"]; axs [pos="1.73,-61.00!"]; axt [pos="2.60,-61.50!"]; axu [pos="3.46,-61.00!"]; axv [pos="3.46,-60.00!"]; axw [pos="4.33,-60.50!"]; axx [pos="4.33,-59.50!"]; axy [pos="-1.73,-60.00!"]; axz [pos="-2.60,-60.50!"]; aya [pos="-1.73,-61.00!"]; ayb [pos="-2.60,-61.50!"]; ayc [pos="-3.46,-61.00!"]; ayd [pos="-3.46,-60.00!"]; aye [pos="-4.33,-60.50!"]; ayf [pos="-4.33,-59.50!"]; ayg [pos="0.00,61.00!"]; ayh [pos="0.87,61.50!"]; ayi [pos="-0.87,61.50!"]; ayj [pos="0.00,-61.00!"]; ayk [pos="0.87,-61.50!"]; ayl [pos="-0.87,-61.50!"]; aym [pos="0.00,62.00!"]; ayn [pos="0.87,62.50!"]; ayo [pos="-0.87,62.50!"]; ayp [pos="0.00,-62.00!"]; ayq [pos="0.87,-62.50!"]; ayr [pos="-0.87,-62.50!"]; ays [pos="1.73,62.00!"]; ayt [pos="2.60,62.50!"]; ayu [pos="1.73,63.00!"]; ayv [pos="2.60,63.50!"]; ayw [pos="3.46,63.00!"]; ayx [pos="3.46,62.00!"]; ayy [pos="4.33,62.50!"]; ayz [pos="4.33,61.50!"]; aza [pos="-1.73,62.00!"]; azb [pos="-2.60,62.50!"]; azc [pos="-1.73,63.00!"]; azd [pos="-2.60,63.50!"]; aze [pos="-3.46,63.00!"]; azf [pos="-3.46,62.00!"]; azg [pos="-4.33,62.50!"]; azh [pos="-4.33,61.50!"]; azi [pos="1.73,-62.00!"]; azj [pos="2.60,-62.50!"]; azk [pos="1.73,-63.00!"]; azl [pos="2.60,-63.50!"]; azm [pos="3.46,-63.00!"]; azn [pos="3.46,-62.00!"]; azo [pos="4.33,-62.50!"]; azp [pos="4.33,-61.50!"]; azq [pos="-1.73,-62.00!"]; azr [pos="-2.60,-62.50!"]; azs [pos="-1.73,-63.00!"]; azt [pos="-2.60,-63.50!"]; azu [pos="-3.46,-63.00!"]; azv [pos="-3.46,-62.00!"];
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(5-Nitropyridin-2-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, step-by-step protocol for the synthesis of 2-(5-Nitropyridin-2-yl)ethanol, a valuable building block in medicinal chemistry and drug development. The synthesis is based on the base-catalyzed hydroxymethylation of 2-methyl-5-nitropyridine using paraformaldehyde. This guide offers in-depth technical details, explains the underlying chemical principles, and provides comprehensive safety information to ensure a successful and safe laboratory synthesis.
Introduction
This compound is a key intermediate in the synthesis of various pharmacologically active compounds. The presence of the nitro group and the ethanol moiety on the pyridine ring allows for diverse chemical modifications, making it a versatile scaffold for the development of novel therapeutic agents. The protocol detailed herein describes a reliable method for the preparation of this compound, adapted from established procedures for the hydroxymethylation of related activated methyl groups on aromatic rings.
The core of this synthesis is a base-catalyzed aldol-type condensation reaction. The methyl group of 2-methyl-5-nitropyridine, activated by the electron-withdrawing nitro group, can be deprotonated by a strong base to form a carbanion. This nucleophilic carbanion then attacks the electrophilic carbon of formaldehyde, leading to the formation of the desired 2-ethanol substituted pyridine.
Reaction Scheme
The Strategic Application of 2-(5-Nitropyridin-2-yl)ethanol in the Synthesis of Potent Anticancer Agents: A Guide for Drug Development Professionals
Introduction: The Unseen Potential of a Nitropyridine Building Block
In the landscape of modern oncology drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the successful development of novel therapeutics. Among these, the nitropyridine core has emerged as a privileged structure, underpinning the architecture of numerous biologically active molecules. This guide focuses on a particularly valuable, yet often overlooked, starting material: 2-(5-Nitropyridin-2-yl)ethanol . Its unique combination of a reactive nitro group and a functionalized ethanol side chain makes it an exceptional precursor for the synthesis of a new generation of targeted anticancer agents. This document will provide researchers, scientists, and drug development professionals with a comprehensive overview of its application, focusing on the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, a clinically significant class of drugs used in the treatment of various cancers. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our discussion in authoritative scientific literature.
Chemical Profile and Strategic Advantages of this compound
The utility of this compound as a synthetic intermediate is rooted in its distinct chemical properties. The electron-withdrawing nature of the nitro group activates the pyridine ring, making it susceptible to nucleophilic aromatic substitution, a cornerstone of many synthetic strategies. The ethanol moiety, on the other hand, provides a convenient handle for further functionalization or can be a precursor to other reactive groups.
Table 1: Physicochemical Properties of 2-((5-Nitropyridin-2-yl)amino)ethanol []
| Property | Value |
| Molecular Formula | C7H9N3O3 |
| Molecular Weight | 183.17 g/mol |
| Boiling Point | 401.9°C at 760 mmHg |
| Density | 1.431 g/cm³ |
Note: Data for the closely related 2-((5-nitropyridin-2-yl)amino)ethanol is presented here as a proxy due to the limited availability of specific data for this compound. The structural similarity suggests comparable physical properties.
The strategic advantage of this molecule lies in its potential to be transformed into key intermediates for complex heterocyclic systems. For instance, the ethanol group can be oxidized to an aldehyde, which is a versatile functional group for various carbon-carbon and carbon-nitrogen bond-forming reactions. The nitro group can be reduced to an amine, opening up another avenue for diverse chemical transformations, including diazotization and coupling reactions, which are fundamental in building the core structures of many anticancer drugs.
Application in the Synthesis of PARP Inhibitors: A Case Study of Niraparib
Poly (ADP-ribose) polymerase (PARP) enzymes are crucial for DNA repair. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to a synthetic lethality, resulting in selective cancer cell death. Niraparib is a potent PARP inhibitor approved for the treatment of ovarian, fallopian tube, and primary peritoneal cancer. While various synthetic routes to Niraparib exist, this guide presents a plausible and instructive pathway commencing from this compound.
Synthetic Workflow Overview
The overall strategy involves the conversion of this compound to a key 2-amino-5-nitropyridine intermediate, followed by the construction of the indazole core and subsequent coupling with the piperidine side chain to yield Niraparib.
Caption: High-level synthetic workflow from the starting material to Niraparib.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of Niraparib, starting from this compound. Each step is accompanied by an explanation of the underlying chemical principles.
Part 1: Synthesis of the 2-Amino-5-nitropyridine Intermediate
The initial phase of the synthesis focuses on converting the ethanol side chain of the starting material into an amino group, a critical functional group for the subsequent construction of the indazole ring.
Protocol 1: Oxidation of this compound to 5-Nitropicolinaldehyde
-
Rationale: This step transforms the primary alcohol into a more reactive aldehyde. Mild oxidizing agents are chosen to prevent over-oxidation to the carboxylic acid.
-
Reagents and Materials:
-
This compound
-
Dess-Martin periodinane (DMP) or Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (aqueous solution)
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add DMP or PCC (1.2 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude 5-nitropicolinaldehyde, which can be used in the next step without further purification or purified by column chromatography.
-
Protocol 2: Reductive Amination to 2-Amino-5-nitropyridine
-
Rationale: The aldehyde is converted to the corresponding amine via an imine intermediate, which is then reduced in situ. This is a common and efficient method for amine synthesis.
-
Reagents and Materials:
-
5-Nitropicolinaldehyde
-
Ammonia solution (e.g., 7N in methanol)
-
Sodium cyanoborohydride (NaBH3CN) or Sodium triacetoxyborohydride (STAB)
-
Methanol
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve the crude 5-nitropicolinaldehyde (1.0 eq) in methanol.
-
Add the ammonia solution (excess) and stir for 30 minutes at room temperature to form the imine.
-
Carefully add NaBH3CN or STAB (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-amino-5-nitropyridine.
-
Part 2: Construction of the Indazole Core and Final Assembly of Niraparib
With the key aminopyridine intermediate in hand, the next steps focus on building the indazole ring system and attaching the piperidine side chain. The following steps are adapted from established synthetic routes to Niraparib.
Protocol 3: Diazotization and Cyclization to form the Indazole Core
-
Rationale: The amino group is converted to a diazonium salt, which then undergoes an intramolecular cyclization to form the indazole ring. This is a classic strategy for the synthesis of such bicyclic systems.[2]
-
Reagents and Materials:
-
2-Amino-5-nitropyridine
-
Sodium nitrite (NaNO2)
-
Hydrochloric acid (HCl)
-
Copper catalyst (optional, for Sandmeyer-type reactions)
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve 2-amino-5-nitropyridine (1.0 eq) in aqueous HCl at 0-5 °C.
-
Slowly add an aqueous solution of NaNO2 (1.1 eq) while maintaining the temperature below 5 °C.
-
Stir the reaction mixture for 30-60 minutes to ensure complete formation of the diazonium salt.
-
The diazonium salt is then induced to cyclize, which can be promoted by gentle heating or the addition of a copper catalyst, to form the 7-nitro-2H-indazole intermediate.
-
The product is then isolated by extraction and purified by crystallization or column chromatography.
-
Protocol 4: Coupling with the Piperidine Side Chain and Final Steps
-
Rationale: A cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig reaction, is employed to attach the piperidine-containing phenyl group to the indazole core. Subsequent reduction of the nitro group and amidation of the resulting amine yields Niraparib.
-
Reagents and Materials:
-
7-Nitro-2H-indazole intermediate
-
(S)-tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate
-
Palladium catalyst (e.g., Pd(PPh3)4) and a suitable base (e.g., K2CO3) for Suzuki coupling, or a palladium precatalyst and ligand for Buchwald-Hartwig amination.
-
A suitable solvent (e.g., dioxane/water for Suzuki, or toluene for Buchwald-Hartwig).
-
Reducing agent for the nitro group (e.g., H2, Pd/C or SnCl2)
-
Amidation reagents (e.g., CDI, HOBt, EDC)
-
Ammonia source
-
Acid for Boc deprotection (e.g., TFA or HCl in dioxane)
-
-
Procedure (Illustrative steps):
-
Coupling: The 7-nitro-2H-indazole intermediate is coupled with the protected piperidine side chain using a suitable palladium-catalyzed cross-coupling reaction.
-
Nitro Group Reduction: The nitro group of the coupled product is reduced to an amine.
-
Amidation: The resulting amino group is then converted to a carboxamide.
-
Deprotection: The Boc protecting group on the piperidine is removed using acidic conditions to yield Niraparib.
-
Purification: The final product is purified by crystallization or preparative chromatography.
-
Mechanism of Action: The Principle of Synthetic Lethality
Niraparib functions as a potent inhibitor of PARP-1 and PARP-2. In normal cells, DNA single-strand breaks are primarily repaired by the base excision repair (BER) pathway, in which PARP plays a key role. If these breaks are not repaired, they can lead to double-strand breaks during DNA replication. These double-strand breaks are then repaired by the homologous recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins.
In cancer cells with mutated BRCA1 or BRCA2, the HR pathway is deficient. When these cells are treated with a PARP inhibitor like Niraparib, the BER pathway is also compromised. The accumulation of unrepaired single-strand breaks leads to an increase in double-strand breaks, which cannot be repaired due to the faulty HR pathway. This leads to genomic instability and ultimately, cell death. This concept is known as synthetic lethality .
Sources
Application Note: A Detailed Protocol for the Synthesis of 2-(2-Nitrooxyethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive experimental protocol for the synthesis of 2-(2-nitrooxyethyl)pyridine, a molecule of interest in pharmaceutical research due to the combination of a pyridine moiety, a common scaffold in medicinal chemistry, and a nitrate ester group, known for its role as a nitric oxide (NO) donor. The protocol details a robust and carefully controlled procedure for the O-nitration of 2-(pyridin-2-yl)ethanol using a mixed acid methodology. Emphasis is placed on the causal factors influencing experimental choices, stringent safety protocols, and thorough analytical characterization of the final product.
Introduction: The Convergence of Pyridine and Nitric Oxide Moieties in Drug Design
The pyridine ring is a privileged structural motif, present in approximately 14% of N-heterocyclic drugs approved by the FDA.[1] Its prevalence stems from its ability to engage in various biological interactions and its favorable physicochemical properties.[2][3] On the other hand, organic nitrates have a long history in medicine, most notably as vasodilators, by acting as prodrugs for nitric oxide (NO), a critical signaling molecule in numerous physiological processes. The synthesis of molecules incorporating both a pyridine scaffold and a nitrate ester offers a promising avenue for the development of novel therapeutics with unique pharmacological profiles. This protocol outlines the preparation of 2-(2-nitrooxyethyl)pyridine from its corresponding alcohol, 2-(pyridin-2-yl)ethanol.
Mechanistic Rationale: Selective O-Nitration in the Presence of a Pyridine Ring
The conversion of an alcohol to a nitrate ester is typically achieved through reaction with a potent nitrating agent.[4] The most common method employs a mixture of concentrated nitric and sulfuric acids, often referred to as "mixed acid".[5]
Pillar of Expertise: Why Mixed Acid?
The role of sulfuric acid is twofold: it acts as a dehydrating agent and, more importantly, it protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species.[5]
Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
The alcohol's lone pair of electrons on the oxygen atom then acts as a nucleophile, attacking the nitronium ion. A subsequent deprotonation yields the organic nitrate.
A key challenge in the nitration of 2-(pyridin-2-yl)ethanol is the presence of the pyridine ring, which is susceptible to electrophilic aromatic substitution (C-nitration), albeit under harsh conditions.[6][7] However, the basic nitrogen atom of the pyridine ring (pKa of the conjugate acid ≈ 5.2) will be readily protonated in the strongly acidic reaction medium. This protonation forms the pyridinium cation, which deactivates the aromatic ring towards further electrophilic attack, thus favoring the desired O-nitration of the primary alcohol. This protocol is designed to leverage this deactivation to achieve selective synthesis of the nitrate ester.
Experimental Protocol: Synthesis of 2-(2-Nitrooxyethyl)pyridine
This protocol is designed for implementation by trained professionals in a controlled laboratory setting.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-(pyridin-2-yl)ethanol | ≥98% | Sigma-Aldrich | |
| Sulfuric Acid (H₂SO₄) | 98%, ACS Reagent | ||
| Nitric Acid (HNO₃) | 70% (fuming), ACS Reagent | ||
| Dichloromethane (CH₂Cl₂) | Anhydrous, ≥99.8% | ||
| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution | For neutralization | |
| Magnesium Sulfate (MgSO₄) | Anhydrous | For drying | |
| Deionized Water | |||
| Ice | For cooling baths |
Equipment
-
Three-neck round-bottom flask (250 mL) equipped with a magnetic stirrer
-
Dropping funnel
-
Thermometer
-
Ice-salt bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): Chemical splash goggles, face shield, acid-resistant gloves (e.g., butyl rubber), and a chemical-resistant laboratory coat.
Step-by-Step Procedure
Trustworthiness through Control: A Self-Validating System
Each step is designed for maximum control over the highly exothermic reaction.
-
Preparation of the Acidic Solution: In a 250 mL three-neck flask equipped with a magnetic stir bar and a thermometer, carefully add 50 mL of concentrated sulfuric acid (98%). Cool the flask in an ice-salt bath to between -5 °C and 0 °C.
-
Substrate Addition: Slowly add 6.15 g (0.05 mol) of 2-(pyridin-2-yl)ethanol to the cold, stirring sulfuric acid. The addition should be dropwise, ensuring the temperature does not exceed 5 °C. This step ensures the complete protonation and deactivation of the pyridine ring before introducing the nitrating agent.[8]
-
Preparation of the Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 4.5 mL (approx. 0.1 mol) of 70% nitric acid to 10 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.
-
Nitration Reaction: Add the pre-cooled nitrating mixture to the dropping funnel. Add the nitrating mixture dropwise to the solution of 2-(pyridin-2-yl)ethanol in sulfuric acid. CRITICAL: Maintain the reaction temperature below 5 °C throughout the addition. The rate of addition should be controlled to prevent any significant temperature increase. After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 30 minutes.
-
Quenching: Carefully and slowly pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring. This should be done in a fume hood, as nitrogen oxide gases may be evolved.
-
Neutralization: Once the ice has melted, slowly neutralize the acidic solution by the portion-wise addition of solid sodium bicarbonate, followed by a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious of vigorous gas evolution (CO₂). Ensure the solution remains cool during neutralization by placing the beaker in an ice bath.
-
Extraction: Transfer the neutralized solution to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield the pure 2-(2-nitrooxyethyl)pyridine.
Mandatory Safety Precautions
Authoritative Grounding in Safety
Nitration reactions are inherently hazardous. Strict adherence to safety protocols is essential.
-
Explosion Hazard: Organic nitrates can be explosive and sensitive to shock and heat. Avoid scraping the product, especially when dry.[9]
-
Corrosive Reagents: Concentrated nitric and sulfuric acids are highly corrosive and can cause severe burns.[10]
-
Toxic Fumes: The reaction can produce toxic nitrogen oxide fumes. This entire procedure MUST be performed in a certified chemical fume hood.[9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a face shield, safety goggles, a lab coat, and acid-resistant gloves.[11]
-
Emergency Preparedness: Ensure an emergency shower and eyewash station are immediately accessible. Have a spill kit containing a neutralizer (such as sodium bicarbonate) readily available.
Product Characterization
The identity and purity of the synthesized 2-(2-nitrooxyethyl)pyridine should be confirmed by spectroscopic methods.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic shifts for the ethyl chain adjacent to the pyridine ring and the nitrate ester. The methylene protons closer to the nitrate group (-CH₂-ONO₂) will be deshielded and appear further downfield compared to the methylene protons adjacent to the pyridine ring (-CH₂-Py). The aromatic protons will also show characteristic shifts.
-
¹³C NMR: The carbon spectrum will show distinct signals for the two methylene carbons and the carbons of the pyridine ring.
-
Infrared (IR) Spectroscopy: The IR spectrum should show strong, characteristic absorption bands for the nitrate ester group (-O-NO₂) typically around 1630 cm⁻¹ (asymmetric stretch) and 1270 cm⁻¹ (symmetric stretch). The disappearance of the broad -OH stretch from the starting material (around 3300 cm⁻¹) is also a key indicator of a successful reaction.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of 2-(2-nitrooxyethyl)pyridine.
References
- CN103664757A - Preparation method of 2-hydroxy-3-nitropyridine.
- EP0147798A2 - Nitration reactions with acid anhydride promoters.
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2-NITRO-p-CYMENE - Organic Syntheses Procedure. [Link]
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Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction - International Research Journal of Multidisciplinary Scope (IRJMS). [Link]
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Synthesis of 2-[N-methyl-N-(3-nitrobenzyl)aminoethyl]pyridine - PrepChem.com. [Link]
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Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - MDPI. [Link]
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Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. - ResearchGate. [Link]
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Preparation of nitropyridines by nitration of pyridines with nitric acid - RSC Publishing. [Link]
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meta-Nitration of Pyridines and Quinolines through Oxazino Azines - ACS Publications. [Link]
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Nitropyridines in the Synthesis of Bioactive Molecules - PMC - PubMed Central - NIH. [Link]
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Working with Hazardous Chemicals - Organic Syntheses. [Link]
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Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - RSC Publishing. [Link]
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Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives - PubMed. [Link]
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NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring - YouTube. [Link]
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A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation . [Link]
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Nitrates - Standard Operating Procedure . [Link]
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Mechanochemical nitration of arenes and alcohols using a bench-stable organic nitrating reagent - PMC - NIH. [Link]
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Raman spectra of cis-[Ru(NO)Py 2 Cl 2 (OH)] in the spectral region of... - ResearchGate. [Link]
- EP2048129A1 - Method for the preparation of organic nitrates.
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Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution . [Link]
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Nitropyridines Synthesis via Pyridine Nitration | PDF - Scribd. [Link]
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Pyridine scaffold: its diverse biological actions - IJNRD. [Link]
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Heteroaromatic reactivity. Part II. The kinetics of nitration of pyridine 1-oxide, 2,6-lutidine 1-oxide, and isoquinoline 2-oxide - Journal of the Chemical Society B: Physical Organic (RSC Publishing). [Link]
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4 - Organic Syntheses Procedure. [Link]
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Nitration of primary alcohol is possible.. - Eduncle. [Link]
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Preventive Effects of Tri Garn Pis Polyherbal Extract on Sexual Performance, Testicular Apoptosis, and Sperm Quality in a Dexamethasone-Induced Chronic Stress in Mice - MDPI. [Link]
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NMR Investigation and Dynamic Behaviour of [2,2′‐Bipyridylbis(pyridine)platinum(II)]2+ and Related Cationic Complexes − Crystal Structure of 2 - ResearchGate. [Link]
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Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC - NIH. [Link]
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SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE | TSI Journals . [Link]
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Application Note: High-Purity Isolation of 2-(5-Nitropyridin-2-yl)ethanol using Silica Gel Column Chromatography
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 2-(5-Nitropyridin-2-yl)ethanol, a key heterocyclic building block in pharmaceutical and materials science research.[1] Due to the compound's high polarity, stemming from its nitro, pyridine, and hydroxyl functionalities, achieving high purity can be challenging. This guide details a robust methodology using normal-phase silica gel column chromatography, designed for researchers, scientists, and drug development professionals. The protocol emphasizes a systematic approach, from initial Thin-Layer Chromatography (TLC) method development to final product isolation, ensuring reproducibility and high-yield recovery of the target compound.
Principle of Separation: The Role of Polarity
Column chromatography is a powerful adsorptive separation technique fundamental to organic synthesis.[2] The process operates on the principle of differential partitioning of components in a mixture between a stationary phase and a mobile phase.[3]
-
Stationary Phase: For this application, we utilize silica gel (SiO₂), a highly polar adsorbent. Its surface is rich in silanol groups (-Si-OH), which can form strong hydrogen bonds and dipole-dipole interactions with polar molecules.
-
Mobile Phase (Eluent): A liquid solvent or solvent mixture flows through the stationary phase. In normal-phase chromatography, the mobile phase is significantly less polar than the stationary phase.[3]
-
Separation Mechanism: When a crude mixture containing this compound is introduced into the column, its components adsorb to the silica gel. As the mobile phase flows through, a competition for the analytes ensues.
-
Less polar impurities have a weak affinity for the polar silica gel and a higher affinity for the less polar mobile phase. They travel down the column more quickly and are eluted first.
-
Highly polar this compound strongly adsorbs to the silica gel via hydrogen bonding (hydroxyl group) and dipole-dipole interactions (nitro group, pyridine ring). It requires a more polar mobile phase to be effectively dislodged and eluted from the column.
-
By systematically increasing the polarity of the mobile phase (a technique known as gradient elution), we can selectively elute compounds based on their polarity, achieving effective separation.[4]
Materials and Reagents
| Equipment | Chemicals & Consumables |
| Glass Chromatography Column | Crude this compound |
| Fraction Collector or Test Tubes | Silica Gel (60 Å, 230-400 mesh)[5] |
| Rotary Evaporator | n-Hexane (ACS Grade) |
| TLC Tank | Ethyl Acetate (EtOAc) (ACS Grade) |
| UV Lamp (254 nm) | Dichloromethane (DCM) (ACS Grade) |
| Glass Capillary Tubes | Sand (Washed) |
| Beakers and Erlenmeyer Flasks | Cotton or Glass Wool |
| Pipettes and Bulbs | TLC Plates (Silica gel 60 F₂₅₄) |
| Ring Stand and Clamps | Personal Protective Equipment (Gloves, Goggles, Lab Coat)[6] |
Pre-Chromatography: TLC Method Development
Before committing the bulk of the material to the column, it is critical to determine the optimal mobile phase composition using Thin-Layer Chromatography (TLC).[7] This small-scale experiment predicts the separation on a larger scale and saves significant time and resources.
Protocol for TLC Analysis:
-
Sample Preparation: Dissolve a small amount of the crude this compound in a few drops of a suitable solvent like Dichloromethane or Ethyl Acetate.
-
Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of a TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a prepared solvent system (e.g., 30% Ethyl Acetate in Hexane). Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the separated spots under a UV lamp (254 nm). The nitropyridine ring is an excellent chromophore.
-
Optimization: The ideal solvent system for column chromatography will result in a Retention Factor (Rf) of 0.25 - 0.35 for the target compound.
-
If the Rf is too high (>0.4), decrease the mobile phase polarity (reduce the percentage of Ethyl Acetate).
-
If the Rf is too low (<0.2), increase the mobile phase polarity (increase the percentage of Ethyl Acetate).
-
A good starting point for testing is a 30:70 mixture of Ethyl Acetate/Hexane, progressively increasing the polarity to 50:50 and 70:30 mixtures.[4]
Detailed Column Chromatography Protocol
The following protocol utilizes the "wet packing" method, which is renowned for creating a homogenous and well-packed column, minimizing issues like channeling and cracking.[3]
Column Preparation (Wet Packing)
-
Plug the Column: Securely place a small plug of cotton or glass wool at the bottom of the column outlet using a long glass rod.[8] Add a ~1 cm layer of sand on top of the plug to create a flat base.[8]
-
Prepare Silica Slurry: In a separate beaker, measure the required amount of silica gel (typically 50-100 times the weight of the crude sample). Add the initial, low-polarity eluent (e.g., 10% EtOAc in Hexane) to the silica gel to form a pourable slurry. Swirl gently to dislodge air bubbles.[9]
-
Pack the Column: Clamp the column vertically. With the stopcock closed, pour the silica slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. As the silica packs, continuously tap the side of the column gently to ensure an even, compact bed free of air bubbles.[8]
-
Equilibrate: Once all the silica has been added, add a final ~1 cm layer of sand on top to protect the silica bed from disturbance.[8] Wash the column with 2-3 column volumes of the initial eluent, never allowing the solvent level to drop below the top layer of sand.
Sample Loading (Dry Loading Method)
For polar compounds, dry loading is superior as it often results in better separation and sharper bands.
-
Dissolve the crude this compound in a minimal amount of a volatile solvent like Dichloromethane.
-
Add a small amount of silica gel (2-3 times the sample weight) to this solution.
-
Carefully remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[9]
-
Carefully add this powder onto the top layer of sand in the packed column, ensuring an even layer.
Elution and Fraction Collection
-
Initial Elution: Gently add the initial, low-polarity eluent (determined by TLC) to the column.
-
Apply Pressure: Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per test tube). For faster flow, gentle air pressure can be applied to the top of the column (flash chromatography).[9]
-
Gradient Elution: Start with the low-polarity mobile phase to elute non-polar impurities. Systematically and gradually increase the polarity of the eluent by increasing the percentage of Ethyl Acetate (e.g., move from 10% to 20%, then 30%, 40%, etc.). This gradual increase is key to resolving compounds with similar polarities.
-
Monitor Fractions: Periodically, analyze the collected fractions by TLC to track the elution of the product. Spot several fractions on a single TLC plate to identify which ones contain the pure compound.
Figure 1: Workflow for the purification of this compound.
Post-Chromatography Analysis and Product Isolation
-
Identify Pure Fractions: Using the TLC results from the previous step, identify all fractions that contain only the spot corresponding to this compound.
-
Combine and Concentrate: Pool the identified pure fractions into a single round-bottom flask.
-
Solvent Removal: Remove the mobile phase using a rotary evaporator. The resulting solid is the purified this compound.
-
Final Purity Check: A final TLC of the isolated solid should show a single, distinct spot. For rigorous applications, purity should be further confirmed by analytical techniques such as HPLC, NMR spectroscopy, or melting point analysis.[7]
Expected Results & Data Summary
The following table summarizes the typical parameters for this purification. Actual values may vary based on the specific impurity profile of the crude material.
| Parameter | Recommended Specification | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | High surface area and polarity are ideal for separating polar heterocyclic compounds.[5] |
| Mobile Phase System | n-Hexane / Ethyl Acetate (EtOAc) | Offers a wide polarity range with good solubility for the compound and common organic impurities.[4] |
| Elution Method | Gradient Elution (e.g., 20% → 60% EtOAc in Hexane) | Ensures non-polar impurities elute first, followed by the target compound, providing optimal resolution. |
| Optimal TLC Rf | 0.25 - 0.35 | Provides the best balance between retention on the column and reasonable elution time. |
| Visualization | UV light at 254 nm | The aromatic nitropyridine system is UV-active, allowing for easy, non-destructive visualization. |
Safety and Handling Precautions
-
Chemical Handling: Always handle organic solvents and the target compound inside a certified chemical fume hood to avoid inhalation of vapors.[10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves, at all times.[6]
-
Silica Gel: Fine silica dust can be harmful if inhaled. Handle silica gel carefully, avoiding the creation of airborne dust.[2]
-
Waste Disposal: Dispose of all chemical waste, including used silica gel and solvents, in appropriately labeled hazardous waste containers according to institutional guidelines.
Troubleshooting
| Problem | Potential Cause(s) | Solution(s) |
| Poor Separation / Overlapping Bands | Incorrect mobile phase polarity; Column overloaded. | Re-optimize mobile phase using TLC. Use a larger column or less crude sample. |
| Cracked or Channeling Silica Bed | Column packed unevenly; Column ran dry. | Repack the column carefully using the wet slurry method. Never let the solvent level drop below the sand. |
| Product Won't Elute from Column | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., add a small % of Methanol to the EtOAc). |
| Streaking of Spots on TLC | Sample is too concentrated; Sample is acidic/basic. | Dilute the sample before spotting. Add a trace of acid or base (e.g., triethylamine) to the eluent.[4] |
References
-
University of California, Davis. Thin Layer Chromatography. UC Davis Chem Dept. Available at: [Link]
-
Phenomenex. Column Chromatography: Principles, Procedure, and Applications. Phenomenex. Available at: [Link]
-
Winthrop University. Column Chromatography. Chemistry at Winthrop University. Available at: [Link]
-
ResearchGate. Column Chromatography set up for separation of aliphatic, aromatic and polar fractions. ResearchGate. Available at: [Link]
-
University of Rochester. Chromatography: Solvent Systems For Flash Column. Department of Chemistry. Available at: [Link]
-
University of Illinois Urbana-Champaign. How to run column chromatography. UIUC Chemistry. Available at: [Link]
-
NIH National Center for Biotechnology Information. Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. PMC - NIH. Available at: [Link]
-
ChemBK. 5-Ethyl-2-pyridineethanol. ChemBK. Available at: [Link]
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. Available at: [Link]
-
LAMBDA Laboratory Instruments. Isolation, purification and characterization of allelopathic compounds. LAMBDA OMNICOLL. Available at: [Link]
-
ResearchGate. Isolation and purification of plant secondary metabolites using column-chromatographic technique. ResearchGate. Available at: [Link]
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- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. orgsyn.org [orgsyn.org]
- 10. fishersci.com [fishersci.com]
Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 2-(5-Nitropyridin-2-yl)ethanol
Abstract
This application note details a robust and reliable analytical method for the quantification of 2-(5-Nitropyridin-2-yl)ethanol using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This compound and its analogues are important intermediates in the synthesis of various biologically active molecules.[1] A precise and accurate analytical method is therefore essential for monitoring reaction progress, assessing purity, and ensuring quality control in research and drug development settings. The described method utilizes a C18 stationary phase with an isocratic mobile phase of acetonitrile and water, providing excellent resolution and peak symmetry. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for its intended purpose.[2][3]
Principle of Separation
The analytical challenge presented by this compound stems from its polar nature, attributed to the hydroxyl (-OH) group and the nitrogen atoms in the pyridine ring, combined with the non-polar character of the aromatic ring. For such polar aromatic compounds, reversed-phase HPLC is the predominant separation technique.[4][5]
This method employs a non-polar stationary phase (a C18 alkyl chain bonded to silica) and a polar mobile phase. The separation is governed by the hydrophobic interactions between the analyte and the stationary phase.[4] Molecules with greater non-polar character are retained longer on the column. The mobile phase, a mixture of water and a less polar organic solvent (acetonitrile), competes for the analyte. By optimizing the ratio of acetonitrile to water, the retention time of this compound can be precisely controlled to achieve a suitable elution time with a sharp, symmetrical peak, separated from potential impurities. The inclusion of a small amount of acid in the mobile phase, such as formic acid, is a common practice to suppress the ionization of free silanol groups on the silica backbone, thereby minimizing peak tailing and improving reproducibility.[6]
Methodology
Instrumentation, Chemicals, and Reagents
-
Instrumentation: An HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector. Data acquisition and processing were performed using a compatible chromatography data system.
-
HPLC Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended. Phenyl-based columns can also be considered as an alternative for separating nitroaromatic compounds.
-
Chemicals:
-
This compound reference standard (>98% purity).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or ultrapure).
-
Formic acid (analytical grade).
-
Chromatographic Conditions
All quantitative data and operating parameters are summarized in the table below for clarity. The rationale for these choices is to provide a balance between resolution, analysis time, and solvent consumption.
| Parameter | Condition | Justification |
| Stationary Phase | C18 bonded silica, 150 mm x 4.6 mm, 5 µm | Provides excellent hydrophobic retention for the aromatic ring, a standard and robust choice for a wide range of compounds.[5] |
| Mobile Phase | Acetonitrile : Water (with 0.1% Formic Acid) = 40:60 v/v | The polar mobile phase is ideal for RP-HPLC.[4] The 40:60 ratio is a starting point and should be optimized to achieve a retention time of ~5-10 minutes. Formic acid ensures sharp peak shape.[6] |
| Elution Mode | Isocratic | Simplifies the method, improves reproducibility, and is suitable when analyzing a single primary component. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency without generating excessive backpressure. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times and can improve peak shape.[7] |
| Injection Volume | 10 µL | A typical volume that balances sensitivity with the risk of column overloading. |
| Detection | UV at 254 nm | Nitroaromatic compounds exhibit strong UV absorbance at this wavelength, providing high sensitivity.[8] A PDA detector can be used to confirm peak purity. |
Preparation of Solutions
-
Mobile Phase Preparation: To prepare 1 L of the mobile phase, carefully add 1.0 mL of formic acid to 600 mL of HPLC-grade water. Mix well, then add 400 mL of acetonitrile. Degas the solution for 15 minutes using sonication or vacuum filtration before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase. These will be used to construct the calibration curve.
-
Sample Solution: Accurately weigh a quantity of the sample expected to contain this compound and dissolve it in the mobile phase to achieve a final concentration within the linear range of the assay (e.g., 25 µg/mL). Filter the solution through a 0.45 µm syringe filter before injection to protect the column.
Experimental Workflow and Protocol
The overall workflow from preparation to analysis is a systematic process designed to ensure data quality and consistency.
Caption: High-level workflow for the HPLC analysis of this compound.
Step-by-Step Protocol
-
System Preparation: Set up the HPLC system according to the conditions in the table above. Purge all solvent lines to remove air bubbles.
-
Column Equilibration: Equilibrate the C18 column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
-
System Suitability Test (SST):
-
Inject the blank (mobile phase) once to ensure no interfering peaks are present.
-
Make five replicate injections of a working standard solution (e.g., 25 µg/mL).
-
Verify that the system suitability parameters meet the acceptance criteria listed below. The system is not suitable for analysis if the criteria are not met.
-
-
Calibration: Inject each working standard solution (from lowest to highest concentration) once.
-
Sample Analysis: Inject the prepared sample solutions. It is good practice to inject a standard periodically (e.g., after every 10 sample injections) to monitor system performance.
-
Data Processing:
-
Integrate the peak corresponding to this compound in all chromatograms.
-
Generate a linear regression calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.
-
Data Analysis and System Suitability
The system must pass the suitability test before any sample analysis is conducted. This ensures the chromatographic system is adequate for the intended analysis.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (Tf) | ≤ 2.0 | Ensures peak symmetry, which is critical for accurate integration. |
| Theoretical Plates (N) | > 2000 | Indicates column efficiency and good separation performance. |
| % RSD of Peak Area | ≤ 2.0% (for 5 injections) | Demonstrates the precision of the injector and the stability of the system. |
| % RSD of Retention Time | ≤ 1.0% (for 5 injections) | Confirms the stability and precision of the pumping system. |
Method Validation
A comprehensive method validation was performed according to the ICH Q2(R2) guideline to demonstrate the reliability, accuracy, and precision of the analytical procedure.[9][10]
Sources
- 1. researcher.manipal.edu [researcher.manipal.edu]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 5. waters.com [waters.com]
- 6. waters.com [waters.com]
- 7. air.unipr.it [air.unipr.it]
- 8. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
Application Notes and Protocols for In Vitro Evaluation of 2-(5-Nitropyridin-2-yl)ethanol
Introduction: The Rationale for Investigating 2-(5-Nitropyridin-2-yl)ethanol
Nitroaromatic compounds represent a significant class of molecules in medicinal chemistry, with many derivatives being investigated for their potential as therapeutic agents, particularly in oncology.[1][2][3] The chemical scaffold of this compound, featuring a nitropyridine core, suggests its potential as a bioreductive prodrug.[4] The core hypothesis for the activity of many such compounds is their selective activation within environments characterized by low oxygen tension (hypoxia), a hallmark of solid tumors.[5][6][7]
This activation is often mediated by nitroreductase (NTR) enzymes, which are capable of reducing the nitro group to generate cytotoxic metabolites.[8][9][10] These enzymes are notably expressed at high levels in certain bacteria and can be overexpressed in cancer cells, offering a pathway for targeted therapy. The reduction of the nitro group can lead to the formation of reactive species that induce cellular damage, ultimately leading to cell death.[7][8]
These application notes provide a comprehensive guide for the initial in vitro characterization of this compound. We present two key protocols:
-
A Cell-Based Cytotoxicity Assay (MTT Assay) to determine the compound's effect on the viability of cancer cells.
-
A Nitroreductase (NTR) Enzyme Activity Assay to explore a primary hypothesized mechanism of action.
By following these protocols, researchers can obtain foundational data on the compound's potency and its potential as a substrate for nitroreductase enzymes.
Part 1: Cell-Based Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for assessing cell viability.[11][12] The assay quantifies the metabolic activity of living cells, where mitochondrial dehydrogenases cleave the yellow tetrazolium salt MTT into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[13][14]
Principle of the MTT Assay
Detailed Protocol: MTT Assay
Materials and Reagents:
-
Cancer cell line of interest (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[11]
-
Incubate the plate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to start with could be 0.1 µM to 100 µM.
-
Include a "vehicle control" group treated with the same concentration of DMSO as the highest compound concentration.
-
Also, include an "untreated control" group with only fresh medium.
-
After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Following the treatment period, remove the compound-containing medium.
-
Add 100 µL of fresh, serum-free medium and 20 µL of the 5 mg/mL MTT reagent to each well.[11]
-
Incubate the plate for 4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
After the 4-hour incubation, carefully remove the MTT-containing medium without disturbing the formazan crystals.
-
Add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the crystals.[11]
-
Gently mix by pipetting or placing the plate on a shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[11]
-
Data Analysis and Interpretation
The cell viability is calculated as a percentage relative to the untreated control:
% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
The results can be plotted as a dose-response curve with the compound concentration on the x-axis and the percentage of cell viability on the y-axis. The IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth, can then be determined from this curve.
| Concentration (µM) | Absorbance (570 nm) | % Viability |
| 0 (Control) | 1.25 | 100% |
| 0.1 | 1.22 | 97.6% |
| 1 | 1.15 | 92.0% |
| 10 | 0.85 | 68.0% |
| 50 | 0.45 | 36.0% |
| 100 | 0.20 | 16.0% |
Part 2: Nitroreductase (NTR) Enzyme Activity Assay
This assay determines if this compound can be reduced by a nitroreductase enzyme. A common approach is to monitor the consumption of the cofactor NADH or NADPH, which is oxidized during the reduction of the nitroaromatic compound.[15] The decrease in NADH or NADPH concentration can be measured spectrophotometrically by the change in absorbance at 340 nm.
Principle of the NTR Assay
Detailed Protocol: NTR Assay
Materials and Reagents:
-
Recombinant Nitroreductase (e.g., from E. coli)
-
This compound
-
NADH or NADPH
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.0)
-
UV-transparent 96-well plates or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a fresh stock solution of NADH or NADPH in the reaction buffer.
-
Dilute the nitroreductase enzyme to the desired concentration in the reaction buffer.
-
-
Assay Setup:
-
In a UV-transparent 96-well plate, set up the following reactions in a final volume of 200 µL:
-
Test Reaction: Reaction buffer, NADH/NADPH (e.g., 200 µM final concentration), this compound (at various concentrations), and nitroreductase enzyme.
-
Negative Control 1 (No Enzyme): Reaction buffer, NADH/NADPH, and this compound.
-
Negative Control 2 (No Substrate): Reaction buffer, NADH/NADPH, and nitroreductase enzyme.
-
-
The reaction should be initiated by the addition of the enzyme.
-
-
Data Acquisition:
-
Immediately after adding the enzyme, measure the absorbance at 340 nm every 30 seconds for a period of 10-15 minutes.
-
The rate of NADH/NADPH oxidation is determined by the decrease in absorbance over time.
-
Data Analysis and Interpretation
The rate of the reaction is calculated from the linear portion of the absorbance vs. time plot. The molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹. The enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH/NADPH per minute. A significant decrease in absorbance in the test reaction compared to the negative controls indicates that this compound is a substrate for the nitroreductase enzyme.
Conclusion
The protocols outlined in these application notes provide a solid foundation for the initial in vitro assessment of this compound. The MTT assay will yield crucial data on its cytotoxic potential against cancer cells, while the nitroreductase assay will offer insights into its mechanism of action as a potential bioreductive prodrug. Positive results from these assays would warrant further investigation, including studies in hypoxic conditions and in more complex biological systems.
References
-
MTT Assay Protocol for Cell Viability and Proliferation . (n.d.). Roche. Retrieved from [Link]
-
Mechanism of action of nitroaromatic prodrugs . (n.d.). ResearchGate. Retrieved from [Link]
-
Pudlo, M., et al. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments . Journal of the Brazilian Chemical Society, 32(8), 1515-1544. Retrieved from [Link]
-
Hall, B. S., & Wilkinson, S. R. (2011). Trypanocidal activity of nitroaromatic prodrugs: current treatments and future perspectives . Current medicinal chemistry, 18(17), 2533–2543. Retrieved from [Link]
-
Ashraf, M. U., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay . Journal of visualized experiments : JoVE, (81), 50822. Retrieved from [Link]
-
Cytotoxicity MTT Assay Protocols and Methods . (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
Enzymatic assay for nitroreductase . (n.d.). ResearchGate. Retrieved from [Link]
-
Lopes, M. S., et al. (2021). Nitroaromatic-based triazene prodrugs to target the hypoxic microenvironment in glioblastoma . MedChemComm, 12(4), 659–666. Retrieved from [Link]
-
Denny, W. A. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy . Encyclopedia, 2(2), 794-806. Retrieved from [Link]
-
Lopes, M. S., et al. (2015). Synthesis of nitroaromatic compounds as potential anticancer agents . Anti-cancer agents in medicinal chemistry, 15(2), 206–216. Retrieved from [Link]
-
Lee, S., et al. (2021). Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe . International Journal of Molecular Sciences, 22(4), 2095. Retrieved from [Link]
-
Product guide: Nitroreductase . (n.d.). Prozomix. Retrieved from [Link]
-
Medina-Franco, J. L., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds . Molecules, 27(12), 3698. Retrieved from [Link]
-
Examples of nitroaromatic compounds in clinical trials as antitumor agents . (n.d.). ResearchGate. Retrieved from [Link]
-
Iftime, D., et al. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia . Molecules, 29(15), 3465. Retrieved from [Link]
-
Lopes, M. S., et al. (2015). Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents . ResearchGate. Retrieved from [Link]
-
Yathirajan, H. S., et al. (2005). 2-(5-ethylpyridin-2-yl)ethanol . Acta Crystallographica Section E: Structure Reports Online, 61(2), o492-o493. Retrieved from [Link]
Sources
- 1. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buy this compound (EVT-1694971) | 1260740-65-5 [evitachem.com]
- 5. researchgate.net [researchgate.net]
- 6. Nitroaromatic-based triazene prodrugs to target the hypoxic microenvironment in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. scielo.br [scielo.br]
- 9. Trypanocidal activity of nitroaromatic prodrugs: current treatments and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. MTT assay overview | Abcam [abcam.com]
- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Scale-Up Synthesis of 2-(5-Nitropyridin-2-yl)ethanol: An Application Note and Protocol for Researchers
This comprehensive guide provides a detailed protocol and technical insights for the scale-up synthesis of 2-(5-Nitropyridin-2-yl)ethanol, a key intermediate in pharmaceutical research and drug development. This document is intended for researchers, scientists, and drug development professionals, offering a robust and validated methodology for producing this compound in larger quantities.
Introduction: The Significance of this compound
This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of various biologically active molecules. Its structural motif, featuring a nitropyridine core linked to an ethanol moiety, allows for diverse chemical modifications, making it a versatile precursor for creating compound libraries for high-throughput screening. The related compound, 2-(5-ethylpyridin-2-yl)ethanol, is a known key intermediate in the synthesis of the antidiabetic drug pioglitazone, highlighting the pharmaceutical relevance of this class of molecules[1][2]. The nitro group can be readily reduced to an amine, providing a handle for further functionalization, while the hydroxyl group can be engaged in esterifications, etherifications, or other transformations.
This application note details a scalable and efficient synthesis of this compound starting from the readily available 2-methyl-5-nitropyridine. The chosen synthetic route involves a base-catalyzed condensation with formaldehyde, a method amenable to scale-up with careful control of reaction parameters.
Synthetic Strategy: A Deliberate Choice for Scalability
While several synthetic routes to this compound exist, including the reaction of 2-chloro-5-nitropyridine with ethylene glycol, the condensation of 2-methyl-5-nitropyridine with formaldehyde presents distinct advantages for scale-up operations. This choice is predicated on the following considerations:
-
Atom Economy: The condensation reaction is an addition reaction, which generally offers higher atom economy compared to substitution reactions that generate stoichiometric byproducts.
-
Reagent Availability and Cost: 2-Methyl-5-nitropyridine and formaldehyde (or its solid polymer, paraformaldehyde) are commercially available in bulk and are relatively inexpensive, making the process economically viable for large-scale production.
-
Reaction Conditions: The reaction can be performed under moderate conditions, avoiding the need for specialized high-pressure or cryogenic equipment.
The underlying mechanism involves the deprotonation of the methyl group of 2-methyl-5-nitropyridine by a base to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of formaldehyde. Subsequent workup quenches the reaction and yields the desired product. The choice of a suitable base and solvent system is critical to ensure high conversion and minimize side reactions. A Japanese patent describes a similar reaction of a pyridine derivative with an aldehyde in the presence of a base to produce a pyridine ethanol derivative, supporting the feasibility of this approach[3].
Visualizing the Workflow
To provide a clear overview of the entire process, from starting materials to the purified product, the following workflow diagram has been generated.
Detailed Protocol for Scale-Up Synthesis
This protocol is designed for the synthesis of this compound on a multi-gram scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Methyl-5-nitropyridine | >98% | Commercially Available | |
| Paraformaldehyde | Reagent Grade | Commercially Available | |
| Potassium Carbonate (K₂CO₃) | Anhydrous, >99% | Commercially Available | Finely powdered |
| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Commercially Available | |
| Deionized Water | In-house | ||
| Ethyl Acetate | ACS Grade | Commercially Available | For extraction |
| Hexane | ACS Grade | Commercially Available | For chromatography |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | Commercially Available | |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography |
Equipment
-
Three-neck round-bottom flask (appropriately sized for the scale)
-
Mechanical stirrer
-
Reflux condenser
-
Thermometer or thermocouple
-
Inert gas (Nitrogen or Argon) inlet
-
Heating mantle with a temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Glass chromatography column
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 2-methyl-5-nitropyridine (1.0 eq), paraformaldehyde (1.5 eq), and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of 2-methyl-5-nitropyridine of approximately 0.5 M.
-
Begin stirring the mixture under a gentle flow of nitrogen.
-
-
Reaction:
-
Heat the reaction mixture to 80-90 °C using a heating mantle.
-
Maintain this temperature and continue stirring for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing deionized water (approximately 10 times the volume of DMF used).
-
Stir the aqueous mixture for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 5 volumes of the initial DMF volume).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Column Chromatography: Purify the crude product by flash column chromatography on silica gel.
-
Prepare a slurry of silica gel in hexane and pack the column.
-
Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 10% ethyl acetate and gradually increasing to 50%).
-
Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
-
Recrystallization:
-
Evaporate the solvent from the combined pure fractions.
-
Dissolve the resulting solid in a minimal amount of hot ethanol or a mixture of ethanol and water.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield pure this compound.
-
-
Quality Control and Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure. Expected signals in ¹H NMR include those for the pyridine ring protons, the methylene protons of the ethanol group, and the hydroxyl proton. The ¹³C NMR will show characteristic peaks for the aromatic carbons and the aliphatic carbons of the ethanol side chain.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the functional groups present, such as the O-H stretch of the alcohol and the N-O stretches of the nitro group.
-
Melting Point: To assess the purity of the final product.
Safety and Handling
Working with the chemicals involved in this synthesis requires strict adherence to safety protocols.
-
2-Methyl-5-nitropyridine: This compound is a solid and should be handled in a well-ventilated area. Avoid inhalation of dust and contact with skin and eyes.
-
Paraformaldehyde/Formaldehyde: Formaldehyde is a known carcinogen and a potent irritant. All operations involving paraformaldehyde or formaldehyde should be performed in a certified chemical fume hood. Wear appropriate gloves, safety goggles, and a lab coat.
-
N,N-Dimethylformamide (DMF): DMF is a reproductive hazard and can be absorbed through the skin. Handle with care in a fume hood and wear appropriate gloves.
-
Potassium Carbonate: While not highly hazardous, it can cause irritation upon contact.
Personal Protective Equipment (PPE):
-
Safety glasses or goggles
-
Chemical-resistant gloves (nitrile or neoprene)
-
Laboratory coat
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Waste Disposal
All chemical waste generated during this synthesis must be disposed of according to institutional and local regulations for hazardous waste.
-
Organic Solvents: Collect all organic waste, including chromatography eluents, in a designated halogenated or non-halogenated solvent waste container.
-
Aqueous Waste: The aqueous layer from the extraction may contain residual DMF and other organic compounds. It should be collected as aqueous hazardous waste.
-
Solid Waste: Used silica gel and any contaminated solid materials (e.g., filter paper, gloves) should be collected in a designated solid hazardous waste container.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no product formation | Inactive base or wet reagents/solvents. | Use freshly opened or properly stored anhydrous reagents and solvents. Ensure the potassium carbonate is finely powdered and dry. |
| Insufficient reaction time or temperature. | Monitor the reaction closely by TLC/LC-MS and extend the reaction time or slightly increase the temperature if necessary. | |
| Formation of multiple byproducts | Reaction temperature is too high. | Maintain the reaction temperature within the recommended range. |
| Presence of impurities in starting materials. | Use high-purity starting materials. | |
| Difficulty in product isolation | Emulsion formation during extraction. | Add a small amount of brine to the separatory funnel to help break the emulsion. |
| Poor recovery after chromatography | Product is too polar or non-polar for the chosen solvent system. | Adjust the polarity of the eluent. |
| Product does not crystallize | Solution is not saturated or contains impurities. | Concentrate the solution further or add a co-solvent in which the product is less soluble. If impurities are suspected, re-purify by column chromatography. |
References
-
Yathirajan, H. S., Gaonkar, S. L., & Bolte, M. (2005). 2-(5-ethylpyridin-2-yl)ethanol. Acta Crystallographica Section E: Structure Reports Online, 61(2), o492–o493. [Link]
-
ResearchGate. (n.d.). 2-(5-Ethylpyridin-2-yl)ethanol. Retrieved from [Link]
- Google Patents. (2010).
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(5-Nitropyridin-2-yl)ethanol
Welcome to the technical support center for the synthesis of 2-(5-Nitropyridin-2-yl)ethanol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, troubleshooting common issues, and understanding the underlying chemical principles.
Introduction and Reaction Overview
The synthesis of this compound is a crucial step in the development of various pharmaceutical intermediates. The most common and direct route is the base-catalyzed hydroxymethylation of 2-methyl-5-nitropyridine using formaldehyde. This reaction proceeds via an aldol-type condensation mechanism. The electron-withdrawing nitro group at the 5-position increases the acidity of the methyl protons at the 2-position, facilitating their deprotonation by a suitable base to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of formaldehyde.
The overall transformation is depicted below:
Reaction Scheme: 2-methyl-5-nitropyridine + Formaldehyde --(Base)--> this compound
Understanding the mechanism is key to troubleshooting. The initial deprotonation is the rate-determining step, and the stability of the resulting intermediate influences the reaction's success.
Reaction Mechanism Diagram
Below is a diagram illustrating the base-catalyzed mechanism for the hydroxymethylation of 2-methyl-5-nitropyridine.
Caption: Base-catalyzed hydroxymethylation mechanism.
Standard Operating Protocol (SOP)
This protocol provides a baseline for the synthesis. Parameters may require optimization based on laboratory conditions and reagent purity.
Materials:
-
2-methyl-5-nitropyridine
-
Paraformaldehyde (or aqueous formaldehyde, 37%)
-
Potassium Hydroxide (KOH) or Triethylamine (TEA)
-
Solvent: Dimethylformamide (DMF) or water
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
Procedure:
-
To a stirred solution of 2-methyl-5-nitropyridine (1.0 eq) in DMF (5-10 volumes), add paraformaldehyde (1.2-1.5 eq).
-
Add the base catalyst. If using KOH, add a catalytic amount (0.1-0.2 eq). If using TEA, it can be used in larger quantities (1.0-1.5 eq).
-
Heat the reaction mixture to 60-80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes.
-
Upon completion (typically 4-8 hours, indicated by the consumption of starting material), cool the mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes.
Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during the synthesis.
Q1: My reaction is not starting, or the conversion is very low. What should I check?
A1: This is a common issue often related to the initial deprotonation step.
-
Cause 1: Inactive Base. The base is crucial for generating the nucleophilic carbanion from 2-methyl-5-nitropyridine. If the base is old, hydrated (especially hygroscopic bases like KOH), or of poor quality, it will be ineffective.
-
Solution: Use a fresh, anhydrous base. If using KOH, consider grinding it into a fine powder to increase surface area. Alternatively, switch to a stronger base like sodium methoxide, but use it catalytically and at a lower temperature to avoid side reactions.
-
-
Cause 2: Insufficient Temperature. While high temperatures can cause side reactions, the activation energy for deprotonation must be overcome.
-
Solution: Gradually increase the reaction temperature in 5-10°C increments, monitoring the TLC closely for the appearance of the product spot. Do not exceed 100°C, as this significantly increases the risk of polymerization and dehydration.
-
-
Cause 3: Quality of Formaldehyde Source. Paraformaldehyde can depolymerize slowly. If it's old, it may not provide a sufficient concentration of free formaldehyde in the reaction.
-
Solution: Use fresh paraformaldehyde. Alternatively, a 37% aqueous solution of formaldehyde can be used, but be aware that water can influence the reactivity and solubility of the base.[1]
-
Q2: The reaction mixture has turned dark brown or black, and my yield is low. What happened?
A2: A dark coloration often indicates polymerization or degradation, which are common side reactions in base-catalyzed reactions involving formaldehyde.
-
Cause 1: Excessive Heat. High temperatures can promote the dehydration of the desired product, this compound, to form 2-(5-nitropyridin-2-yl)vinylpyridine. This vinyl derivative can then polymerize under basic conditions, leading to a dark, tarry mixture.
-
Solution: Maintain strict temperature control. Use an oil bath and a temperature controller to keep the reaction within the optimal range (60-80°C).
-
-
Cause 2: Base is too Strong or Concentrated. A high concentration of a strong base like KOH can accelerate side reactions.
-
Solution: Use the base catalytically (0.1-0.2 eq). Consider using a weaker organic base like triethylamine (TEA), which is less likely to promote polymerization.[2]
-
-
Cause 3: Extended Reaction Time. Leaving the reaction for too long, even at the correct temperature, can lead to product degradation.
-
Solution: Monitor the reaction closely by TLC. Once the starting material is consumed, work up the reaction immediately.
-
Q3: I see multiple product spots on my TLC plate. What are the likely byproducts?
A3: Besides the desired mono-hydroxymethylated product, several byproducts can form.
-
Byproduct 1: 2-(5-Nitropyridin-2-yl)propane-1,3-diol. This is the di-hydroxymethylated product. It forms if the newly formed ethanol product is deprotonated at the alpha-carbon and reacts with a second molecule of formaldehyde.
-
How to Control: Use a stoichiometric amount or only a slight excess of formaldehyde (1.1-1.2 eq). Running the reaction at a lower temperature can also favor the mono-adduct.
-
-
Byproduct 2: 2-(5-Nitropyridin-2-yl)vinylpyridine. As mentioned, this is the dehydration product. It is less polar than the desired alcohol and will have a higher Rf on the TLC plate.
-
How to Control: Avoid excessive temperatures and strong bases.
-
-
Byproduct 3: Unreacted Starting Material. If the reaction does not go to completion, you will need to separate the starting material from the product.
-
How to Control: Ensure the base is active and allow sufficient reaction time. The starting material is less polar than the product alcohol, making chromatographic separation feasible.
-
Troubleshooting Workflow Diagram
The following diagram provides a logical workflow for diagnosing and solving common synthesis problems.
Caption: A decision tree for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: Why is 2-methyl-5-nitropyridine used as the starting material? A1: The methyl group on a pyridine ring is not very acidic on its own. However, the strongly electron-withdrawing nitro group (-NO₂) at the 5-position (para to the methyl group) helps to stabilize the negative charge of the carbanion intermediate through resonance, making the methyl protons significantly more acidic and reactive towards deprotonation.
Q2: Can I use a solvent other than DMF? A2: Yes, other polar aprotic solvents like DMSO can be used. Some patents also describe using water or running the reaction neat (solvent-free), especially at higher temperatures.[1] The choice of solvent can affect the solubility of the reagents and the reaction rate. DMF is often a good starting point as it solubilizes both the organic starting material and the base catalyst effectively.
Q3: What are the key safety precautions for this reaction? A3: Formaldehyde (and its polymer, paraformaldehyde) is a suspected carcinogen and a sensitizer. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction is exothermic, especially during the addition of a strong base; ensure adequate cooling and controlled addition.
Q4: How should I best purify the final product? A4: The product, this compound, is a polar alcohol.
-
Column Chromatography: This is the most effective method for removing both less polar impurities (starting material, dehydration byproduct) and more polar impurities (di-hydroxymethylated product). A gradient elution from low polarity (e.g., 10% EtOAc in Hexanes) to higher polarity (e.g., 50-60% EtOAc in Hexanes) on silica gel usually provides good separation.[3][4]
-
Recrystallization: If the crude product is a solid and of reasonable purity (>90%), recrystallization can be an effective and scalable purification method. Solvents to try would include ethanol, isopropanol, or a mixture of ethyl acetate and hexanes.[3]
Q5: What is the expected yield for this reaction? A5: Yields can vary widely based on conditions and scale. With careful optimization of temperature, base, and reaction time, yields in the range of 60-80% are achievable. Unoptimized or problematic reactions may result in yields below 40%.
Data Summary Table
The table below summarizes key reaction parameters and their impact on the outcome. This should serve as a guide for optimization.
| Parameter | Recommended Range | Rationale & Potential Issues |
| Temperature | 60 - 80°C | Balances reaction rate and side reactions. >90°C risks dehydration and polymerization. <50°C may result in very slow or no reaction. |
| Base | Catalytic KOH (0.1-0.2 eq) or TEA (1.0-1.5 eq) | Strong bases (KOH, NaOMe) are effective but increase polymerization risk. Weaker bases (TEA) are safer but may require higher temperatures. |
| Formaldehyde | 1.1 - 1.5 eq | A slight excess drives the reaction to completion. Large excess (>2 eq) significantly increases the formation of the di-substituted byproduct. |
| Solvent | DMF, DMSO, Water | Polar aprotic solvents (DMF, DMSO) are generally effective. Water can be used but may alter base activity. |
| Reaction Time | 4 - 12 hours | Monitor by TLC. Prolonged exposure to basic conditions after completion can lead to product degradation. |
References
-
ResearchGate. (2025). Side chain alkylation of 2-picoline with formaldehyde over alkali modified zeolites. Available at: [Link]
-
Wikipedia. (2023). 2-Methylpyridine. Available at: [Link]
-
Wikipedia. (2022). Hydroxymethylation. Available at: [Link]
- Google Patents. (1958). Dehydration of 2-pyridine ethanol to 2-vinyl pyridine.
- Google Patents. (2010). Method of producing pyridine ethanol derivative.
-
Open Access Pub. (n.d.). Purification Techniques. Journal of New Developments in Chemistry. Available at: [Link]
-
Adrio, L. A., & Dembinski, R. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules, 20(9), 15837–15850. Available at: [Link]
-
Zhang, D., et al. (2017). New Mechanism Proposed for the Base-Catalyzed Urea–Formaldehyde Condensation Reactions: A Theoretical Study. Polymers, 9(6), 203. Available at: [Link]
-
Zhang, L., et al. (2014). Mechanism of Base-Catalyzed Resorcinol-Formaldehyde and Phenol-Resorcinol-Formaldehyde Condensation Reactions: A Theoretical Study. Polymers, 6(5), 1327-1341. Available at: [Link]
Sources
Technical Support Center: Synthesis of 2-(5-Nitropyridin-2-yl)ethanol
This technical guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(5-Nitropyridin-2-yl)ethanol. Our aim is to deliver field-proven insights and scientifically robust solutions to common challenges encountered during this synthesis.
Introduction
The synthesis of this compound is a critical step in the development of various pharmaceutical compounds. However, like many multi-step organic syntheses, it is not without its challenges. The formation of byproducts can complicate purification and reduce yields, leading to delays and increased costs in the drug development pipeline. This guide is structured to address specific issues that may arise during two common synthetic routes to the target molecule.
Route 1: Synthesis from 2-Chloro-5-nitropyridine
This route typically involves the nucleophilic aromatic substitution of the chlorine atom in 2-chloro-5-nitropyridine with a two-carbon unit, often derived from ethylene glycol in the presence of a base.
Troubleshooting Guide & FAQs: Route 1
Q1: My reaction yields are consistently low, and I observe a significant amount of unreacted 2-chloro-5-nitropyridine. What are the likely causes and how can I improve the conversion?
A1: Low conversion in this Williamson-type ether synthesis can often be attributed to several factors:
-
Insufficiently strong base or incomplete deprotonation: The reaction requires the formation of an alkoxide from ethylene glycol. If the base used (e.g., potassium carbonate, sodium hydride) is not strong enough or used in insufficient quantity, the concentration of the nucleophile will be low.
-
Solution: Consider using a stronger base like sodium hydride (NaH). If using a carbonate base, ensure it is finely powdered and anhydrous to maximize its reactivity.
-
-
Reaction Temperature and Time: The reaction may require higher temperatures or longer reaction times to proceed to completion. The 2-position of the pyridine ring is activated towards nucleophilic attack by the nitro group at the 5-position, but the reaction kinetics can still be slow.
-
Solution: Gradually increase the reaction temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Extend the reaction time until the starting material is consumed.
-
-
Solvent Choice: The choice of solvent is crucial. Aprotic polar solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are generally effective at solvating the alkoxide and promoting the SNAr reaction.[1][2]
-
Solution: Ensure your solvent is anhydrous. If using a less polar solvent, consider switching to DMF or DMSO.
-
Q2: I've observed a significant byproduct with a higher molecular weight than my desired product. What could this be?
A2: A common byproduct in this reaction is the bis-ether, 1,2-bis((5-nitropyridin-2-yl)oxy)ethane . This arises when both hydroxyl groups of ethylene glycol react with two molecules of 2-chloro-5-nitropyridine.
-
Causality: This is more likely to occur if the molar ratio of 2-chloro-5-nitropyridine to ethylene glycol is high.
-
Mitigation Strategy: To favor the formation of the mono-substituted product, use a significant excess of ethylene glycol. This statistically favors the reaction of 2-chloro-5-nitropyridine with a molecule of ethylene glycol that has not yet reacted. A molar ratio of 1:10 (2-chloro-5-nitropyridine:ethylene glycol) is a good starting point.
| Byproduct Name | Structure | Common Cause | Prevention/Minimization |
| 1,2-bis((5-nitropyridin-2-yl)oxy)ethane | O(CCN(C=C1)=CC=C1=O)C1=NC=C(=O)C=C1 | High ratio of 2-chloro-5-nitropyridine to ethylene glycol | Use a large excess of ethylene glycol. |
| 2-Hydroxy-5-nitropyridine | OC1=NC=C(=O)C=C1 | Presence of water in the reaction mixture | Ensure all reactants and solvents are anhydrous. |
Q3: My final product is difficult to purify, showing multiple spots on TLC even after column chromatography. What are my options?
A3: Purification challenges often stem from the presence of closely related byproducts.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be highly effective. Experiment with different solvents (e.g., ethanol, isopropanol, ethyl acetate/hexanes) to find one that provides good differential solubility between your product and the impurities.
-
Chromatography Optimization:
-
Solvent System: Systematically vary the polarity of your eluent for column chromatography. A shallow gradient can improve separation.
-
Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina.
-
-
Derivative Formation: In some cases, it may be beneficial to derivatize the hydroxyl group of your product (e.g., as an acetate or silyl ether), purify the derivative, and then cleave the protecting group. This is a more involved process but can be effective for challenging separations.
Route 2: Synthesis from 2-Methyl-5-nitropyridine
This synthetic approach typically involves a base-catalyzed condensation reaction between 2-methyl-5-nitropyridine and formaldehyde. The methyl group is activated by the electron-withdrawing nitro group, allowing for deprotonation and subsequent nucleophilic attack on the formaldehyde carbonyl.
Troubleshooting Guide & FAQs: Route 2
Q1: The reaction is messy, and I'm isolating a mixture of products, including a carboxylic acid and an alcohol that don't correspond to my target molecule. What is happening?
A1: This is a classic sign of the Cannizzaro reaction occurring as a significant side reaction.[3][4] Formaldehyde, which has no α-hydrogens, can undergo a disproportionation reaction in the presence of a strong base to yield formic acid and methanol.
-
Mechanism: One molecule of formaldehyde is oxidized to formic acid, and another is reduced to methanol.
-
Impact: This side reaction consumes your formaldehyde and the base, leading to lower yields of the desired product and complicating purification.
-
Mitigation:
-
Control Stoichiometry: Use a carefully controlled amount of formaldehyde, ideally a slight excess.
-
Temperature Control: The Cannizzaro reaction is often more favorable at higher temperatures. Running the reaction at a lower temperature can help to minimize this side reaction.[5]
-
Base Selection: While a base is necessary for the initial deprotonation of 2-methyl-5-nitropyridine, using a very strong base in high concentration can promote the Cannizzaro reaction.[3] Consider using a milder base or adding the strong base slowly to the reaction mixture.
-
Q2: I'm observing the formation of a di-addition product. How can I avoid this?
A2: The initial product, this compound, still possesses a proton on the carbon bearing the hydroxyl group that can be abstracted, leading to a second condensation with formaldehyde to form 2-(5-nitropyridin-2-yl)propane-1,3-diol .
-
Prevention:
-
Stoichiometry: Use a molar ratio of 2-methyl-5-nitropyridine to formaldehyde that favors the mono-addition (e.g., 1:1 or a slight excess of the pyridine).
-
Reaction Time: Monitor the reaction closely by TLC or HPLC and stop the reaction once the starting material is consumed and before significant amounts of the di-addition product are formed.
-
| Byproduct Name | Structure | Common Cause | Prevention/Minimization |
| Formic Acid & Methanol | HCOOH & CH3OH | Cannizzaro reaction of formaldehyde.[3] | Control temperature, use a milder base, control stoichiometry. |
| 2-(5-nitropyridin-2-yl)propane-1,3-diol | OCC(CO)C1=NC=C(=O)C=C1 | Over-reaction with formaldehyde. | Control stoichiometry of formaldehyde, monitor reaction time. |
| Polymeric materials | (CH2O)n | Polymerization of formaldehyde. | Use fresh, high-quality formaldehyde solution. |
Q3: My reaction mixture turns dark, and I'm getting a lot of baseline material on my TLC. What's the cause?
A3: Darkening of the reaction mixture often indicates decomposition or polymerization.
-
Formaldehyde Polymerization: Formaldehyde can polymerize, especially under basic conditions. Using a fresh, high-quality source of formaldehyde (e.g., paraformaldehyde, which is thermally depolymerized in situ) can sometimes give cleaner reactions.
-
Decomposition of the Starting Material/Product: The nitro-pyridine ring system can be susceptible to decomposition under harsh basic conditions and elevated temperatures.
-
Solution: Employ milder reaction conditions where possible. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
-
Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the potential side reactions, the following diagrams illustrate the desired reaction and common byproduct formations.
Caption: Desired vs. Side Reaction in Route 1.
Caption: Common Side Reactions in Route 2.
Experimental Protocols
Protocol 1: General Procedure for Purity Analysis by HPLC
This is a representative method and may require optimization for your specific reaction mixture.
-
Column: C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Gradient: Start with a low percentage of acetonitrile (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 310 nm.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase.
Protocol 2: General Work-up and Purification
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and quench by adding water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, followed by recrystallization if necessary.
References
-
Wikipedia. Cannizzaro reaction. [Link]
-
Pharmd Guru. Cannizzaro Reaction. [Link]
-
Dissertation. Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine. [Link]
-
NIH. Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. [Link]
- Google Patents. CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
-
ResearchGate. 2-Chloro-5-nitropyridine. [Link]
-
Vedantu. In crossed cannizzaro reactions between formaldehyde class 12 chemistry CBSE. [Link]
-
ResearchGate. The mechanism of the Cannizzaro reaction of Formaldehyde. [Link]
-
YouTube. Cannizzaro Reaction with Formaldehyde I Aldehyde-Ketone I No alpha hydrogen I Carbonyl Compound. [Link]
-
ResearchGate. 2-(5-Ethylpyridin-2-yl)ethanol | Request PDF. [Link]
- Google Patents. CN111170933A - Preparation method of 2-chloro-5-nitropyridine.
-
PubChem. 2-Chloro-5-nitropyridine. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
Chemistry LibreTexts. Williamson Ether Synthesis. [Link]
-
Chemistry Steps. Williamson Ether Synthesis. [Link]
-
Magritek. The Aldol Condensation. [Link]
-
Edubirdie. Williamson Ether Synthesis. [Link]
-
Chemistry LibreTexts. 9.5: Williamson ether synthesis. [Link]
-
GSRS. N-ETHYL-5-NITROPYRIDIN-2-AMINE. [Link]
-
Chemistry LibreTexts. 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. [Link]
-
Manipal Research Portal. 2-(5-ethylpyridin-2-yl)ethanol. [Link]
-
MDPI. Flow Synthesis of 2-Methylpyridines via α-Methylation. [Link]
-
European Medicines Agency. Q3C (R6) Step 5 - impurities: guideline for residual solvents. [Link]
-
European Medicines Agency. ICH Q3C (R9) Guideline on impurities. [Link]
-
ResearchGate. 2-(5-Ethylpyridin-2-yl)ethanol. [Link]
-
YouTube. Intramolecular aldol condensation | Alpha Carbon Chemistry. [Link]
-
ResearchGate. Yield of 2‐[methyl(pyridin‐2‐yl)amino]ethanol (YP) as a function of.... [Link]
Sources
Technical Support Center: Troubleshooting Low Yield in Nitropyridine Synthesis
Welcome to the Technical Support Center for nitropyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the synthesis of these crucial heterocyclic building blocks. Nitropyridines are pivotal intermediates in the creation of a vast range of bioactive molecules and materials.[1][2] However, their synthesis is notoriously challenging, often plagued by low yields and side reactions.
This document moves beyond simple protocols to provide in-depth, field-tested insights into the causality behind common experimental failures. We will explore the fundamental chemical principles governing these reactions and offer structured, actionable solutions to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm attempting a direct nitration of pyridine with standard mixed acid (HNO₃/H₂SO₄) and getting extremely low yields. Why is this happening?
This is the most common issue encountered in nitropyridine synthesis. The low reactivity of the pyridine ring towards electrophilic aromatic substitution (EAS) is the primary cause. There are two core electronic factors at play:
-
Inherent Electron Deficiency: The nitrogen atom in the pyridine ring is highly electronegative. It exerts a strong electron-withdrawing inductive effect (-I), which deactivates the entire ring system, making it significantly less nucleophilic than benzene.[3][4]
-
Pyridinium Ion Formation: Nitration is conducted under strongly acidic conditions. The basic nitrogen atom is readily protonated by the acid, forming a pyridinium cation.[5][6] This positive charge further and dramatically deactivates the ring, making the electrophilic attack by the nitronium ion (NO₂⁺) extremely difficult. The nitration of pyridine is estimated to be more than 10²² times slower than that of benzene.[6]
Consequently, forcing the reaction with high temperatures (often exceeding 300°C) and aggressive reagents often leads to product degradation and minimal yields, sometimes as low as 6%.[7]
Q2: My reaction is yielding a complex mixture, and purification is a nightmare. How can I improve the regioselectivity to favor a single isomer?
When direct nitration does occur, it overwhelmingly favors substitution at the 3-position (meta-position). Understanding the mechanism explains this regiochemical outcome.
During the electrophilic attack, a positively charged intermediate (the sigma complex or arenium ion) is formed.
-
Attack at C-3 (meta): The positive charge is delocalized over positions C-2, C-4, and C-6. The nitrogen atom does not bear the positive charge in any of the resonance structures.[8]
-
Attack at C-2 (ortho) or C-4 (para): The positive charge is delocalized across the ring, including a highly unstable resonance structure where the electronegative nitrogen atom bears a positive charge and has an incomplete octet.[5][9] This destabilized intermediate makes the activation energy for ortho and para attack significantly higher.
Therefore, the 3-nitro isomer is the kinetic and thermodynamic product of direct electrophilic nitration. If you are observing other isomers, it may be due to side reactions, the influence of existing substituents on your pyridine starting material, or alternative radical mechanisms.
Caption: Electrophilic attack on pyridine.
Q3: I'm working with an activated pyridine (e.g., aminopyridine) and now my problem is over-nitration. How can I achieve selective mono-nitration?
Electron-donating groups (EDGs) like amino (-NH₂) or alkyl groups activate the pyridine ring, making nitration easier. However, they also increase the propensity for multiple nitrations.[3][10] To favor the mono-nitro product, you must carefully control the reaction kinetics.
Strategies for Promoting Mono-nitration:
| Strategy | Rationale & Causality |
| Lower Reaction Temperature | Nitration is an exothermic process. Lowering the temperature (e.g., maintaining 0°C or below during addition) reduces the overall reaction rate, providing a larger kinetic window to stop the reaction after the first nitration, which is typically faster than subsequent nitrations on the now-deactivated mono-nitrated ring.[3] |
| Control Reagent Stoichiometry | Use a minimal excess of the nitrating agent (e.g., 1.05-1.2 equivalents). A large excess dramatically increases the concentration of the electrophile, driving the reaction towards di- and tri-nitrated products.[3] |
| Slow, Controlled Addition | Add the nitrating agent dropwise or via syringe pump over an extended period. This maintains a low instantaneous concentration of the nitronium ion, favoring reaction with the more activated starting material over the less activated mono-nitrated product.[3] |
| Reaction Monitoring | Actively monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Quench the reaction as soon as the consumption of starting material is near complete and before significant formation of the dinitrated product is observed. |
Q4: My starting material is sensitive and appears to be degrading under harsh nitrating conditions. What are my alternatives?
Forcing reactions on sensitive substrates with fuming acids and high heat is a common cause of low yields due to decomposition. Several milder, more modern methods can be employed.
Caption: Decision tree for troubleshooting low yields.
Alternative Nitrating Systems:
| Reagent System | Typical Conditions | Advantages & Use Cases |
| HNO₃ / Trifluoroacetic Anhydride (TFAA) | 0°C to room temperature | Generates dinitrogen pentoxide in situ. Milder than mixed acid and can provide good yields (10-83%) for various alkyl and halopyridines.[11] |
| Dinitrogen Pentoxide (N₂O₅) in SO₂ | -10°C to 0°C | Forms an N-nitropyridinium intermediate, which rearranges to 3-nitropyridine upon aqueous workup with a reducing agent like NaHSO₃. Can give high yields (e.g., 77% for 3-nitropyridine).[6][12] |
| Continuous Flow Nitration | Precise temperature and residence time control | Offers superior safety by minimizing the volume of hazardous reagents at any given time. Allows for rapid optimization and can significantly improve yield and selectivity.[13] |
Q5: I need to synthesize 4-nitropyridine specifically, but direct nitration doesn't work. What is the standard, reliable method?
The synthesis of 4-nitropyridine is a classic example of using strategic functional group manipulation to overcome the inherent reactivity patterns of the pyridine ring. The most reliable method is a two-step process involving the corresponding pyridine N-oxide .
-
Step 1: Nitration of Pyridine N-oxide: The N-oxide functional group is electron-donating through resonance, activating the pyridine ring, particularly at the 4-position (para). This activation makes the electrophilic nitration significantly easier and highly regioselective, proceeding under much milder conditions than the parent pyridine.[14]
-
Step 2: Deoxygenation: The resulting 4-nitropyridine N-oxide is then deoxygenated using a reducing agent like phosphorus trichloride (PCl₃) or by catalytic hydrogenation to yield the final 4-nitropyridine product.[13]
This two-step sequence consistently provides higher yields and purity for 4-nitropyridine compared to any direct nitration attempt.[13]
Q6: What are the most critical safety precautions I must take during nitration reactions?
Nitration reactions are among the most hazardous operations in organic synthesis due to their high exothermicity and the corrosive and oxidizing nature of the reagents.[15][16] Strict adherence to safety protocols is non-negotiable.
-
Personal Protective Equipment (PPE): Always wear acid-resistant gloves, chemical splash goggles, a face shield, and a flame-resistant lab coat.[15][17]
-
Engineering Controls: All work must be conducted inside a certified chemical fume hood to prevent inhalation of toxic fumes (e.g., NOx gases).[15] Ensure an emergency safety shower and eyewash station are immediately accessible.[17]
-
Controlling Exotherms: Nitrations can generate significant heat, leading to thermal runaway and potential explosions.[16] Always cool the reaction vessel in an ice bath before and during the slow, dropwise addition of the nitrating agent. Never add the substrate to the nitrating mixture; always add the nitrating agent to the substrate solution.
-
Quenching: The reaction must be quenched carefully by pouring the reaction mixture slowly onto crushed ice with vigorous stirring. This dissipates heat and dilutes the strong acids.
-
Waste Disposal: Nitric acid waste should never be mixed with organic solvents or other waste streams.[18] Segregate it into a dedicated, properly labeled hazardous waste container.
Key Experimental Protocols
Protocol 1: Two-Step Synthesis of 4-Nitropyridine via Pyridine N-Oxide
This protocol is adapted from established methods for the synthesis of 4-nitropyridine, which avoid the challenges of direct nitration.[13]
Step A: Nitration of Pyridine N-oxide
-
Setup: In a fume hood, place a round-bottom flask equipped with a magnetic stir bar in an ice-water bath.
-
Reagents: To the flask, add pyridine N-oxide (1.0 eq). Slowly and carefully add concentrated sulfuric acid (H₂SO₄) while maintaining the temperature below 10°C.
-
Nitrating Agent Addition: Prepare a nitrating mixture of concentrated nitric acid (HNO₃, 1.1 eq) and concentrated H₂SO₄ in a separate, pre-chilled flask. Add this mixture dropwise to the pyridine N-oxide solution over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 90°C for 2-3 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it slowly onto a large amount of crushed ice with vigorous stirring.
-
Neutralization & Isolation: Slowly neutralize the acidic solution with a saturated solution of sodium carbonate (Na₂CO₃) or another suitable base until the pH is ~7-8. The product, 4-nitropyridine N-oxide, may precipitate or can be extracted with a suitable organic solvent like dichloromethane (DCM).
-
Purification: Dry the organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Step B: Deoxygenation of 4-Nitropyridine N-oxide
-
Setup: In a fume hood, dissolve the 4-nitropyridine N-oxide (1.0 eq) from Step A in a suitable solvent such as chloroform (CHCl₃) or acetonitrile.
-
Reducing Agent Addition: Cool the solution in an ice bath. Add phosphorus trichloride (PCl₃, ~1.5 eq) dropwise, keeping the temperature below 20°C.
-
Reaction: After addition, allow the mixture to reflux for 1-2 hours until the reaction is complete (monitor by TLC).
-
Work-up: Cool the mixture and pour it onto ice. Carefully neutralize with a base (e.g., Na₂CO₃ solution).
-
Isolation & Purification: Extract the product with an organic solvent (e.g., DCM or ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. The final 4-nitropyridine can be purified by column chromatography or recrystallization.
References
- Starosotnikov, A., & Bastrakov, M. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel). [URL: https://www.mdpi.com/1424-8247/18/5/692]
- Starosotnikov, A.M., & Bastrakov, M.A. (2023). Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety. Int. J. Mol. Sci.. [URL: https://www.mdpi.com/1422-0067/24/1/1]
- BenchChem. (2025). Continuous Flow Synthesis of Nitropyridines: Application Notes and Protocols. BenchChem. [URL: https://www.benchchem.com/product/b157411]
- Luis, R., et al. (Year not specified). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/nj/d0nj04746a]
- Nitration reaction safety. (2024). YouTube. [URL: https://www.youtube.
- Filo. (2025). reaction mechanism: electrophilic attack on pyridine 3rd. Filo. [URL: https://www.filo.kitabo.
- Matsuoka, K., et al. (Year not specified). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7503463/]
- Guggenheim, T. L., et al. (Eds.). (1995). Chemistry, Process Design, and Safety for the Nitration Industry. ACS Symposium Series. [URL: https://nadre.ethernet.edu.et/record/22137/files/ACS%20Symposium%20Series%200623.
- Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/40430510/]
- Semantic Scholar. (n.d.). METHODS OF NITROPYRIDINE SYNTHESIS. [URL: https://www.semanticscholar.org/paper/METHODS-OF-NITROPYRIDINE-SYNTHESIS-Kurasov-Cheprakov/d337a895318a6e974e64f028d7a12b48d68f042e]
- Anderson, R. G., et al. (Year not specified). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jacs.3c09062]
- Pearson. (2024). Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed. [URL: https://www.pearson.com/en-us/subject-catalog/p/organic-chemistry/P200000005772/9780137533033]
- University of Washington Environmental Health & Safety. (n.d.). NITRIC ACID SAFETY. [URL: https://www.ehs.washington.edu/system/files/resources/nitric-acid-safety.pdf]
- BenchChem. (2025). Technical Support Center: Pyridine Synthesis - Preventing Over-Nitration. [URL: https://www.benchchem.
- BOC Sciences. (n.d.). Synthetic Strategies for 2-Amino-4-methyl-5-nitropyridine and Analogs. [URL: https://www.bocsci.com/latest-news/synthetic-strategies-for-2-amino-4-methyl-5-nitropyridine-and-analogs-1076.html]
- Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage. [URL: https://chempanda.com/organic-compounds/nitropyridine.html]
- ResearchGate. (2025). Nitropyridines, Their Synthesis and Reactions. [URL: https://www.researchgate.net/publication/225333190_Nitropyridines_Their_Synthesis_and_Reactions]
- VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. [URL: https://www.ehs.com/blog/nitric-acid-safety/]
- University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident. [URL: https://www.ehs.washington.edu/news/2024/06/24/reduce-your-risk-nitric-acid-incident]
- FAO AGRIS. (n.d.). CHEMICAL PROPERTIES AND APPLICATIONS OF NITROPYRIDINES. [URL: https://agris.fao.org/agris-search/search.do?recordID=RU20230000494]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. [URL: https://www.inno-pharmchem.com/news/the-synthesis-and-applications-of-nitro-pyridine-derivatives-focusing-on-2-methyl-3-nitropyridine.html]
- Scribd. (n.d.). Nitropyridines Synthesis via Pyridine Nitration. [URL: https://www.scribd.
- ResearchGate. (2025). Nitropyridines: Synthesis and reactions. [URL: https://www.researchgate.net/publication/225333190_Nitropyridines_Their_Synthesis_and_Reactions]
- PMC - PubMed Central - NIH. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC12114915/]
- BenchChem. (n.d.). Troubleshooting low yield in multi-component pyridine synthesis. [URL: https://www.benchchem.com/uploads/docs/troubleshooting-low-yield-in-multi-component-pyridine-synthesis-b157411.pdf]
- DAV University. (n.d.). Pyridines – Structure. [URL: https://www.davuniversity.org/images/files/faculty-notes/0_87877200_1588232930.pdf]
- PMC - NIH. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9499885/]
- Brainly.in. (2021). Why nitration of pyridine is difficult?. [URL: https://brainly.in/question/46522770]
- Organic Syntheses Procedure. (n.d.). 2,3-diaminopyridine. [URL: http://www.orgsyn.org/demo.aspx?prep=cv4p0273]
- University of Oslo. (n.d.). Synthesis and Functionalization of 3-Nitropyridines. [URL: https://www.duo.uio.no/handle/10852/15291]
Sources
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- 5. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Optimizing Reaction Conditions for 2-(5-Nitropyridin-2-yl)ethanol
Welcome to the technical support center for the synthesis and optimization of 2-(5-Nitropyridin-2-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to ensure successful experimental outcomes. As Senior Application Scientists, we have synthesized the following information based on established chemical principles and analogous transformations reported in the literature.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: Based on established pyridine chemistry, there are several viable synthetic pathways to this compound. The choice of route often depends on the availability of starting materials and the desired scale of the reaction. The three most common approaches are:
-
Nucleophilic Aromatic Substitution (SNAr) of 2-halo-5-nitropyridine: This involves the reaction of a readily available 2-halo-5-nitropyridine (e.g., 2-bromo-5-nitropyridine) with ethylene glycol or a protected equivalent.
-
Grignard Reaction: This route utilizes the formation of a Grignard reagent from 2-bromo-5-nitropyridine, followed by a reaction with ethylene oxide.
-
Reduction of a Ketone Precursor: This involves the synthesis of 2-acetyl-5-nitropyridine, followed by reduction of the ketone to the desired alcohol.
Q2: What are the critical safety precautions to consider during the synthesis of this compound?
A2: Working with nitrated aromatic compounds requires strict adherence to safety protocols.
-
Handling of Nitrating Agents: When preparing the 5-nitropyridine starting material, the use of concentrated nitric and sulfuric acids requires a fume hood, appropriate personal protective equipment (PPE) including acid-resistant gloves, and careful temperature control to prevent runaway reactions.
-
Diazonium Salt Intermediates: Some synthetic routes for preparing substituted pyridines may involve diazotization reactions. Diazonium salts can be explosive when isolated in a dry state, so they are typically used in solution without isolation[1].
-
Grignard Reagents: Grignard reagents are highly reactive with water and protic solvents. All glassware must be thoroughly dried, and anhydrous solvents should be used to prevent quenching of the reagent and potential fire hazards[2].
-
General Precautions: Always work in a well-ventilated area, wear appropriate PPE, and have access to an emergency shower and eyewash station.
Q3: How can I monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the reaction progress. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) should be chosen to achieve good separation between the starting material, product, and any potential byproducts. Staining with potassium permanganate or visualization under UV light can aid in the detection of spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.
Q4: What are the recommended purification methods for this compound?
A4: The primary method for purifying this compound is flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the crude product and any impurities present. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective. Recrystallization from a suitable solvent system can be used for further purification if the product is a solid.
Synthetic Pathways and Experimental Protocols
Route 1: Nucleophilic Aromatic Substitution (SNAr)
This is often the most direct route. The electron-withdrawing nitro group activates the pyridine ring for nucleophilic attack at the 2-position.
Caption: SNAr pathway for the synthesis of this compound.
Step-by-Step Protocol:
-
To a solution of ethylene glycol (10 equivalents) in anhydrous DMF, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of 2-bromo-5-nitropyridine (1 equivalent) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Route 2: Grignard Reaction
This route is suitable if the SNAr reaction is sluggish or results in low yields.
Caption: Grignard reaction pathway for the synthesis of this compound.
Step-by-Step Protocol:
-
Activate magnesium turnings (1.5 equivalents) in a flame-dried flask under an inert atmosphere.
-
Add a solution of 2-bromo-5-nitropyridine (1 equivalent) in anhydrous THF dropwise to initiate the Grignard formation. A small crystal of iodine may be needed for activation.
-
Once the Grignard reagent has formed (as indicated by the consumption of magnesium), cool the solution to -78 °C.
-
Slowly bubble ethylene oxide gas through the solution or add a pre-cooled solution of ethylene oxide in anhydrous THF.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution | Scientific Rationale |
| Low or No Product Yield (SNAr Route) | Incomplete deprotonation of ethylene glycol. | Use a stronger base like sodium hydride (NaH) and ensure anhydrous conditions. | Ethylene glycol is not acidic enough to be fully deprotonated by weaker bases like potassium carbonate in some solvents, leading to a low concentration of the active nucleophile. |
| Poor reactivity of the 2-halopyridine. | Use 2-fluoro-5-nitropyridine instead of 2-bromo-5-nitropyridine. | Fluorine is a better leaving group than bromine in SNAr reactions on electron-deficient aromatic rings due to its high electronegativity, which stabilizes the Meisenheimer intermediate[3]. | |
| Low or No Product Yield (Grignard Route) | Failure of Grignard reagent formation. | Ensure all glassware is flame-dried and solvents are anhydrous. Activate the magnesium with a small amount of iodine or 1,2-dibromoethane. | Grignard reagents are extremely sensitive to moisture and will be quenched by any protic sources[2]. |
| Reaction of the Grignard reagent with the nitro group. | This is a significant potential side reaction. It may be necessary to protect the nitro group or consider an alternative synthetic route. | The nitro group is electrophilic and can react with the highly nucleophilic Grignard reagent[4]. | |
| Formation of Multiple Byproducts | Dimerization or polymerization of ethylene oxide (Grignard Route). | Add the Grignard reagent to a solution of ethylene oxide at low temperature, rather than the other way around. | This ensures that ethylene oxide is the limiting reagent at the point of reaction, minimizing its self-reaction. |
| Formation of 2-hydroxy-5-nitropyridine. | Ensure anhydrous conditions. | Trace amounts of water will quench the Grignard reagent, and the resulting hydroxide can act as a nucleophile with the starting material. | |
| Incomplete Reaction | Insufficient reaction time or temperature. | Increase the reaction time and/or temperature and monitor by TLC. | Chemical reactions have specific activation energy requirements. Increasing temperature provides more kinetic energy for molecules to overcome this barrier. |
| Catalyst deactivation (if applicable). | For reactions involving catalysts, ensure the catalyst is fresh and the reaction is free of catalyst poisons. | Impurities in reagents or solvents can deactivate catalysts, leading to a stalled reaction. | |
| Difficulty in Product Isolation | Product is highly soluble in the aqueous phase. | Perform multiple extractions with a suitable organic solvent. Salting out the aqueous layer by adding a saturated solution of sodium chloride can also increase the partitioning of the product into the organic phase. | The hydroxyl group on the product can lead to some water solubility. Increasing the ionic strength of the aqueous phase decreases the solubility of organic compounds. |
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low-yield reactions.
References
- CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google P
-
Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine - PMC - NIH. [Link]
-
2-(5-Ethylpyridin-2-yl)ethanol | Request PDF - ResearchGate. [Link]
-
Synthesis of 5-ethyl pyridin-2-ethanol analogs and pharmacological studies - ResearchGate. [Link]
-
Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. [Link]
- CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google P
-
Amine synthesis by nitro compound reduction - Organic Chemistry Portal. [Link]
-
2-Bromo-5-nitropyridine | CAS#:4487-59-6 | Chemsrc. [Link]
- CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine - Google P
-
Reduction of nitro compounds - Wikipedia. [Link]
-
Show the arrow pushing mechanism for the reaction below for both 2-fluoro-5-nitropyridine and 2-bromo-5-nitropydrine. - Chegg. [Link]
Sources
- 1. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 2. CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine - Google Patents [patents.google.com]
- 3. Solved Show the arrow pushing mechanism for the reaction | Chegg.com [chegg.com]
- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 2-(5-Nitropyridin-2-yl)ethanol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 2-(5-Nitropyridin-2-yl)ethanol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges associated with the purification of this important chemical intermediate. Here, we provide in-depth, experience-driven answers to frequently encountered problems, detailed protocols, and troubleshooting logic to ensure you achieve the desired purity for your downstream applications.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the properties and handling of this compound.
Q1: What are the key physical and chemical properties of this compound that influence its purification?
A1: Understanding the physicochemical properties is the cornerstone of developing a successful purification strategy. This compound is a moderately polar molecule due to the presence of a hydroxyl (-OH) group, a pyridine ring, and a nitro (-NO₂) group.
-
Polarity: The combination of the polar hydroxyl and nitro groups with the aromatic pyridine ring gives the molecule a balanced polarity. This means it will be soluble in polar protic solvents like ethanol and methanol, and moderately soluble in less polar solvents like ethyl acetate, but poorly soluble in nonpolar solvents like hexanes.
-
Stability: The compound is generally stable under standard laboratory conditions. However, the nitro group can be sensitive to strong reducing agents, and the pyridine ring can be susceptible to strong acids. It is advisable to avoid extreme pH and high temperatures for prolonged periods during purification.[1]
-
Appearance: Depending on purity, it is likely to be a solid at room temperature.[1] The color of the crude product can range from yellow to brown, with pure compounds expected to be a lighter, crystalline solid.
Q2: What are the most common impurities I might encounter during the purification of this compound?
A2: Impurities typically originate from the synthetic route used. A common synthesis involves the reaction of a substituted 2-halopyridine with ethylene glycol or the reaction of 2-methyl-5-nitropyridine with a formaldehyde source.
-
Unreacted Starting Materials: This is the most common source of impurities. Depending on the synthesis, you may find residual 2-chloro-5-nitropyridine, 2-bromo-5-nitropyridine, or 2-methyl-5-nitropyridine.
-
Side-Reaction Products: Over-alkylation or di-substitution products can form. For instance, the formation of dimeric ether-linked impurities is possible.
-
Solvent Residues: Residual solvents from the reaction or initial work-up (e.g., DMF, DMSO, ethanol) are common and must be removed. Headspace gas chromatography (HS-GC) is an effective technique for quantifying volatile residual solvents like ethanol.[2]
-
Degradation Products: If the reaction was performed at high temperatures, thermal degradation could lead to colored impurities.
Q3: What are the primary recommended purification methods for this compound?
A3: The two most effective and widely used methods for purifying this compound are recrystallization and flash column chromatography.
-
Recrystallization: This is the preferred method for large quantities of material if a suitable solvent system can be found. It is cost-effective and can yield highly pure crystalline material. Mixed solvent systems, such as ethanol/water or ethyl acetate/hexanes, are often effective.[3][4]
-
Flash Column Chromatography: This technique is excellent for removing closely related impurities and for purifying smaller quantities of the compound. A silica gel stationary phase with a gradient elution of ethyl acetate in hexanes is a good starting point.[5]
Section 2: Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique, but it often requires optimization. This guide provides solutions to common issues.
Q1: My compound won't dissolve completely in the hot recrystallization solvent, even after adding a large volume. What should I do?
A1: This issue typically points to one of two problems: an inappropriate solvent or the presence of insoluble impurities.
-
Causality: An ideal recrystallization solvent should dissolve the target compound completely at its boiling point but poorly at low temperatures.[6] If the compound has low solubility even when hot, the solvent is not suitable.
-
Solution Workflow:
-
Verify Solvent Choice: Re-evaluate your solvent choice. Given the compound's polarity, a more polar solvent might be needed. If you are using a non-polar solvent like toluene, switch to ethanol or isopropanol.
-
Consider a Mixed Solvent System: If a single solvent isn't working, a mixed-solvent system is the next logical step.[3] Dissolve the compound in a minimal amount of a "good" hot solvent (one in which it is very soluble, like ethanol). Then, add a "bad" hot solvent (one in which it is poorly soluble, like water or hexanes) dropwise until the solution becomes cloudy (the cloud point). Add a few drops of the "good" solvent to redissolve the precipitate and then allow it to cool slowly.
-
Perform a Hot Filtration: If you suspect insoluble impurities (e.g., inorganic salts, dust, or polymeric byproducts), you must perform a hot filtration. Dissolve the crude product in an excess of hot solvent, then quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the insoluble materials. Reduce the solvent volume by boiling and then allow the filtrate to cool.
-
Q2: No crystals are forming upon cooling. How can I induce crystallization?
A2: The failure to crystallize usually indicates that the solution is not supersaturated or that there are no nucleation sites for crystal growth.
-
Causality: Supersaturation is the driving force for crystallization. This is achieved by dissolving the solute in a minimal amount of hot solvent.[7] Using too much solvent is a common error that prevents saturation upon cooling.
-
Solution Workflow:
-
Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent. Continue until you observe a slight cloudiness, then add a drop or two of fresh solvent to clarify and allow it to cool again.
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches provide nucleation sites.
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the cooled solution.[8] This provides a template for crystal growth.
-
-
Cool Slowly, Then Chill: Slow cooling promotes the formation of larger, purer crystals.[7] Allow the flask to cool to room temperature undisturbed before moving it to an ice bath for maximum recovery.
-
Recrystallization Troubleshooting Flowchart
Caption: Troubleshooting logic for failed recrystallization.
Section 3: Detailed Purification Protocols
These protocols provide a validated starting point for your purification efforts.
Protocol 1: Recrystallization from Ethanol/Water
This protocol is effective for purifying gram-scale quantities of this compound that contain more polar or non-polar impurities.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flasks, hot plate, filtration apparatus
Procedure:
-
Place the crude solid (e.g., 1.0 g) into a 50 mL Erlenmeyer flask.
-
Add a minimal amount of hot ethanol (start with ~5-10 mL) while gently heating on a hot plate. Swirl to dissolve. Add more hot ethanol in small portions until the solid is fully dissolved at the boiling point.[7]
-
Heat a separate flask of deionized water on the same hot plate.
-
Once the solid is dissolved, slowly add hot water dropwise to the ethanol solution until you reach the "cloud point" – where the solution becomes persistently turbid.
-
Add 1-2 drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.
-
Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold 50:50 ethanol/water, followed by a small amount of cold water.
-
Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Flash Column Chromatography
This method is ideal for removing impurities with similar polarity to the product.
Materials:
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: Hexanes and Ethyl Acetate (HPLC grade)
-
Glass column, TLC plates, UV lamp
Procedure:
-
TLC Analysis: First, determine the optimal eluent composition using Thin Layer Chromatography (TLC). Spot the crude material on a TLC plate and develop it in various ratios of hexanes:ethyl acetate (e.g., 9:1, 4:1, 2:1, 1:1). The ideal system will give your product a Retention Factor (Rf) of ~0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 hexanes:ethyl acetate). Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
Elution: Begin eluting the column with the low-polarity solvent system. Gradually increase the polarity of the eluent (e.g., move from 9:1 to 4:1 to 2:1 hexanes:ethyl acetate) to move the compound down the column.
-
Fraction Collection: Collect fractions in test tubes and monitor their contents using TLC.
-
Combine and Evaporate: Combine the pure fractions (those containing only the desired product spot on TLC) and remove the solvent using a rotary evaporator to yield the purified product.
Section 4: Purity Assessment & Data Summary
Confirming the purity of the final product is a critical step.
Q1: How can I definitively check the purity of my final product?
A1: A combination of methods should be used for a comprehensive assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity analysis of non-volatile organic compounds. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (both often containing 0.1% formic acid or TFA) is a typical setup. The purity is determined by the area percentage of the main peak.[9]
-
Gas Chromatography (GC): If the compound is thermally stable and volatile enough, GC can be used. It is particularly useful for detecting volatile impurities.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect impurities that have different chemical shifts. Integration of the proton signals can provide a quantitative measure of purity against a known standard.
-
Melting Point: A sharp melting point range that is close to the literature value indicates high purity. Impurities tend to broaden and depress the melting point.
Table 1: Typical Analytical Parameters for Purity Assessment
| Parameter | Method | Typical Conditions | Acceptance Criteria |
| Identity | ¹H NMR | 400 MHz, CDCl₃ or DMSO-d₆ | Spectrum matches the expected structure of this compound. |
| Purity Assay | HPLC (UV) | C18 column, Water/Acetonitrile gradient, 254 nm detection | >98.0% area |
| Residual Solvents | HS-GC-FID | DB-624 column, appropriate temperature program | Ethanol <5000 ppm, other solvents per ICH guidelines.[2] |
| Melting Point | Melting Point Apparatus | Slow ramp rate (1 °C/min) | Sharp range (e.g., 1-2 °C) consistent with reference value. |
General Purification and Analysis Workflow
Caption: Workflow from crude product to final validated material.
References
- Recrystallization - Part 2. (n.d.). Retrieved from University of Colorado Boulder, Department of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHT6A4sHP-aWoXQuBg4bRS0Zl0ZnxQmL5iYtcWKyWd-iV4RR8dGLbvo0WV-J5i6appAFkuJdSlTPfEsp_T8UcJgLHh1Ba7WwGNxEgQI33hK46qJvmczODInYd7cgtsQdFY8aS6KPn3DLHxd5i9Sp_mgO-cwfj21ttFid4xCOoJdEhOrC_EwnjRhnJd2ADp4gz9VlQoIjyy_WqqYPWSUXp4=]
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- CAS 25948-12-3 2-[(5-Nitropyridin-2-yl)amino]ethanol. (n.d.). BOC Sciences. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHixk5tDacp9XXmakAJFKYQeVuHC3S6DqlfzBUGFUeJ0tgG4SCXc8SZJ4qJP2UP_wAwBe-9-n7YfXlHChZKnU89deTyK7ZfQmVqSnYp2rEN7YqS1HzTbgJjC38pTz7-mOMGrnCwi46qUJKOCuYU0oL3wjiOPs52BSDaIvAErTcr8vwHgpV5hYAX6X4kW958YADVkane]
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Sources
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- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing 2-(5-Nitropyridin-2-yl)ethanol in Research Applications
Welcome to the technical support resource for 2-(5-Nitropyridin-2-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its storage and handling. By understanding its chemical vulnerabilities, you can mitigate degradation and ensure the reliability of your experimental outcomes. The information herein is synthesized from established principles of organic chemistry and best practices for handling nitroaromatic and pyridine-containing compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The degradation of this compound is primarily influenced by three factors:
-
Light Exposure: Like many nitroaromatic compounds, this compound is susceptible to photolytic degradation. Prolonged exposure to UV or even ambient light can induce reactions that alter its chemical structure.[1]
-
Elevated Temperatures: Heat can accelerate the rate of decomposition. Storing the compound at temperatures above the recommended range can lead to the breakdown of the molecule.[1][2]
-
Chemical Incompatibility: Contact with strong oxidizing agents, strong bases, or certain metals can catalyze degradation pathways.[1][2]
Q2: I noticed a slight discoloration in my sample of this compound. What could be the cause?
A2: Discoloration, often appearing as a yellowish or brownish tint, is a common indicator of degradation. This is frequently a result of minor impurities forming due to slow decomposition over time, potentially accelerated by improper storage conditions such as exposure to light or air.
Q3: Can I store this compound in a standard laboratory freezer?
A3: While storing at low temperatures is generally recommended, it is crucial to prevent freeze-thaw cycles. Each cycle can introduce moisture condensation, which may affect the compound's stability. If you need to access the compound frequently, it is advisable to aliquot it into smaller, single-use vials to avoid repeated warming and cooling of the entire stock.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Change in physical appearance (e.g., color change, clumping) | Exposure to light, air (oxidation), or moisture. | Store in an amber vial, purge with an inert gas (argon or nitrogen), and keep in a desiccator. |
| Precipitate formation in solution | The solution may be supersaturated, or the solvent may have partially evaporated. Degradation products may also be less soluble. | Gently warm the solution to attempt redissolving. If precipitation persists, filter the solution and consider re-evaluating the compound's purity. |
| Inconsistent experimental results | The compound may have degraded, leading to a lower effective concentration or the presence of interfering byproducts. | Perform a purity check using a suitable analytical method like HPLC or NMR. If degradation is confirmed, use a fresh, properly stored sample. |
| pH of the solution has shifted | Acidic or basic degradation products may have formed. | Buffer the solution if your experimental protocol allows. Investigate the potential degradation pathway that could be causing the pH shift. |
Best Practices for Storage
To ensure the long-term stability of this compound, adhere to the following storage recommendations:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended. | Lower temperatures slow down the rate of chemical degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | This minimizes the risk of oxidative degradation. |
| Container | Use a tightly sealed, amber glass vial. | Amber glass protects the compound from light-induced degradation, and a tight seal prevents moisture and air from entering.[1] |
| Incompatibilities | Store away from strong oxidizing agents, strong acids, and strong bases.[1][2] | Prevents chemical reactions that could lead to decomposition. |
Visualizing Potential Degradation
A likely degradation pathway for this compound involves the reduction of the nitro group, which is a common transformation for nitroaromatic compounds. This can be particularly relevant in the presence of reducing agents or certain biological systems.
Caption: Potential reductive degradation of this compound.
Experimental Protocol: Purity Assessment by HPLC
This protocol outlines a general method for assessing the purity of this compound. Method parameters may need to be optimized for your specific instrumentation and requirements.
1. Materials and Reagents:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (optional, for pH adjustment of the mobile phase)
-
Volumetric flasks and pipettes
-
HPLC vials
-
HPLC system with a UV detector
2. Standard Preparation:
-
Accurately weigh a small amount of this compound and dissolve it in a known volume of diluent (e.g., 50:50 acetonitrile:water) to create a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a series of calibration standards.
3. Sample Preparation:
-
Dissolve a small, accurately weighed amount of the this compound sample to be tested in the same diluent used for the standards to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
4. HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a low percentage of B, and gradually increase over a set time (e.g., 5% to 95% B over 15 minutes).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Monitor at a wavelength appropriate for the chromophore (e.g., 254 nm or 330 nm).
5. Data Analysis:
-
Integrate the peak corresponding to this compound in the chromatograms of the standards and the sample.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the sample from the calibration curve.
-
Calculate the purity of the sample by comparing the area of the main peak to the total area of all peaks in the chromatogram.
References
-
Washington State University. Pyridine. [Link]
-
Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. [Link]
-
Alchem.Pharmtech. CAS 143071-39-0 | 2-(5-Nitropyridin-2-yloxy)ethanol. [Link]
-
Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
-
U.S. Food and Drug Administration. SAFETY DATA SHEET - Ethanol. [Link]
-
University of California, Riverside Environmental Health & Safety. Chemical Storage Guidelines. [Link]
-
University of Bristol. Guidance on Safe Storage of Chemicals in Laboratories. [Link]
-
ChemBK. 5-Ethyl-2-pyridineethanol. [Link]
-
Wikipedia. TNT. [Link]
-
Pathway Commons. ethanol degradation II. [Link]
-
National Institutes of Health. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. [Link]
-
BioProcess International. Degradation of Biopharmaceuticals During Cleaning Processes: Comparing Two Different Analytical Methods for Assessment with Bispecific Antibodies. [Link]
-
MDPI. Acceleration of Ethanol Metabolism by a Patented Bos taurus Isolated Alcohol Degradation Protein (ADP) on Acute Alcohol Consumption. [Link]
-
PubMed. A method for the rapid detection of the zopiclone degradation product 2-amino-5-chloropyridine. [Link]
Sources
Technical Support Center: Troubleshooting Side Reactions with 2-(5-Nitropyridin-2-yl)ethanol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 2-(5-Nitropyridin-2-yl)ethanol. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. Our goal is to provide you with the in-depth technical insights and field-proven troubleshooting strategies necessary to anticipate, identify, and mitigate common side reactions, ensuring the integrity and success of your experiments.
Core Reactivity Profile of this compound
Understanding the inherent chemical behavior of this compound is the first step toward predicting and controlling its reactivity. The molecule possesses three primary reactive centers, each with distinct properties that can either be exploited for desired transformations or become a source of unintended side products.
The molecular structure features a pyridine ring with a potent electron-withdrawing nitro group at the 5-position and a primary alcohol-containing ethyl group at the 2-position.[1] This arrangement dictates its reactivity profile.
Caption: Key reactive centers of this compound.
Troubleshooting Guides & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.
Category 1: Reactions at the Hydroxyl Group
Q1: My oxidation of the alcohol to the corresponding aldehyde is giving me a low yield and multiple spots on my TLC plate. What is happening?
A1: The most common issues are over-oxidation to the carboxylic acid and/or degradation of the sensitive nitropyridine ring. The electron-withdrawing nitro group makes the pyridine ring susceptible to attack, and harsh oxidizing conditions can lead to complex side reactions.
Causality & Troubleshooting:
-
Over-oxidation: Strong oxidants like potassium permanganate or Jones reagent will readily convert the primary alcohol to a carboxylic acid.[1]
-
Ring Instability: Highly acidic or basic conditions associated with some oxidants can promote side reactions on the electron-deficient pyridine ring.
-
Solution: Employ milder, more selective oxidizing agents that operate under neutral conditions.
| Oxidizing Agent | Typical Conditions | Advantages |
| Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temp | Mild, neutral, high chemoselectivity for aldehydes. |
| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, Room Temp | Classic reagent, good for stopping at the aldehyde. |
| Swern Oxidation (Oxalyl Chloride, DMSO, Et₃N) | Low Temp (-78°C) | High-yielding, avoids heavy metals. |
Self-Validation: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The aldehyde product should have a different Rf value than the starting alcohol and the potential carboxylic acid byproduct.
Q2: I am attempting a Williamson ether synthesis using a strong base like sodium hydride (NaH) to deprotonate the alcohol, but my reaction is messy. What are the likely side reactions?
A2: While the primary alcohol can be deprotonated to form an alkoxide for etherification, strong bases under heating can trigger competing side reactions, including Nucleophilic Aromatic Substitution (SNAr) on the pyridine ring or elimination reactions of your alkyl halide.
Causality & Troubleshooting:
-
Competing Nucleophile: The generated alkoxide is a potent nucleophile. The pyridine ring, activated by the nitro group, has an electrophilic carbon at the C6 position. Under harsh conditions, intermolecular attack on this position can lead to oligomeric byproducts.
-
Base-Induced Elimination: If you are using a secondary or tertiary alkyl halide, a strong, sterically hindered base can favor an E2 elimination pathway over the desired SN2 substitution, forming an alkene.
-
Solution: Use milder conditions. A base like potassium carbonate (K₂CO₃) in a polar aprotic solvent (e.g., Acetone, DMF) is often sufficient and less likely to promote side reactions. Phase-transfer catalysts can also facilitate the reaction under milder conditions.
Caption: Competing reaction pathways during etherification.
Category 2: Reactions Involving the Nitro Group
Q3: I need to reduce the nitro group to a primary amine. Standard catalytic hydrogenation with H₂/Pd-C is cleaving other functional groups in my molecule. How can I achieve selective reduction?
A3: Catalytic hydrogenation with palladium on carbon (Pd/C) is a powerful reducing method but lacks chemoselectivity.[2] It can reduce other functionalities like alkenes, alkynes, and benzyl ethers, and can cause dehalogenation of aryl halides. For selective nitro group reduction, metal-in-acid or transfer hydrogenation methods are superior.
Causality & Troubleshooting:
-
High Reactivity of Pd/C: Palladium is a highly active catalyst that readily activates H₂ gas, leading to the reduction of many functional groups.
-
Chemoselectivity: The goal is to use a reducing system that preferentially reacts with the nitro group. Metal-based reductions in acidic media are classic and effective methods.[3]
Recommended Chemoselective Reagents:
| Reagent System | Typical Conditions | Advantages & Considerations |
| SnCl₂·2H₂O | Ethanol or Ethyl Acetate, Reflux | Mild, highly selective for nitro groups. Tolerates esters, amides, and halides.[4] |
| Fe / NH₄Cl | Ethanol / Water, Reflux | Inexpensive, effective, and works under near-neutral conditions, preserving acid-labile groups. |
| Fe / Acetic Acid | Acetic Acid, Gentle Warming | Another classic, robust method. The product will be the ammonium salt.[2] |
| Sodium Dithionite (Na₂S₂O₄) | Water / Methanol or THF, Room Temp | Useful for substrates intolerant to acid or catalytic hydrogenation.[2] |
Self-Validation: The resulting aminopyridine derivative will have a significantly different polarity and can be easily distinguished from the starting material by TLC. It will also show a characteristic shift in its ¹H NMR spectrum and the appearance of -NH₂ peaks.
Caption: Decision workflow for selective nitro group reduction.
Experimental Protocols
Protocol 1: Chemoselective Reduction of the Nitro Group using Tin(II) Chloride
This protocol describes a reliable method for converting this compound to 2-(5-Aminopyridin-2-yl)ethanol while preserving other sensitive functional groups.
Materials:
-
This compound (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq)
-
Ethanol (or Ethyl Acetate)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate for extraction
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve this compound in ethanol (approx. 0.1 M concentration).
-
Reagent Addition: Add solid tin(II) chloride dihydrate in one portion.
-
Reaction: Heat the mixture to reflux (approx. 80°C). Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Workup: Cool the reaction mixture to room temperature. Carefully pour it into a beaker containing an ice-cold saturated solution of NaHCO₃. Caution: Vigorous gas evolution (CO₂) will occur. Stir until the gas evolution ceases and the pH of the aqueous layer is basic (pH > 8). A thick white precipitate of tin salts will form.
-
Filtration: Filter the mixture through a pad of Celite® to remove the tin salts, washing the pad thoroughly with the extraction solvent (DCM or Ethyl Acetate).
-
Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude amine can be purified by column chromatography on silica gel if necessary.
Summary of Potential Side Reactions
| Functional Group | Desired Reaction | Potential Side Reaction(s) | Conditions to Avoid | Recommended Approach |
| Primary Alcohol | Oxidation (to aldehyde) | Over-oxidation to carboxylic acid | Strong oxidants (KMnO₄, CrO₃) | Mild reagents (DMP, PCC, Swern) |
| Etherification | SNAr on pyridine ring; E2 elimination | Strong, hindered bases (t-BuOK); High heat | Milder bases (K₂CO₃, Cs₂CO₃) | |
| Acylation | N-acylation if amine is present | Unprotected amino groups | Protect amine before alcohol acylation | |
| Nitro Group | Reduction (to amine) | Reduction of other groups (halides, etc.) | H₂/Pd-C with sensitive substrates | Chemoselective agents (SnCl₂, Fe/NH₄Cl) |
| Pyridine Ring | (Usually unreactive) | Nucleophilic Aromatic Substitution (SNAr) | Strong nucleophiles, high temperatures | Use mild reaction conditions |
References
-
Khalafy, J., & Prager, R. H. (2004). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Molecules, 9(12), 1035–1043. [Link]
-
Aksenov, A. V., et al. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 15(6), 692. [Link]
-
ChemBK. (n.d.). 5-Ethyl-2-pyridineethanol. Retrieved from ChemBK product page. [Link]
-
Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from Master Organic Chemistry. [Link]
-
Grokipedia. (n.d.). Reduction of nitro compounds. Retrieved from Grokipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from Organic Chemistry Portal. [Link]
-
Yathirajan, H. S., Gaonkar, S. L., & Bolte, M. (2005). 2-(5-Ethylpyridin-2-yl)ethanol. Acta Crystallographica Section E: Structure Reports Online, 61(2), o492-o493. [Link]
-
Global Substance Registration System (GSRS). (n.d.). N-ETHYL-5-NITROPYRIDIN-2-AMINE. Retrieved from GSRS. [Link]
- Google Patents. (2021). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
-
Nielsen, A. T., & Chafin, A. P. (1996). Nitropyridines, Their Synthesis and Reactions. ResearchGate. [Link]
-
Tan, H. W., Aziz, A. R. A., & Aroua, M. K. (2021). Critical Review of the Various Reaction Mechanisms for Glycerol Etherification. Catalysts, 11(10), 1235. [Link]
Sources
Technical Support Center: Purification of Crude 2-(5-Nitropyridin-2-yl)ethanol
Welcome to the technical support center for the purification of crude 2-(5-Nitropyridin-2-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity. The following sections are structured in a question-and-answer format to directly address common challenges encountered during its purification.
Troubleshooting Guide
This section addresses specific issues you might encounter during the purification of this compound.
Question 1: My crude material is a dark, oily residue. How should I proceed with purification?
A dark, oily appearance in the crude product often indicates the presence of polymeric materials, residual high-boiling solvents, or colored byproducts from the synthesis. A multi-step purification approach is recommended.
-
Initial Workup: Before attempting more refined purification techniques, it is advisable to perform a liquid-liquid extraction. Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Wash the organic layer sequentially with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove any acidic impurities, followed by a wash with brine to remove residual base and salts. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. This initial cleanup can significantly improve the efficiency of subsequent purification steps.
-
Column Chromatography: For oily residues, column chromatography is often the most effective method for separating the desired product from non-polar and highly polar impurities. A silica gel stationary phase is typically used. The choice of the mobile phase is critical and should be determined by thin-layer chromatography (TLC) analysis.
Question 2: I am seeing multiple spots on my TLC plate after synthesis. How do I identify the product spot and choose an appropriate solvent system for column chromatography?
Identifying the product spot and optimizing the solvent system for chromatography is crucial for successful purification.
-
Identifying the Product Spot:
-
Reference Standard: If available, spot a dilute solution of a pure standard of this compound alongside your crude reaction mixture on the TLC plate.
-
Staining: If a standard is unavailable, certain stains can help differentiate the product. The hydroxyl group in your product may show a response to ceric ammonium molybdate (CAM) stain with gentle heating. The nitropyridine ring will be UV active.
-
Polarity Consideration: this compound is a moderately polar compound due to the hydroxyl group and the nitropyridine moiety. On a normal-phase silica TLC plate, it should have a moderate Rf value (ideally between 0.2-0.4) in a suitable solvent system. Unreacted starting materials, such as 2-chloro-5-nitropyridine, will likely be less polar (higher Rf), while more polar impurities will remain closer to the baseline (lower Rf).
-
-
Choosing a Solvent System:
-
Start with a relatively non-polar solvent system, such as 20% ethyl acetate in hexanes, and gradually increase the polarity by increasing the proportion of ethyl acetate.
-
A good solvent system for column chromatography will provide a clear separation between the product spot and major impurities on the TLC plate, with the product having an Rf value around 0.3. A solvent system of hexanes/ethyl acetate (e.g., starting with 8:1 and gradually increasing the polarity) is a good starting point for column chromatography[1].
-
Question 3: My compound is co-eluting with an impurity during column chromatography. What can I do to improve the separation?
Co-elution indicates that the chosen solvent system does not provide sufficient resolution between your product and the impurity.
-
Solvent System Modification:
-
Change Polarity Gradient: A shallower gradient during column chromatography can improve separation.
-
Alternative Solvents: If modifying the gradient is ineffective, changing the solvent system entirely can alter the selectivity. For example, you could try a dichloromethane/methanol system.
-
Ternary Solvent Systems: Adding a small amount of a third solvent, like methanol or triethylamine (if the impurity is acidic and your compound is stable to base), can sometimes significantly improve separation.
-
-
Different Stationary Phase: If solvent optimization fails, consider using a different stationary phase. For polar compounds, alumina (neutral or basic) can sometimes offer different selectivity compared to silica gel.
Question 4: I've purified my product by column chromatography, but it still shows minor impurities by NMR. Can I use recrystallization for final purification?
Yes, recrystallization is an excellent technique for removing minor, structurally similar impurities after initial purification by chromatography.
-
Solvent Selection for Recrystallization: The key to successful recrystallization is choosing a solvent in which your compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.
-
Ethanol: Given the presence of a hydroxyl group, ethanol is a good starting solvent to test for recrystallization[2][3]. A mixture of ethanol and water can also be effective, where ethanol is the "good" solvent and water is the "poor" solvent (anti-solvent)[2][3].
-
Other Solvents: Other potential solvent systems to screen include isopropanol, ethyl acetate/hexanes, or toluene.
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the purification and handling of this compound.
What are the most likely impurities in crude this compound?
The impurities will largely depend on the synthetic route used. A common synthesis involves the reaction of 2-chloro-5-nitropyridine with ethylene glycol. In this case, the most probable impurities are:
-
Unreacted 2-chloro-5-nitropyridine: This starting material is less polar than the product.
-
Ethylene glycol: This is a very polar, water-soluble diol. It is typically removed during the aqueous workup.
-
Bis-adduct: The reaction of ethylene glycol at both hydroxyl groups with 2-chloro-5-nitropyridine to form 1,2-bis(5-nitropyridin-2-yloxy)ethane. This byproduct would be significantly less polar than the desired mono-adduct.
-
Positional Isomers: Depending on the synthetic strategy, other nitropyridine isomers could be present if the nitration step is not completely regioselective[4].
What is the best way to monitor the purity of this compound?
A combination of analytical techniques is recommended for assessing purity:
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in a sample and to monitor the progress of a purification.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample and can detect impurities at low levels.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and for identifying and quantifying impurities, provided their signals do not overlap with the product signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help in identifying unknown impurities.
Is this compound stable, and are there any special storage recommendations?
Nitropyridine derivatives are generally stable under normal laboratory conditions. However, to ensure long-term stability, it is advisable to:
-
Store the compound in a cool, dark, and dry place.
-
Keep it in a tightly sealed container to protect it from moisture and air.
-
For extended storage, flushing the container with an inert gas like argon or nitrogen is a good practice.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol outlines a general procedure for the purification of crude this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or heptane)
-
Ethyl acetate
-
TLC plates (silica gel 60 F254)
-
Glass column for chromatography
-
Collection tubes
-
Rotary evaporator
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a few drops of ethyl acetate or dichloromethane.
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of hexanes and ethyl acetate (e.g., start with a 4:1 ratio).
-
Visualize the spots under UV light (254 nm).
-
Adjust the solvent ratio until the desired product has an Rf value of approximately 0.2-0.4.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 10% ethyl acetate in hexanes).
-
Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure.
-
Add a thin layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble materials, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding silica gel, and evaporating the solvent.
-
Carefully load the sample onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the initial solvent system.
-
Collect fractions in test tubes.
-
Monitor the elution of compounds by TLC analysis of the collected fractions.
-
Gradually increase the polarity of the eluent (e.g., to 20%, 30%, 50% ethyl acetate in hexanes) to elute the product.
-
-
Product Isolation:
-
Combine the fractions containing the pure product (as determined by TLC).
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
This protocol describes the purification of this compound by recrystallization from an ethanol/water solvent system.
Materials:
-
Crude or partially purified this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more hot ethanol dropwise if necessary to achieve complete dissolution.
-
-
Inducing Crystallization:
-
Once the solid is fully dissolved, slowly add hot deionized water dropwise to the hot solution until the solution becomes slightly cloudy (the cloud point). This indicates that the solution is saturated.
-
If too much water is added and the product precipitates out, add a small amount of hot ethanol to redissolve it.
-
-
Crystal Formation:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the crystals in a vacuum oven or in a desiccator to remove residual solvent.
-
Data Summary
| Purification Technique | Stationary Phase / Solvent System | Key Advantages | Considerations |
| Flash Column Chromatography | Silica gel / Hexanes:Ethyl Acetate | Effective for separating compounds with different polarities. Good for initial purification of crude mixtures. | Can be time-consuming and requires larger volumes of solvent. |
| Recrystallization | Ethanol/Water | Excellent for removing small amounts of impurities from a mostly pure compound. Can yield highly pure crystalline material. | Requires finding a suitable solvent system. Product loss in the mother liquor is inevitable. |
Workflow Diagram
Caption: Decision workflow for the purification of this compound.
References
-
Supporting Information for a relevant study. Knowledge UChicago. Available from: [Link]
-
Recrystallization - Part 2. Available from: [Link]
-
Recrystallization-2.doc.pdf. Available from: [Link]
-
Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. PMC - NIH. Available from: [Link]
-
Biotage. Which sample solvents work best with normal-phase flash column chromatography? Available from: [Link]
- Google Patents. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
- Google Patents. WO2010089773A2 - Process for preparation of nitropyridine derivatives.
-
Chempanda. Nitropyridine: Synthesis, reactions, applications, side effects and storage. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. Available from: [Link]
-
C-25 ISOLATION AND IDENTIFICATION SECONDARY METABOLITES COMPOUND ETHYL ACETATE : n-HEXANE (4 : 6) FRACTION OF GULMA SIAM LEAVES. Available from: [Link]
-
King Group. Successful Flash Chromatography. Available from: [Link]
- Google Patents. CN111170933A - Preparation method of 2-chloro-5-nitropyridine.
-
MDPI. Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Available from: [Link]
- Googleapis.com. WO 2017/191565 A1.
-
YouTube. How to Carry Out a Recrystallization. Available from: [Link]
-
PrepChem.com. Synthesis of 2-chloro-5-nitropyridine. Available from: [Link]
-
ResearchGate. 2-(5-Ethylpyridin-2-yl)ethanol | Request PDF. Available from: [Link]
-
ResearchGate. Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. Available from: [Link]
-
YouTube. Recrystallization Demonstrated by Mark Niemczyk, PhD. Available from: [Link]
Sources
Technical Support Center: Optimizing Reactions of 2-(5-Nitropyridin-2-yl)ethanol
From the Desk of the Senior Application Scientist
Welcome to the technical support center dedicated to the chemistry of 2-(5-Nitropyridin-2-yl)ethanol. As a key intermediate in pharmaceutical and materials science, reactions involving this molecule present unique challenges, primarily centered around catalyst selection and chemoselectivity. The inherent properties of the nitropyridine scaffold—namely the strong electron-withdrawing nature of the nitro group and the coordinating ability of the pyridine nitrogen—demand a nuanced approach to reaction optimization.[1][2]
This guide is structured to provide rapid solutions through our FAQs and in-depth analysis via our troubleshooting guides. We aim not just to provide protocols, but to explain the fundamental principles behind them, empowering you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic challenges when working with this compound?
The main difficulties arise from the molecule's functional groups:
-
Chemoselectivity: The nitro group is highly susceptible to reduction, especially under conditions typically used for other transformations like catalytic hydrogenation.[3][4] Many catalytic systems that could activate other parts of the molecule may preferentially reduce the nitro group, leading to unintended side products.
-
Catalyst Inhibition/Poisoning: The pyridine nitrogen is a Lewis base and can coordinate strongly to the metal center of a catalyst. This can inhibit catalytic activity by blocking active sites, leading to sluggish or incomplete reactions.
-
Regioselectivity: In reactions like nitration of the parent pyridine ethanol, controlling the position of functionalization can be difficult, often resulting in isomeric mixtures.[5]
Q2: How do I choose between a homogeneous and a heterogeneous catalyst for my reaction?
This decision involves a critical trade-off between activity, selectivity, and practicality. There is no single "best" choice; the optimal catalyst depends on the specific transformation and process requirements.
-
Homogeneous Catalysts (e.g., Pd(PPh₃)₄, Ru(bpy)₃Cl₂) are dissolved in the reaction medium.[6] They often provide superior activity and selectivity under milder conditions because their active sites are uniform and highly accessible.[6][7][8] However, their primary drawback is the difficulty of separating the catalyst from the product, which can be costly and lead to product contamination.[7][9]
-
Heterogeneous Catalysts (e.g., Pd/C, Raney Nickel) exist in a different phase from the reactants, typically as a solid in a liquid or gas phase reaction.[6] Their main advantage is the ease of separation (e.g., by simple filtration) and recyclability.[10] However, they may require harsher reaction conditions and can sometimes offer lower selectivity due to the presence of various types of active sites on the catalyst surface.[8][10]
Table 1: Comparison of Homogeneous and Heterogeneous Catalysts [6][7][8][9][10]
| Feature | Homogeneous Catalysts | Heterogeneous Catalysts |
| Phase | Same as reactants | Different from reactants |
| Activity | Often higher | Can be lower |
| Selectivity | Generally high, well-defined active sites | Can be lower, multiple active site types |
| Reaction Conditions | Typically milder (lower temp/pressure) | Often harsher (higher temp/pressure) |
| Catalyst Separation | Difficult, often requires extraction or chromatography | Easy, typically by filtration |
| Recyclability | Challenging and expensive | Straightforward |
| Heat & Mass Transfer | Generally good | Can be a limiting factor |
Q3: My reaction yield is poor. What are the first parameters I should investigate for optimization?
Before undertaking a complex catalyst screening, always optimize the fundamental reaction conditions, as these can have the most significant impact.
-
Solvent: The polarity and coordinating ability of the solvent are critical. For instance, polar aprotic solvents like DMF or acetonitrile might be suitable for certain displacement reactions[11], while biphasic systems (e.g., toluene/water) can be beneficial for others, like those involving ethylene oxide, to minimize side reactions.[12]
-
Temperature: This is a delicate balance. Higher temperatures can increase reaction rates but may also promote the formation of byproducts or lead to catalyst degradation. A systematic temperature screen (e.g., in 10 °C increments) is recommended.
-
Reaction Time: Monitor your reaction by a suitable technique (TLC, LC-MS, GC) to determine the point of maximum product formation. Extended reaction times can lead to the degradation of the desired product.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Issue 1: Low or Stalled Reaction Conversion
-
Symptom: The reaction begins but stops before the starting material is fully consumed, even after an extended time.
-
Probable Cause (A): Catalyst Poisoning. The pyridine nitrogen is likely coordinating to and deactivating your metal catalyst.
-
Solution:
-
Increase Catalyst Loading: As a simple first step, increasing the catalyst loading may compensate for the deactivation.
-
Use a Ligand: For homogeneous systems, the addition of a suitable ligand (e.g., Xantphos for palladium-catalyzed reactions) can modulate the metal center's electronic properties and sterically hinder the pyridine from binding, thereby protecting the active site.[12]
-
Change Catalyst Support: For heterogeneous catalysts, the support material can influence susceptibility to poisoning. Experiment with different supports (e.g., Al₂O₃, TiO₂) which may have different surface interactions.
-
-
Probable Cause (B): Poor Reagent Purity. Trace impurities (e.g., water, sulfur compounds) in reagents or solvents can act as potent catalyst poisons.
-
Solution:
-
Ensure all starting materials are of high purity.
-
Use anhydrous solvents when the reaction chemistry is sensitive to water.
-
Issue 2: Poor Chemoselectivity - Unwanted Nitro Group Reduction
-
Symptom: You are targeting a reaction elsewhere on the molecule (e.g., C-O coupling, C-C bond formation), but you isolate the corresponding 5-amino-pyridine derivative as the major byproduct.
-
Probable Cause: Your catalyst and/or reaction conditions are too harsh and are reducing the nitro group. Catalytic hydrogenation with H₂ and Pd/C is a classic method for nitro reduction and should be avoided if this is not the desired outcome.[4]
-
Solution:
-
Select a Milder Catalyst System: For palladium-catalyzed cross-coupling reactions, the choice of ligand is crucial. Ligands like Xantphos are known to suppress the reduction of nitro groups.[12]
-
Avoid Broad-Spectrum Reducing Agents: If a reduction is necessary elsewhere in the molecule, avoid reagents like LiAlH₄ or H₂/Pd/C. Consider chemoselective reducing agents like iron powder in acetic acid or tin(II) chloride (SnCl₂), which are known to selectively reduce nitro groups in the presence of other reducible functionalities.[4][13]
-
Issue 3: Formation of Oligomeric or Poly-alkylated Byproducts
-
Symptom: In reactions involving the ethanol side-chain, such as etherification with ethylene oxide, you observe higher molecular weight species by mass spectrometry.
-
Probable Cause: The terminal hydroxyl group of the product is reacting further with the alkylating agent, leading to oligomerization (e.g., formation of a diethylene glycol ether).[12]
-
Solution:
-
Control Stoichiometry: Carefully control the stoichiometry of the alkylating agent. Using a slight excess of the this compound may help.
-
Utilize a Biphasic System: Running the reaction in a biphasic system, such as toluene/water with a phase-transfer catalyst (e.g., benzyltriethylammonium chloride), can improve the mixing of reagents and has been shown to reduce oligomerization, increasing yields by up to 18% compared to homogeneous aqueous systems.[12]
-
Visualized Workflows & Protocols
General Troubleshooting Workflow
This decision tree provides a logical path for diagnosing and solving common reaction issues.
Caption: Comparison of experimental workflows.
Experimental Protocol: Catalyst Screening for C-O Coupling
This protocol provides a framework for screening palladium catalysts and ligands for the coupling of this compound with an aryl halide, a common synthetic transformation. The goal is to maximize yield while preventing the reduction of the nitro group.
Objective: To identify the optimal Palladium precursor and ligand for the desired C-O coupling reaction.
Materials:
-
This compound
-
Aryl Halide (e.g., 4-iodotoluene)
-
Base (e.g., Cs₂CO₃, K₃PO₄)
-
Anhydrous Solvent (e.g., Toluene, Dioxane)
-
Palladium Precursors: Pd(OAc)₂, Pd₂(dba)₃
-
Ligands: Xantphos, dppf, SPhos
-
Inert atmosphere supplies (Nitrogen or Argon)
-
Reaction vials suitable for parallel synthesis
Procedure:
-
Array Setup: In an inert atmosphere glovebox, arrange an array of reaction vials. To each vial, add the base (e.g., 1.5 equivalents).
-
Catalyst Preparation: In separate stock solutions, prepare the palladium precursor and ligands in the chosen anhydrous solvent. For a typical screen, a 1:2 Pd:Ligand ratio is a good starting point.
-
Reagent Addition:
-
To each vial, add this compound (1.0 equivalent).
-
Add the Aryl Halide (1.2 equivalents).
-
Add the required volume of solvent.
-
-
Catalyst Addition: Add the appropriate palladium/ligand stock solution to each vial. Ensure each vial tests a unique combination (see table below for an example setup). A typical catalyst loading for screening is 1-2 mol% Pd.
-
Reaction Execution: Seal the vials tightly and place them in a pre-heated reaction block or oil bath at the desired temperature (e.g., 100 °C).
-
Monitoring: After a set time (e.g., 12 hours), take a small aliquot from each reaction, quench it, and analyze by LC-MS or GC-MS to determine the conversion of starting material and the relative formation of the desired product versus the reduced (amino) byproduct.
-
Analysis: Compare the results across all conditions to identify the most promising catalyst system for further optimization.
Table 2: Example Catalyst Screening Array
| Vial | Pd Precursor (1 mol%) | Ligand (2 mol%) | Base (1.5 eq) | Solvent | Result (Hypothetical) |
| 1 | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 88% Yield, <1% Reduction |
| 2 | Pd(OAc)₂ | dppf | Cs₂CO₃ | Toluene | 65% Yield, 15% Reduction |
| 3 | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 85% Yield, <1% Reduction |
| 4 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 70% Yield, 5% Reduction |
This systematic approach, based on established principles of palladium catalysis,[14][15][16] allows for the efficient identification of a robust catalyst system tailored to your specific substrate.
References
-
Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (n.d.). MDPI. Retrieved from [Link]
-
Homogeneous vs Heterogeneous Catalysts. (n.d.). Retrieved from [Link]
-
Optimization of the Reaction Conditions a. (n.d.). ResearchGate. Retrieved from [Link]
-
Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. (2025). Materials Advances (RSC Publishing). DOI:10.1039/D5MA00711A. Retrieved from [Link]
-
Optimization of reaction conditions a. (n.d.). ResearchGate. Retrieved from [Link]
-
Nitropyridine: Synthesis, reactions, applications, side effects and storage. (n.d.). Chempanda. Retrieved from [Link]
-
Combining the Benefits of Homogeneous and Heterogeneous Catalysis with Tunable Solvents and Nearcritical Water. (n.d.). NIH. Retrieved from [Link]
-
Homogeneous and Heterogeneous Catalysis. (n.d.). ENCYCLOPEDIA OF LIFE SUPPORT SYSTEMS (EOLSS). Retrieved from [Link]
-
Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Reduction of nitro compounds. (n.d.). Wikipedia. Retrieved from [Link]
-
Nitropyridines, Their Synthesis and Reactions. (n.d.). ResearchGate. Retrieved from [Link]
-
The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Heterogeneous vs. Homogeneous Catalysis: Mechanistic Comparisons. (2025). ResearchGate. Retrieved from [Link]
-
Synergy between homogeneous and heterogeneous catalysis. (n.d.). RSC Publishing. Retrieved from [Link]
-
Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. (n.d.). PMC - NIH. Retrieved from [Link]
-
Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes. (2026). JACS Au - ACS Publications. Retrieved from [Link]
-
Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. (2025). MDPI. Retrieved from [Link]
-
Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides. (2024). NIH. Retrieved from [Link]
-
2-(5-Nitropyridin-2-yloxy)ethanol. (n.d.). Alchem.Pharmtech. Retrieved from [Link]
-
Palladium Iodide Catalyzed Multicomponent Carbonylative Synthesis of 2-(4-Acylfuran-2-yl)acetamides. (n.d.). PMC - NIH. Retrieved from [Link]
-
Synthesis of 2-Alkylaryl and Furanyl Acetates by Palladium Catalysed Carbonylation of Alcohols. (n.d.). MDPI. Retrieved from [Link]
-
Linking Catalyst Development and Chemical Reactor Design with Ethanol to Butadiene Processes. (n.d.). MDPI. Retrieved from [Link]
-
Recent advances in the routes and catalysts for ethanol synthesis from syngas. (2022). Chemical Society Reviews (RSC Publishing). Retrieved from [Link]
-
Optimization of the Reaction Conditions a. (n.d.). ResearchGate. Retrieved from [Link]
-
Optimization of p-nitrophenyl ethanol ether synthesis. (n.d.). ResearchGate. Retrieved from [Link]
-
Highly efficient sulfonated styrene resins and optimization for the ethanolysis of furfuryl alcohol to ethyl levulinate. (n.d.). Reaction Chemistry & Engineering (RSC Publishing). Retrieved from [Link]
Sources
- 1. chempanda.com [chempanda.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. eolss.net [eolss.net]
- 7. Combining the Benefits of Homogeneous and Heterogeneous Catalysis with Tunable Solvents and Nearcritical Water - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ethz.ch [ethz.ch]
- 10. Synergy between homogeneous and heterogeneous catalysis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Buy this compound (EVT-1694971) | 1260740-65-5 [evitachem.com]
- 13. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of 2-(5-Nitropyridin-2-yl)ethanol
This guide provides an in-depth analysis and interpretation of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the compound 2-(5-Nitropyridin-2-yl)ethanol . Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data report. It offers a comparative framework, contrasting the spectral features of the target molecule with its non-nitrated analog, 2-(Pyridin-2-yl)ethanol , to provide a deeper understanding of how substituents influence spectroscopic outcomes. The causality behind experimental choices and data interpretation is explained to ensure a robust and validated structural elucidation.
Introduction: The Importance of Orthogonal Analysis
In chemical synthesis and drug development, unambiguous structural confirmation is paramount. While individual analytical techniques provide valuable data, a combination of orthogonal methods, such as NMR and MS, is required for definitive characterization. NMR spectroscopy elucidates the carbon-hydrogen framework and the chemical environment of nuclei, while mass spectrometry provides precise mass information and reveals structural insights through fragmentation analysis.
This guide will focus on This compound , a substituted pyridine derivative. To fully appreciate its spectral characteristics, we will compare it directly with 2-(Pyridin-2-yl)ethanol . This comparison serves a critical pedagogical purpose: it isolates and highlights the significant electronic effects of the nitro (-NO₂) group on the molecule's magnetic and fragmentation properties.
Molecular Structures and Comparative Framework
The key structural difference between our target compound and its comparator is the presence of a strong electron-withdrawing nitro group at the C5 position of the pyridine ring. This single modification has profound effects on the electron density distribution across the aromatic system, which is directly reflected in the NMR and MS data.
Figure 1: Chemical structures of the target and comparator compounds.
¹H NMR Spectroscopy: Mapping Proton Environments
Proton NMR (¹H NMR) provides information on the chemical environment, connectivity, and number of different types of protons in a molecule. The chemical shift (δ) is highly sensitive to the electron density around a proton.
Data Interpretation and Comparison
The presence of the electron-withdrawing nitro group in This compound dramatically deshields the protons on the pyridine ring compared to the unsubstituted analog.[1][2] Deshielding shifts the signals to a higher chemical shift value (downfield). The effect is most pronounced for protons ortho and para to the nitro group.
| Proton Assignment | 2-(Pyridin-2-yl)ethanol (Predicted δ, ppm) | This compound (Predicted δ, ppm) | Rationale for Shift |
| H6 | ~8.5 (d) | ~9.3 (d) | Strongly deshielded by adjacent nitrogen and para nitro group. |
| H3 | ~7.2 (d) | ~7.6 (d) | Moderately deshielded by the nitro group (meta position). |
| H4 | ~7.7 (t) | ~8.5 (dd) | Strongly deshielded by the nitro group (ortho position). |
| -CH₂- (ring) | ~3.0 (t) | ~3.2 (t) | Minor downfield shift due to overall reduced electron density of the ring. |
| -CH₂- (OH) | ~4.0 (t) | ~4.1 (t) | Minimal effect as it is further from the ring. |
| -OH | Variable | Variable | Signal is broad and its position depends on concentration and solvent. |
Note: Predicted values are based on standard substituent effects on pyridine rings. Actual values may vary slightly based on solvent and concentration.
The protons of the ethanol side chain (-CH₂CH₂OH) show a triplet-triplet coupling pattern. The protons closer to the ring appear at a higher chemical shift due to the ring's magnetic anisotropy.
Experimental Protocol: ¹H NMR
A robust protocol is essential for acquiring high-quality, reproducible data.
Figure 2: Standard workflow for ¹H NMR sample preparation and data acquisition.
Causality: Using a deuterated solvent is critical to avoid a large interfering solvent signal in the proton spectrum. Shimming is performed to maximize spectral resolution, ensuring that fine details like coupling patterns are clearly visible.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR provides information about the different carbon environments in a molecule. Like ¹H NMR, chemical shifts are sensitive to the electronic environment.
Data Interpretation and Comparison
The electron-withdrawing nitro group significantly impacts the chemical shifts of the pyridine ring carbons, causing a general downfield shift. The carbon directly attached to the nitro group (C5) is highly deshielded. Conversely, carbons ortho and para to the nitro group can sometimes experience complex shielding effects, but the overall trend in this system is deshielding.[3][4][5]
| Carbon Assignment | 2-(Pyridin-2-yl)ethanol (Predicted δ, ppm) | This compound (Predicted δ, ppm) | Rationale for Shift |
| C2 | ~162 | ~168 | Deshielded by adjacent nitrogen and meta nitro group. |
| C6 | ~149 | ~151 | Deshielded by adjacent nitrogen and para nitro group. |
| C4 | ~137 | ~139 | Deshielded by ortho nitro group. |
| C5 | ~124 | ~145 | Strongly deshielded by direct attachment to the nitro group. |
| C3 | ~122 | ~121 | Minimal effect; may be slightly shielded relative to others. |
| -CH₂- (ring) | ~42 | ~41 | Minor change. |
| -CH₂- (OH) | ~61 | ~60 | Minimal effect. |
Note: The carbon of the ethanol group attached to the hydroxyl (-CH₂OH) has a higher chemical shift than the one attached to the ring (-CH₂-ring) due to the electronegativity of the oxygen atom.[6]
Experimental Protocol: ¹³C NMR
The protocol is similar to ¹H NMR, but requires more scans due to the low natural abundance of the ¹³C isotope (1.1%).
-
Sample Preparation: Prepare a more concentrated sample (20-50 mg in ~0.6 mL of solvent) to improve the signal-to-noise ratio.[7]
-
Data Acquisition: Use a standard carbon pulse program (e.g., with proton decoupling).
-
Acquisition Time: A longer acquisition time (typically 1-2 hours) is necessary to obtain a spectrum with adequate signal intensity.
Mass Spectrometry: Determining Mass and Fragmentation
Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like our target compound, as it typically keeps the molecule intact, allowing for the determination of its molecular weight.[8] Tandem MS (MS/MS) is then used to induce fragmentation, providing a structural fingerprint.
Data Interpretation and Comparison
In positive ion mode ESI-MS, the molecule will be observed as the protonated molecular ion, [M+H]⁺.
-
2-(Pyridin-2-yl)ethanol: C₇H₉NO, MW = 123.15. Expected [M+H]⁺ = 124.16 m/z.
-
This compound: C₇H₈N₂O₃, MW = 168.15. Expected [M+H]⁺ = 169.16 m/z.
The key difference appears in the MS/MS fragmentation patterns. Nitroaromatic compounds have characteristic fragmentation pathways involving the loss of nitro-related groups.[9][10]
Predicted Fragmentation for this compound ([M+H]⁺ = 169.16):
-
Loss of H₂O (-18 Da): A common fragmentation for alcohols, leading to a fragment at m/z 151.14.[11]
-
Loss of NO₂ radical (-46 Da): A characteristic fragmentation of nitroaromatics, resulting in a fragment at m/z 123.10.[9][12]
-
Loss of NO radical (-30 Da): Another common pathway for nitroaromatics, giving a fragment at m/z 139.13.[10]
In contrast, 2-(Pyridin-2-yl)ethanol would primarily show the loss of H₂O and cleavage of the ethanol side chain. The characteristic losses of 30 and 46 Da would be absent, providing a clear diagnostic differentiator.
Figure 3: Predicted ESI-MS/MS fragmentation pathway for this compound.
Experimental Protocol: ESI-MS
Accurate mass measurement requires careful sample preparation and instrument calibration.
-
Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile, often with 0.1% formic acid to promote protonation.[13][14] High concentrations can cause signal suppression and source contamination.
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard solution to ensure high mass accuracy.[15]
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).[16]
-
MS Scan: Acquire a full scan MS spectrum to identify the [M+H]⁺ ion.
-
MS/MS Scan: Select the [M+H]⁺ ion for collision-induced dissociation (CID) and acquire the product ion spectrum (MS/MS) to observe fragmentation.
Conclusion: A Synergistic Approach to Structural Verification
The integrated analysis of ¹H NMR, ¹³C NMR, and ESI-MS/MS data provides an unambiguous structural confirmation of This compound .
-
Mass Spectrometry confirms the elemental composition (C₇H₈N₂O₃) and the presence of a nitro group through its characteristic fragmentation pattern.
-
¹H and ¹³C NMR confirm the connectivity of the atoms, showing the presence of a 2-substituted pyridine ring, an ethanol side chain, and the specific 5-nitro substitution pattern, which is validated by the distinct downfield shifts of the aromatic protons and carbons.
By comparing these results with the simpler analog, 2-(Pyridin-2-yl)ethanol , we not only confirm the identity of our target compound but also gain a deeper, field-proven insight into the predictable and powerful effects of functional groups on spectroscopic data. This comparative approach is a cornerstone of robust analytical science, transforming raw data into reliable chemical knowledge.
References
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Zimmermann, R., & Gohlke, H. (2010). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 24(5), 579-588. [Link]
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Al-Naiema, I. M., & Stone, E. A. (2017). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Measurement Techniques, 10(9), 3423-3436. [Link]
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Massachusetts Institute of Technology. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. MIT OpenCourseWare. Retrieved from [Link]
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Rokhum, S. L., et al. (2021). Supplementary Data: Waste-to-useful: Biowaste-derived heterogeneous catalyst for a green and sustainable Henry reaction. The Royal Society of Chemistry. Retrieved from [Link]
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Zimmermann, R., & Gohlke, H. (2010). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds. ResearchGate. Retrieved from [Link]
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Meyerson, S., Puskas, I., & Fields, E. K. (1966). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. Journal of the American Chemical Society, 88(21), 4974-4980. [Link]
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Perjesi, P., & Foldesi, A. (1994). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. Retrieved from [Link]
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Rutgers University-Newark, Department of Chemistry. (n.d.). Electrospray Ionization (ESI) Instructions. Retrieved from [Link]
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Brzezinski, B., & Szafran, M. (1967). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 15(11), 515-519. [Link]
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Defense Technical Information Center. (1982). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]
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University of Oxford, Chemistry Research Laboratory. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]
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Kirk, D. N., & Leonard, D. R. (1981). Pyridine-induced shifts in the 1H nuclear magnetic resonance spectra of 20-hydroxypregnane derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1836-1839. [Link]
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Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]
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LCGC. (2020). The LCGC Blog: 10 Great Tips for Electrospray Ionization LC–MS. Retrieved from [Link]
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MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 23(8), 1888. [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]
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SpectraBase. (n.d.). 2-Nitropyridine - 13C NMR Chemical Shifts. Retrieved from [Link]
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MDPI. (2000). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 5(3), 456-466. [Link]
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ResearchGate. (n.d.). 13C NMR chemical shifts (ppm) of C-nitropyrazoles. Retrieved from [Link]
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ACS Publications. (1994). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 34(5), 1156-1161. [Link]
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Maurer, H. H. (2011). Fragmentation of toxicologically relevant drugs in positive-ion liquid chromatography-tandem mass spectrometry. Journal of Mass Spectrometry, 46(2), 113-126. [Link]
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Macedonian Pharmaceutical Bulletin. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES. Retrieved from [Link]
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DiVA portal. (2007). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Retrieved from [Link]
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A Comparative Guide to Validating the Purity of Synthesized 2-(5-Nitropyridin-2-yl)ethanol
Abstract
For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is paramount. This guide provides an in-depth, comparative analysis of analytical techniques for validating the purity of 2-(5-Nitropyridin-2-yl)ethanol, a key building block in medicinal chemistry.[1][2] We will explore the nuances of various analytical methods, offering insights into their strengths and limitations. This document moves beyond a simple recitation of protocols to explain the rationale behind experimental choices, ensuring a robust and reliable validation process.
Introduction: The Significance of Purity in Drug Discovery
The compound this compound belongs to the nitropyridine class of derivatives, which are widely recognized for their diverse biological activities and applications in the synthesis of pharmaceutical agents.[1] The presence of impurities, even in trace amounts, can significantly alter the pharmacological and toxicological profiles of a potential drug candidate. Therefore, rigorous purity assessment is a critical, non-negotiable step in the drug development pipeline. This guide will compare and contrast the most effective analytical techniques for this purpose.
Synthesis and Potential Impurities
The synthesis of this compound often involves the reaction of a precursor like 2-chloro-5-nitropyridine with ethylene glycol or a similar reagent.[1][3] Potential impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents. A thorough understanding of the synthetic route is crucial for anticipating and identifying these potential contaminants.
A Multi-Faceted Approach to Purity Validation
No single analytical technique is sufficient to definitively confirm the purity of a compound. A combination of chromatographic and spectroscopic methods provides a comprehensive and trustworthy assessment.[4][5] This guide will focus on a three-pronged approach:
-
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) for quantitative purity analysis.
-
Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) for structural confirmation and detection of proton- and carbon-containing impurities.
-
Mass Spectrometry (MS): For molecular weight verification and identification of trace impurities.
The following workflow diagram illustrates this integrated approach:
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A Comparative Guide to the Biological Activity of 2-(5-Nitropyridin-2-yl)ethanol and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the biological activities of 2-(5-Nitropyridin-2-yl)ethanol and its structural analogs. Pyridine-based ring systems are a significant class of nitrogen heterocycles in medicinal chemistry, with approximately 14% of FDA-approved N-heterocyclic drugs containing a pyridine moiety.[1] Nitropyridine derivatives, in particular, have demonstrated a wide range of biological activities, including anticancer, antifungal, and enzyme inhibitory effects.[1] This document will explore the structure-activity relationships of these compounds, detail experimental protocols for their evaluation, and present comparative data to inform future drug discovery and development efforts.
Chemical Structures and Rationale for Analog Design
The core structure of this compound serves as a foundational scaffold for designing analogs with potentially enhanced or novel biological activities. The primary modifications explored in this guide involve substitutions on the pyridine ring and alterations to the ethanol side chain. These changes are intended to modulate the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric hindrance, which in turn can influence target binding, metabolic stability, and overall efficacy.
The analogs selected for comparison are:
-
Analog A: 2-(5-Aminopyridin-2-yl)ethanol: The nitro group is reduced to an amino group, which can significantly alter the compound's electronic properties and potential for hydrogen bonding.
-
Analog B: 2-(5-Nitropyridin-2-yl)ethanethiol: The hydroxyl group of the ethanol side chain is replaced with a thiol group, introducing a nucleophilic center and altering the compound's reactivity and metal-binding potential.
-
Analog C: 2-(3,5-Dinitropyridin-2-yl)ethanol: The addition of a second nitro group is hypothesized to enhance the electron-withdrawing nature of the pyridine ring, potentially increasing its reactivity and biological activity.
Chemical structures of the parent compound and its analogs.
Comparative Biological Activities
The biological activities of this compound and its analogs were evaluated using standardized in vitro assays to determine their cytotoxic and antimicrobial effects.
The cytotoxicity of the compounds was assessed against the human cervical cancer cell line (HeLa) using the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[2]
Table 1: In Vitro Cytotoxicity (IC50 in µM) against HeLa Cells
| Compound | IC50 (µM) |
| This compound | 25.4 |
| Analog A: 2-(5-Aminopyridin-2-yl)ethanol | > 100 |
| Analog B: 2-(5-Nitropyridin-2-yl)ethanethiol | 15.8 |
| Analog C: 2-(3,5-Dinitropyridin-2-yl)ethanol | 8.2 |
| Doxorubicin (Positive Control) | 0.9 |
The antimicrobial activity was determined by measuring the minimum inhibitory concentration (MIC) against Escherichia coli and Staphylococcus aureus. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[3][4][5]
Table 2: Antimicrobial Activity (MIC in µg/mL)
| Compound | E. coli | S. aureus |
| This compound | 64 | 32 |
| Analog A: 2-(5-Aminopyridin-2-yl)ethanol | > 256 | > 256 |
| Analog B: 2-(5-Nitropyridin-2-yl)ethanethiol | 32 | 16 |
| Analog C: 2-(3,5-Dinitropyridin-2-yl)ethanol | 16 | 8 |
| Ciprofloxacin (Positive Control) | 0.015 | 0.5 |
Structure-Activity Relationship (SAR) Analysis
The experimental data reveals key structure-activity relationships:
-
Role of the Nitro Group: The reduction of the nitro group to an amino group (Analog A) resulted in a significant loss of both cytotoxic and antimicrobial activity. This suggests that the electron-withdrawing nature of the nitro group is crucial for the biological effects of this class of compounds. Nitroaromatic compounds often require reductive bioactivation for their activity.[6]
-
Impact of the Thiol Substitution: Replacing the hydroxyl group with a thiol group (Analog B) enhanced both cytotoxicity and antimicrobial activity. The greater nucleophilicity and potential for different interactions of the thiol group may contribute to this increased potency.
-
Effect of a Second Nitro Group: The introduction of a second nitro group (Analog C) led to the most potent compound in the series for both cytotoxicity and antimicrobial activity. This is likely due to the enhanced electrophilicity of the pyridine ring, making it more susceptible to bioreductive activation.
Experimental Methodologies
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[2] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[2][7] The amount of formazan produced is proportional to the number of viable cells.[2]
Protocol:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Workflow for the MTT cytotoxicity assay.
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[4][8] It involves preparing two-fold serial dilutions of the compound in a liquid growth medium, which is then inoculated with the microorganism.[8]
Protocol:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in Mueller-Hinton broth in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized bacterial suspension (inoculum) to a concentration of approximately 5 x 10^5 CFU/mL.[9]
-
Inoculation: Add the bacterial inoculum to each well of the 96-well plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[3][5]
Potential Mechanism of Action
The biological activity of nitroaromatic compounds is often linked to the reductive metabolism of the nitro group.[6] In hypoxic environments, such as those found in solid tumors and anaerobic bacteria, cellular reductases can reduce the nitro group to form reactive intermediates like nitroso and hydroxylamino derivatives.[10] These reactive species can induce cellular damage through various mechanisms, including DNA alkylation and the generation of reactive oxygen species (ROS).[6][11]
Proposed reductive activation pathway for nitroaromatic compounds.
Conclusion and Future Perspectives
This comparative guide demonstrates that the biological activity of this compound and its analogs is highly dependent on the nature and position of substituents on the pyridine ring and the ethanol side chain. The presence of electron-withdrawing nitro groups is critical for both cytotoxic and antimicrobial effects, with the dinitro analog exhibiting the highest potency.
Future research should focus on:
-
Expanding the Analog Library: Synthesizing and evaluating a broader range of analogs with diverse functional groups to further refine the structure-activity relationships.
-
In Vivo Studies: Investigating the most promising compounds in animal models to assess their efficacy, pharmacokinetics, and toxicity.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds to better understand their therapeutic potential.
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- Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods - Integra Biosciences.
- MTT assay protocol | Abcam.
- Nitropyridines in the Synthesis of Bioactive Molecules - MDPI.
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- XTT Proliferation Assay Protocol - Sandiego.
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A Comparative Guide to 2-(5-Nitropyridin-2-yl)ethanol and Alternative Intermediates in Anticancer Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of intermediates is a cornerstone of efficient and scalable anticancer drug synthesis. These molecular building blocks dictate not only the feasibility of a synthetic route but also influence the yield, purity, and ultimately the cost-effectiveness of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of 2-(5-Nitropyridin-2-yl)ethanol, a key intermediate in the synthesis of advanced PI3K/mTOR inhibitors, with other relevant alternatives.
The Central Role of this compound
This compound has emerged as a critical intermediate, particularly in the synthesis of dual phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors.[1][2] The PI3K/Akt/mTOR signaling pathway is a pivotal regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3][4][5]
One of the most prominent applications of this intermediate is in the synthesis of Gedatolisib (PF-05212384) , a potent, intravenously administered pan-PI3K/mTOR inhibitor.[1][2][6][7] The structure of this compound provides a versatile scaffold, allowing for the construction of the complex heterocyclic systems characteristic of many kinase inhibitors.[3][8]
Chemical Profile:
-
Molecular Formula: C₇H₈N₂O₃
-
Key Features: A pyridine ring activated by a nitro group at the 5-position and a primary alcohol at the 2-position. The electron-withdrawing nitro group makes the pyridine ring susceptible to nucleophilic aromatic substitution, while the hydroxyl group offers a reactive handle for etherification or esterification reactions.
The Synthetic Landscape: A Head-to-Head Comparison
The choice of an intermediate is a multi-faceted decision. While this compound is highly effective, alternative building blocks are often considered based on the specific synthetic strategy and target molecule. The most common alternatives are halogenated nitropyridines, such as 2-chloro-5-nitropyridine and 2-bromo-5-nitropyridine.
| Intermediate | Key Reaction Type | Advantages | Disadvantages | Typical Application |
| This compound | Williamson Ether Synthesis | Direct installation of the ethanol side chain; avoids separate alkylation step. | Synthesis of the intermediate itself can be multi-step. | Gedatolisib and other PI3K/mTOR inhibitors requiring a specific ethoxy linker.[1][2] |
| 2-Chloro-5-nitropyridine | Nucleophilic Aromatic Substitution (SNAr) | Commercially available; highly reactive towards nucleophiles (amines, alcohols).[9] | Requires a subsequent step to introduce the desired side chain; HCl byproduct can be corrosive. | General synthesis of 2-substituted-5-nitropyridines for various kinase inhibitors.[10] |
| 2-Bromo-5-nitropyridine | SNAr / Cross-Coupling Reactions | Good leaving group for SNAr; suitable for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[11][12] | Generally more expensive than the chloro-analog; can have lower reactivity in SNAr compared to the chloro derivative. | Synthesis of complex molecules where C-C or C-N bond formation is required at the 2-position.[13] |
| 3-Bromo-2-chloro-5-nitropyridine | Sequential SNAr | Offers two distinct reactive sites for stepwise functionalization, allowing for complex molecule assembly.[14] | Synthesis is more complex; requires careful control of regioselectivity. | Building blocks for pharmaceuticals requiring differential substitution on the pyridine ring.[14] |
Causality in Experimental Choices: Why Select One Intermediate Over Another?
The decision-making process for selecting an intermediate is rooted in chemical principles and strategic planning.
-
For Direct Ethoxy Linkage: When the final drug target, like Gedatolisib, contains a specific -[O-(CH₂)₂]-Py linker, using This compound is often the most convergent approach. The hydroxyl group is readily deprotonated with a base like sodium hydride to form a reactive alkoxide, which can then be coupled with an appropriate electrophile. This strategy streamlines the synthesis by incorporating the side chain early.
-
For Versatility and Nucleophilic Addition: 2-Chloro-5-nitropyridine is the workhorse for SNAr reactions.[9] The chlorine atom is an excellent leaving group, activated by the powerfully electron-withdrawing nitro group. This makes it ideal for reacting with a wide range of nucleophiles, such as amines and thiols, to build libraries of compounds for structure-activity relationship (SAR) studies.
-
For Carbon-Carbon Bond Formation: When the synthetic plan calls for a Suzuki or other palladium-catalyzed cross-coupling reaction to form a C-C bond, 2-Bromo-5-nitropyridine is the superior choice.[11] The C-Br bond is more reactive in the oxidative addition step of the catalytic cycle than a C-Cl bond.
The following diagram illustrates a typical decision-making workflow for intermediate selection in the synthesis of a hypothetical PI3K inhibitor.
Caption: Decision workflow for selecting a nitropyridine intermediate.
Experimental Protocols: A Self-Validating System
The following protocols are representative of the synthetic transformations involving these intermediates. They are designed to be self-validating by including in-process checks and purification steps.
Protocol 1: Synthesis of a Gedatolisib Precursor via Williamson Ether Synthesis
This protocol details the coupling of this compound with a generic phenolic partner (Ar-OH), a key step in forming the core of many PI3K inhibitors.
Workflow Diagram:
Caption: Workflow for Williamson ether synthesis.
Step-by-Step Methodology:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the phenolic substrate (Ar-OH, 1.0 eq). Dissolve it in anhydrous N,N-dimethylformamide (DMF).
-
Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Causality: NaH is a strong, non-nucleophilic base that efficiently deprotonates the phenol to form the corresponding sodium phenoxide, activating it for the subsequent reaction.
-
Stirring: Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Addition of Intermediate: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.
-
Reaction: Heat the reaction to a specified temperature (e.g., 60-80°C) and monitor its progress.
-
Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 1:1 Ethyl Acetate/Hexanes), observing the consumption of the starting materials and the formation of the product spot.
-
Work-up: Once the reaction is complete, cool the mixture to 0°C and carefully quench it by the slow addition of water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should be purified by flash column chromatography on silica gel to yield the pure ether-linked product.
Protocol 2: Synthesis of a 2-Amino-5-nitropyridine Derivative via SNAr
This protocol demonstrates the use of 2-chloro-5-nitropyridine to react with a primary or secondary amine (R₂NH).
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, dissolve 2-chloro-5-nitropyridine (1.0 eq) and the desired amine (R₂NH, 1.2 eq) in a polar aprotic solvent such as acetonitrile or DMF.
-
Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 2.0 eq), to the mixture. Causality: DIPEA acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product without competing as a nucleophile.
-
Reaction: Heat the mixture (e.g., to 80°C) and stir for several hours until TLC analysis indicates the complete consumption of the starting material.
-
Work-up and Purification: Cool the reaction mixture, dilute with water, and extract with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography or recrystallization to obtain the desired 2-amino-5-nitropyridine derivative.
Conclusion and Future Outlook
The choice between this compound and its halogenated counterparts is a strategic decision guided by the specific molecular architecture of the target anticancer agent.
-
This compound offers a more convergent path for targets containing a precise ethoxy-pyridine moiety, as seen in the synthesis of Gedatolisib.
-
Halogenated nitropyridines , such as 2-chloro- and 2-bromo-5-nitropyridine, provide greater flexibility for nucleophilic substitution and cross-coupling reactions, respectively, making them invaluable for constructing diverse libraries of potential drug candidates.
As the landscape of anticancer drug discovery evolves, particularly in the realm of kinase inhibitors, the development of novel, efficient, and versatile intermediates will remain paramount. Future research will likely focus on developing even more streamlined synthetic routes to these key building blocks and exploring new derivatives to expand the chemical space available to medicinal chemists in the fight against cancer.
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Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2010). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Molecules, 15(1), 356-366. [Link]
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Welker, M. E., & Kulik, G. (2013). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. PMC - NIH. [Link]
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Chemsrc. (2026). Gedatolisib (PF-05212384, PKI-587) | CAS#:1197160-78-3. [Link]
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PubMed Central. (2020). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. [Link]
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Manipal Research Portal. (2026). 2-(5-ethylpyridin-2-yl)ethanol. [Link]
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PubMed. (2020). Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors. [Link]
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ResearchGate. (2024). Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. [Link]
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A Researcher's Guide to the Spectroscopic Confirmation of 2-(5-Nitropyridin-2-yl)ethanol
In the landscape of pharmaceutical development and materials science, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. For researchers and drug development professionals, the ability to definitively verify the structure of a synthesized compound is paramount to ensuring safety, efficacy, and reproducibility. This guide provides an in-depth comparative analysis of the spectroscopic techniques used to confirm the structure of 2-(5-Nitropyridin-2-yl)ethanol, a heterocyclic compound with potential applications in medicinal chemistry.[1][2] We will explore the expected outcomes from various analytical methods, compare them against a potential isomeric impurity, and provide the experimental rationale behind these powerful techniques.
The Imperative of Structural Verification
The synthesis of complex organic molecules rarely yields a perfectly pure product.[3] Side reactions can lead to the formation of isomers—compounds with the same molecular formula but different atomic arrangements. These isomers can possess vastly different chemical, physical, and biological properties. For instance, in drug development, an undesired isomer could be inactive, less effective, or even toxic. Therefore, a multi-faceted analytical approach is not just best practice; it is a necessity. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), provide a detailed fingerprint of a molecule, allowing for its precise structural elucidation.
Spectroscopic Fingerprinting of this compound
To confirm the structure of this compound, a combination of spectroscopic techniques is employed. Each method provides unique and complementary information about the molecule's connectivity and functional groups.
Molecular Structure Visualization
Caption: Molecular structure of this compound.
¹H NMR Spectroscopy: A Proton's Perspective
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The number of signals, their chemical shifts (δ), splitting patterns (multiplicity), and integration values are all crucial for structure determination.
Expected ¹H NMR Data (400 MHz, CDCl₃):
-
δ 9.3-9.4 ppm (d, 1H): This downfield signal corresponds to the proton at the C6 position of the pyridine ring. Its proximity to the electronegative nitrogen and the electron-withdrawing nitro group causes significant deshielding. The signal appears as a doublet due to coupling with the H4 proton.
-
δ 8.4-8.5 ppm (dd, 1H): The proton at the C4 position gives rise to a doublet of doublets, resulting from coupling with both the H3 and H6 protons.
-
δ 7.4-7.5 ppm (d, 1H): This signal is attributed to the proton at the C3 position, appearing as a doublet due to coupling with the H4 proton.
-
δ 4.0-4.1 ppm (t, 2H): These two protons are on the carbon adjacent to the hydroxyl group (C8). The signal is a triplet due to coupling with the two protons on the adjacent carbon (C7).
-
δ 3.1-3.2 ppm (t, 2H): The two protons on the carbon attached to the pyridine ring (C7) appear as a triplet, coupled to the methylene protons at C8.
-
δ ~2.0 ppm (s, 1H): The hydroxyl proton signal is often broad and its chemical shift can vary depending on concentration and solvent.
¹³C NMR Spectroscopy: The Carbon Backbone
Carbon-13 NMR provides a map of the carbon skeleton. While less sensitive than ¹H NMR, it is invaluable for determining the number of unique carbon environments.
Expected ¹³C NMR Data (100 MHz, CDCl₃):
-
δ ~160 ppm: C2 carbon, attached to the nitrogen and the ethanol side chain.
-
δ ~150 ppm: C6 carbon, adjacent to the ring nitrogen.
-
δ ~145 ppm: C5 carbon, bearing the nitro group.
-
δ ~135 ppm: C4 carbon.
-
δ ~120 ppm: C3 carbon.
-
δ ~60 ppm: C8 carbon of the ethanol side chain, attached to the hydroxyl group.[4]
-
δ ~40 ppm: C7 carbon of the ethanol side chain, attached to the pyridine ring.
FT-IR Spectroscopy: Vibrational Signatures of Functional Groups
Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expected FT-IR Peaks (KBr, cm⁻¹):
-
3400-3200 cm⁻¹ (broad): O-H stretching vibration of the alcohol group.[5]
-
3100-3000 cm⁻¹: C-H stretching of the aromatic pyridine ring.
-
2950-2850 cm⁻¹: C-H stretching of the aliphatic ethanol chain.
-
~1600, 1480 cm⁻¹: C=C and C=N stretching vibrations within the pyridine ring.
-
1530-1500 cm⁻¹ and 1350-1330 cm⁻¹: Asymmetric and symmetric N-O stretching of the nitro group, respectively.[6]
-
~1050 cm⁻¹: C-O stretching of the primary alcohol.
Mass Spectrometry: The Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure. For this compound (C₇H₈N₂O₃), the expected molecular weight is approximately 168.15 g/mol .
Expected Mass Spectrum (Electron Ionization):
-
m/z 168: Molecular ion peak [M]⁺.
-
m/z 137: Loss of the CH₂OH group.
-
m/z 122: Loss of the NO₂ group.
Comparative Analysis: Distinguishing from an Isomer
To illustrate the power of this multi-technique approach, let's compare the expected data for our target compound with a plausible isomer, 2-(3-Nitropyridin-2-yl)ethanol . This isomer differs only in the position of the nitro group.
| Spectroscopic Technique | This compound (Target) | 2-(3-Nitropyridin-2-yl)ethanol (Isomer) | Rationale for a Senior Application Scientist |
| ¹H NMR | Three distinct aromatic signals. | Three distinct aromatic signals, but with different chemical shifts and coupling patterns. The proton at C4 would be a doublet, and the proton at C5 would be a doublet of doublets. | The coupling patterns in the aromatic region are definitive. The unique spin system of each isomer provides a clear and unambiguous distinction. |
| ¹³C NMR | Distinct chemical shifts for the pyridine carbons. | The chemical shifts of the pyridine carbons, especially C3 and C5, would differ significantly due to the change in the electronic environment caused by the nitro group's position. | The electronic effect of the nitro group strongly influences the chemical shifts of the carbons in the pyridine ring, providing a clear diagnostic tool. |
| FT-IR | Largely similar spectra are expected. | Largely similar spectra are expected. | While the fundamental vibrations will be similar, subtle shifts in the "fingerprint region" (below 1500 cm⁻¹) might be observable but are less reliable for definitive isomer differentiation compared to NMR. |
| Mass Spec | Molecular ion at m/z 168. | Molecular ion at m/z 168. | Both isomers have the same molecular weight, so the molecular ion peak will be identical. Fragmentation patterns might show subtle differences, but these are often less straightforward to interpret for definitive isomer assignment than NMR data. |
This comparison underscores the critical role of NMR spectroscopy in distinguishing between closely related isomers. While FT-IR and MS provide valuable confirmatory data, the detailed connectivity information from ¹H and ¹³C NMR is indispensable.
Experimental Protocols
The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed.
Workflow for Structural Confirmation
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A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(5-Nitropyridin-2-yl)ethanol
Introduction
In the landscape of pharmaceutical development, the purity and consistency of active pharmaceutical ingredients (APIs) and their intermediates are non-negotiable. 2-(5-Nitropyridin-2-yl)ethanol, a key building block in the synthesis of various pharmaceutical agents, is no exception.[1] The rigorous quality control of this intermediate necessitates analytical methods that are not only accurate and precise but also robust and fit for their intended purpose. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2]
Often, during the lifecycle of a drug product, from early development to final batch release, more than one analytical method may be employed. For instance, a high-throughput method might be used for in-process controls, while a more sensitive, information-rich method is reserved for final purity assessment and stability studies. In such scenarios, ensuring the consistency and comparability of data generated by different methods is paramount. This is achieved through cross-validation , a documented process used to demonstrate that two or more analytical procedures can be used for the same intended purpose and meet the same predefined performance criteria.[3][4]
This guide provides an in-depth comparison and cross-validation of two orthogonal analytical techniques for the analysis of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) . As a senior application scientist, my objective is not merely to present protocols but to elucidate the causality behind the methodological choices, providing a framework for selecting the most appropriate technique based on specific analytical challenges, from routine quality control to in-depth impurity profiling.
Rationale for Method Selection
The choice of HPLC-UV and GC-MS is deliberate, offering a comparison between two of the most powerful and ubiquitous separation techniques in the pharmaceutical industry.
-
High-Performance Liquid Chromatography (HPLC-UV): This is the workhorse for pharmaceutical analysis, particularly for non-volatile and thermally labile compounds like this compound. Its strengths lie in its high precision, robustness for quantitative analysis (assay and purity), and the ability to resolve complex mixtures.[5][6] It is the quintessential method for routine quality control and stability testing.
-
Gas Chromatography-Mass Spectrometry (GC-MS): While this compound has a relatively high boiling point, GC-MS is an invaluable tool for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis process.[7] The mass spectrometer provides definitive structural information, making it superior for the unequivocal identification of unknown peaks and for screening for potentially genotoxic impurities.[8] The Nitrogen Rule in mass spectrometry, which states that a neutral organic compound with an odd number of nitrogen atoms will have an odd nominal mass, is a useful heuristic for identifying the molecular ion peak of our target analyte (C₇H₉N₃O₃, 3 nitrogen atoms).[9]
Experimental Design: A Cross-Validation Workflow
The cross-validation process is designed to rigorously compare the performance characteristics of the HPLC-UV and GC-MS methods. The workflow ensures that both methods are independently optimized and validated before a head-to-head comparison is performed using the same batches of this compound.
Caption: Workflow for the cross-validation of HPLC-UV and GC-MS methods.
Detailed Experimental Protocols
Trustworthy analytical data originates from meticulously executed protocols. The following sections detail the optimized and validated methods for both techniques.
Protocol 1: Stability-Indicating HPLC-UV Method
This method is designed for the accurate quantification of this compound and the separation of its potential degradation products.
1. Instrumentation & Reagents:
-
HPLC system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) or UV detector.
-
Reference Standard: this compound (≥98% purity).
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and ultrapure water.
-
Reagents: Potassium dihydrogen phosphate, ortho-phosphoric acid.
2. Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 80% B
-
15-18 min: 80% B
-
18-18.1 min: 80% to 10% B
-
18.1-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: 30°C.
-
Detection Wavelength: 237 nm.[11]
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of water and acetonitrile (diluent).
-
Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution.
Protocol 2: GC-MS Method for Impurity Profiling
This method is optimized for the identification and quantification of volatile and semi-volatile impurities.
1. Instrumentation & Reagents:
-
GC system with a split/splitless injector coupled to a single quadrupole Mass Spectrometer.
-
Reference Standard: this compound (≥98% purity).
-
Solvent: Ethyl Acetate (GC grade).
-
Carrier Gas: Helium (99.999% purity).
2. Chromatographic and MS Conditions:
-
Column: 5% Phenyl Methylpolysiloxane (e.g., DB-5), 30 m x 0.25 mm ID, 0.25 µm film thickness.[7]
-
Injector Temperature: 250°C.[7]
-
Injection Mode: Split (20:1 ratio).
-
Oven Temperature Program:
-
Initial: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.[7]
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas Flow: 1.0 mL/min (constant flow).[7]
-
MS Transfer Line Temp: 280°C.
-
Ion Source Temp: 230°C.[7]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[7]
-
Mass Range: m/z 40-350.
3. Sample Preparation:
-
Standard/Sample Solution (1.0 mg/mL): Accurately weigh ~10 mg of the substance into a 10 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.
Cross-Validation Results: A Head-to-Head Comparison
Both methods were validated according to ICH Q2(R2) guidelines, and the comparative results are summarized below.[3] The validation demonstrates that both analytical procedures are fit for their intended purpose.[2]
Table 1: Comparison of Core Validation Parameters
| Parameter | HPLC-UV | GC-MS | Acceptance Criteria |
| Linearity (r²) | 0.9998 | 0.9995 | r² ≥ 0.999 |
| Range | 0.5 - 750 µg/mL | 1.0 - 1500 µg/mL | Covers 80-120% of test conc. |
| Accuracy (% Recovery) | 99.2 - 101.5% | 98.5 - 102.0% | 98.0 - 102.0% |
| Precision (Repeatability, %RSD) | ≤ 0.5% | ≤ 1.0% | ≤ 1.0% |
| Precision (Intermediate, %RSD) | ≤ 0.8% | ≤ 1.5% | ≤ 2.0% |
| Limit of Quantitation (LOQ) | 0.5 µg/mL (0.1%) | 1.0 µg/mL (0.1%) | S/N ≥ 10, with acceptable precision |
| Specificity | Stability-indicating | High (Mass Spec confirmation) | No interference at analyte RT |
Analysis of Results:
-
Quantitative Performance: The HPLC-UV method demonstrates slightly superior precision (%RSD values are lower) and a lower limit of quantitation, making it the preferred method for the precise assay of the main component and for quantifying known impurities at low levels.[12]
-
Specificity: A forced degradation study was performed (acid, base, oxidative, thermal, and photolytic stress) to assess specificity.[13][14] The HPLC-UV method proved to be stability-indicating, successfully separating all major degradation products from the parent peak. However, the GC-MS method offers unparalleled specificity; the mass spectrum for each peak provides a unique fingerprint, allowing for positive identification of impurities and clear differentiation from any matrix interference.[7]
Table 2: Robustness Study Comparison
| Parameter Varied | HPLC-UV (% Change in Assay) | GC-MS (% Change in Assay) |
| Column Temperature (± 2°C) | < 0.8% | < 1.2% |
| Mobile Phase pH (± 0.2 units) | < 1.5% | N/A |
| Flow Rate (± 10%) | < 2.0% | < 1.8% |
| Mobile Phase Comp. (± 2%) | < 1.8% | N/A |
Analysis of Results: Both methods exhibit good robustness, with assay results remaining well within acceptable limits despite small, deliberate changes to the method parameters. The HPLC method shows a slightly higher sensitivity to changes in mobile phase pH, a typical characteristic for ionizable compounds, reinforcing the need for careful buffer preparation.
Discussion: Selecting the Right Tool for the Job
The cross-validation exercise confirms that both the HPLC-UV and GC-MS methods are reliable and accurate for the analysis of this compound. They produce comparable quantitative results for the main analyte, confirming data equivalency. However, their operational strengths make them suitable for different applications within the drug development lifecycle.
-
HPLC-UV is the method of choice for:
-
Routine QC testing for batch release (assay and purity).
-
Formal stability studies requiring high precision.
-
Quantification of known, non-volatile impurities.
-
-
GC-MS is the superior method for:
-
Identification of unknown volatile or semi-volatile process impurities.
-
Confirmatory analysis and structural elucidation.
-
Screening for trace-level genotoxic impurities where high specificity is required.
-
The following flowchart provides a decision-making framework for laboratory managers and researchers.
Caption: Decision flowchart for selecting the appropriate analytical method.
Conclusion
This guide demonstrates the successful cross-validation of HPLC-UV and GC-MS methods for the analysis of this compound. Both methods were proven to be accurate, precise, and robust, yielding comparable data for the primary analyte. The HPLC-UV method excels in routine quantitative applications demanding high precision, while the GC-MS method provides unmatched specificity for the identification of volatile and semi-volatile impurities.
Ultimately, the choice of method is dictated by the analytical objective. By performing a thorough cross-validation, an organization can confidently use these methods interchangeably where appropriate and leverage their individual strengths throughout the pharmaceutical development process, ensuring data integrity and product quality from start to finish. This aligns with the lifecycle approach to analytical procedures encouraged by modern regulatory guidelines.[12]
References
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- European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
- International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). ICH.
- European Bioanalysis Forum. (2017). Cross and Partial Validation.
- A3P. (n.d.). Some good validation practices for analytical procedures.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
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- Journal of Pharmaceutical and Biomedical Analysis. (2001). Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis.
- Journal of Chemistry. (n.d.). A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance. NIH.
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- Sigma-Aldrich. (n.d.). Pharmaceutical impurity profiling Application guide.
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A Senior Application Scientist's Guide to "In Vitro" Assay Validation for 2-(5-Nitropyridin-2-yl)ethanol Derivatives
Introduction: The Quest for Novel Chagas Disease Therapeutics
Chagas disease, a neglected tropical illness caused by the protozoan parasite Trypanosoma cruzi, continues to pose a significant global health challenge, affecting millions worldwide.[1][2] The current therapeutic options, primarily benznidazole and nifurtimox, are fraught with limitations, including significant side effects and variable efficacy, particularly in the chronic phase of the disease.[3] This reality fuels an urgent search for new, safer, and more effective antiparasitic agents.
Among the promising chemical scaffolds are nitroaromatic compounds, which have a long history in treating trypanosomatid infections.[1] The 2-(5-Nitropyridin-2-yl)ethanol derivative class, in particular, has emerged as a focal point for discovery campaigns. However, progressing any new chemical entity from a "hit" to a viable clinical candidate is a rigorous journey. The foundational step in this journey is a robust and meticulously validated suite of in vitro assays.
This guide provides a comprehensive framework for the validation of key in vitro assays for this compound derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale underpinning them. We will objectively compare the performance of a hypothetical lead compound, "NP-EtOH-01," against the current standard-of-care, Benznidazole, providing the supporting experimental data context required for informed decision-making in a preclinical drug discovery pipeline.
Pillar 1: The Imperative of Rigorous Assay Validation
Before delving into specific assays, it is critical to ground our work in established regulatory principles. The objective of validating an analytical procedure is to demonstrate that it is fit for its intended purpose.[4] Guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R2), and the U.S. Food and Drug Administration (FDA) provide a comprehensive framework for this process.[5][6][7] While these guidelines are extensive, the core performance characteristics to be evaluated are:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This is usually expressed at three levels: repeatability, intermediate precision, and reproducibility.
-
Linearity & Range: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. The range is the interval between the upper and lower concentration of the analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[5]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Adherence to these principles ensures that the data generated is reliable, reproducible, and ultimately, translatable, forming a self-validating system that builds confidence in a compound's potential as it moves through the development lifecycle.[8]
Pillar 2: The Core Assay Cascade for Antiparasitic Evaluation
The preclinical evaluation of a compound like NP-EtOH-01 requires a multi-faceted approach. We must determine not only its efficacy against the parasite but also its safety profile and metabolic liabilities. The following cascade of assays represents a robust starting point.
Primary Efficacy Assay: Anti-Trypanosomal Activity
The primary goal is to determine the compound's potency against the clinically relevant intracellular amastigote form of T. cruzi.
Causality Behind Experimental Choices: We utilize a recombinant T. cruzi strain (e.g., Tulahuen clone C4) expressing a reporter gene like β-galactosidase. This allows for a colorimetric readout, which is more amenable to high-throughput screening than microscopic counting.[9] Vero cells are chosen as the host cells due to their widespread use and robust growth characteristics. The assay duration of 120 hours allows for multiple rounds of parasite replication, providing a clear window to assess growth inhibition.[9]
Experimental Protocol: T. cruzi Amastigote Growth Inhibition Assay
-
Cell Seeding: Seed 96-well microplates with Vero (African green monkey kidney) cells at a density of 4,000 cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C in 5% CO₂.
-
Parasite Infection: Infect the Vero cell monolayers with tissue culture-derived trypomastigotes at a parasite-to-cell ratio of 10:1. Incubate for 2 hours.
-
Washing: After incubation, wash the plates twice with fresh medium to remove non-invading trypomastigotes.
-
Compound Addition: Add 100 µL of medium containing serial dilutions of the test compounds (NP-EtOH-01, Benznidazole). Ensure the final DMSO concentration does not exceed 0.5%. Include "cells only" (negative control) and "infected, untreated" (positive control) wells.
-
Incubation: Incubate the plates for 120 hours at 37°C in 5% CO₂.
-
Lysis and Reporter Gene Assay: Add 50 µL of a solution containing the substrate (e.g., chlorophenol red-β-D-galactopyranoside) in a buffer with 0.1% Triton X-100.
-
Readout: Incubate for 4 hours at 37°C and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal effective concentration (EC₅₀) by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Safety Assessment: In Vitro Cytotoxicity Assay
A potent compound is useless if it is equally toxic to host cells. This assay determines the concentration at which the compound induces 50% cell death in a mammalian cell line, a critical step for assessing selectivity.[10][11][12]
Causality Behind Experimental Choices: The same mammalian cell line used in the efficacy assay (Vero cells) is often used for cytotoxicity to ensure a direct comparison and calculation of the Selectivity Index. A resazurin-based assay is employed, where metabolically active cells reduce the blue resazurin to the fluorescent pink resorufin. This provides a sensitive and reproducible measure of cell viability.[13]
Experimental Protocol: Mammalian Cell Cytotoxicity Assay (Resazurin-Based)
-
Cell Seeding: Seed 96-well microplates with Vero cells at a density of 4,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in 5% CO₂.
-
Compound Addition: Replace the medium with 100 µL of fresh medium containing serial dilutions of the test compounds.
-
Incubation: Incubate for 120 hours to match the duration of the efficacy assay.
-
Reagent Addition: Add 20 µL of resazurin solution to each well and incubate for an additional 4-6 hours.
-
Readout: Measure fluorescence using a microplate reader with an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm.
-
Data Analysis: Calculate the half-maximal cytotoxic concentration (CC₅₀) using a four-parameter logistic model.
Early ADME Profiling: Metabolic Stability Assay
Early assessment of a compound's metabolic fate is crucial. A compound that is too rapidly metabolized by the liver will have poor in vivo exposure and is unlikely to succeed.[14][15] This assay measures the rate of compound disappearance when incubated with liver microsomes, which contain the key Phase I drug-metabolizing enzymes (Cytochrome P450s).[16]
Causality Behind Experimental Choices: Human liver microsomes are used to provide the most relevant data for predicting human metabolism.[16] The inclusion of NADPH is essential, as it is the necessary cofactor for CYP enzyme activity.[16] The disappearance of the parent compound over time is monitored by LC-MS/MS, providing high sensitivity and specificity.[17]
Experimental Protocol: Microsomal Metabolic Stability Assay
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).
-
Thaw pooled human liver microsomes on ice.
-
Prepare a NADPH regenerating solution (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer (pH 7.4).
-
-
Incubation Setup:
-
In a 96-well plate, pre-warm a mixture of liver microsomes (final concentration 0.5 mg/mL) and phosphate buffer at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the test compound (final concentration 1 µM).
-
Immediately after adding the compound, take the "time 0" aliquot and quench it by adding it to a 4-fold volume of ice-cold acetonitrile containing an internal standard.
-
-
Time Course: Incubate the reaction plate at 37°C with shaking. At subsequent time points (e.g., 5, 15, 30, 60 minutes), remove aliquots and quench as described above.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound relative to the internal standard.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the in vitro half-life (t₁/₂) as 0.693/k.
Pillar 3: Data-Driven Comparative Analysis
The ultimate goal of this validation framework is to enable objective, data-driven decisions. The following tables summarize the hypothetical performance data for our lead compound, NP-EtOH-01, in comparison to the standard-of-care, Benznidazole.
Table 1: Comparative Efficacy and Selectivity Profile
| Compound | T. cruzi Amastigote EC₅₀ (µM) | Vero Cell CC₅₀ (µM) | Selectivity Index (SI = CC₅₀ / EC₅₀) |
| NP-EtOH-01 | 0.85 | > 50 | > 58.8 |
| Benznidazole | 2.5 | 80 | 32 |
Data is hypothetical and for illustrative purposes only.
Interpretation: The data suggests that NP-EtOH-01 is significantly more potent against the parasite than Benznidazole. Critically, its Selectivity Index is also superior, indicating a wider therapeutic window. The high CC₅₀ value (>50 µM) points to low general cytotoxicity, a highly desirable trait.
Table 2: Comparative Metabolic Stability Profile
| Compound | In Vitro Half-Life (t₁/₂) in Human Liver Microsomes (min) | Calculated Intrinsic Clearance (µL/min/mg protein) | Predicted Stability Class |
| NP-EtOH-01 | 45 | 30.8 | Moderate |
| Benznidazole | 65 | 21.3 | Moderate-to-High |
| Verapamil (Control) | 8 | 173.3 | Low (High Clearance) |
| Warfarin (Control) | > 120 | < 11.5 | High (Low Clearance) |
Data is hypothetical and for illustrative purposes only.
Interpretation: NP-EtOH-01 exhibits moderate metabolic stability. While more rapidly cleared than Benznidazole in this in vitro system, its half-life is well within an acceptable range for a lead compound, suggesting it would likely have sufficient exposure in vivo to exert its antiparasitic effect. This profile avoids the extremes of being either too rapidly cleared (like Verapamil) or essentially inert metabolically.
Visualization of Key Workflows and Concepts
To further clarify the relationships between these assays, the following diagrams illustrate the core workflows and principles.
Caption: High-level workflow for in vitro validation of antiparasitic compounds.
Caption: The relationship between efficacy (EC₅₀), toxicity (CC₅₀), and the Selectivity Index.
Caption: Workflow for the microsomal metabolic stability assay.
Conclusion
The validation of in vitro assays is not merely a procedural step but the scientific bedrock upon which successful drug discovery programs are built. For this compound derivatives, a systematic approach combining efficacy, cytotoxicity, and metabolic stability assays provides a clear, data-driven path for lead candidate selection. The comparative data presented for our hypothetical compound NP-EtOH-01 demonstrates a promising profile relative to the current standard-of-care, Benznidazole, showcasing superior potency and selectivity. This structured, validated approach ensures that only the most promising compounds, backed by robust and reliable data, advance toward more complex preclinical and clinical studies, ultimately accelerating the development of new therapies for Chagas disease.
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A Comparative Guide to the Synthesis of 2-(5-Nitropyridin-2-yl)ethanol for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, 2-(5-Nitropyridin-2-yl)ethanol stands out as a valuable building block, its nitropyridine core offering a versatile scaffold for the development of new therapeutic agents. This guide provides a comparative analysis of the primary synthetic routes to this key intermediate, offering in-depth technical insights and field-proven perspectives to inform your experimental design and scale-up considerations.
Introduction: The Significance of this compound
The this compound moiety is of significant interest to medicinal chemists due to the electronic properties conferred by the nitro group and the pyridyl nitrogen. These features modulate the molecule's reactivity and potential for biological interactions, making it a sought-after precursor in the synthesis of compounds targeting a range of diseases. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore critical considerations for any research program. This guide will dissect three plausible synthetic strategies, evaluating their respective merits and drawbacks.
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be approached through several strategic disconnections. Here, we will compare three prominent routes:
-
Nucleophilic Substitution of 2-Halopyridines with Ethylene Glycol: A direct and classical approach.
-
Grignard Reaction of a 2-Halopyridine with Ethylene Oxide: A powerful C-C bond-forming strategy.
-
Reduction of a 2-Pyridineacetic Acid Ester Derivative: A functional group interconversion approach.
The following table summarizes the key comparative metrics for these routes, based on established chemical principles and analogous transformations reported in the literature.
| Parameter | Route 1: Nucleophilic Substitution | Route 2: Grignard Reaction | Route 3: Ester Reduction |
| Starting Materials | 2-Chloro-5-nitropyridine, Ethylene Glycol | 2-Bromo-5-nitropyridine, Magnesium, Ethylene Oxide | Ethyl 2-(5-nitropyridin-2-yl)acetate |
| Key Reagents | Base (e.g., NaH, K2CO3) | Dry Ether/THF, Ethylene Oxide | Reducing Agent (e.g., LiAlH4) |
| Plausible Yield | Moderate to Good | Good to Excellent | Excellent |
| Scalability | Good | Moderate (requires stringent anhydrous conditions) | Good |
| Safety Concerns | Use of strong bases | Highly reactive Grignard reagent, moisture sensitivity | Pyrophoric reducing agent (LiAlH4), requires careful quenching |
| Cost-Effectiveness | Generally cost-effective | Can be more expensive due to Grignard reagent preparation and anhydrous conditions | Cost of reducing agent can be a factor |
In-Depth Analysis and Experimental Protocols
Route 1: Nucleophilic Substitution of 2-Chloro-5-nitropyridine with Ethylene Glycol
This route is a variation of the Williamson ether synthesis, where the alkoxide of ethylene glycol displaces the chloride from the electron-deficient pyridine ring. The electron-withdrawing nitro group at the 5-position activates the 2-position towards nucleophilic aromatic substitution, making this a mechanistically sound approach.
Causality Behind Experimental Choices:
-
Choice of Halide: 2-Chloro-5-nitropyridine is a common and commercially available starting material. The chloro-substituent is a good leaving group in this activated system.
-
Base: A strong base, such as sodium hydride (NaH), is required to deprotonate ethylene glycol to form the more nucleophilic alkoxide. The use of a non-nucleophilic base is crucial to avoid competing reactions.
-
Solvent: Anhydrous polar aprotic solvents like DMF or THF are ideal to dissolve the reactants and facilitate the SNAr reaction without interfering with the strong base.
Experimental Protocol:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add ethylene glycol (10 eq.) dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium salt of ethylene glycol.
-
Add a solution of 2-chloro-5-nitropyridine (1.0 eq.) in anhydrous DMF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x V).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Diagram of the Workflow:
Caption: Workflow for Nucleophilic Substitution Route.
Route 2: Grignard Reaction of 2-Bromo-5-nitropyridine with Ethylene Oxide
This route leverages the formation of a Grignard reagent from a 2-halopyridine, followed by its reaction with the electrophilic ethylene oxide. This method is a powerful tool for forming a carbon-carbon bond, directly installing the desired ethanol side chain.
Causality Behind Experimental Choices:
-
Choice of Halide: 2-Bromo-5-nitropyridine is generally more reactive than its chloro-analogue for the formation of Grignard reagents.
-
Grignard Formation: The reaction of the bromopyridine with magnesium requires strictly anhydrous conditions to prevent quenching of the highly reactive organometallic species. Dry ether or THF are the solvents of choice.
-
Reaction with Ethylene Oxide: Ethylene oxide is a highly strained three-membered ring, making it an excellent electrophile for nucleophilic attack by the Grignard reagent. The reaction proceeds via a ring-opening mechanism.[1][2]
Experimental Protocol:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, place magnesium turnings (1.5 eq.).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of 2-bromo-5-nitropyridine (1.0 eq.) in anhydrous THF dropwise to initiate the Grignard formation. The reaction is exothermic and may require cooling to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C and add a solution of ethylene oxide (1.2 eq.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x V).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Diagram of the Reaction Scheme:
Caption: Grignard Reaction Scheme.
Route 3: Reduction of Ethyl 2-(5-nitropyridin-2-yl)acetate
This route involves the reduction of a pre-formed ester to the corresponding primary alcohol. This is a reliable and often high-yielding transformation, provided a suitable reducing agent is employed.
Causality Behind Experimental Choices:
-
Starting Material: Ethyl 2-(5-nitropyridin-2-yl)acetate can be synthesized from 2-chloro-5-nitropyridine and ethyl acetate in the presence of a strong base.
-
Reducing Agent: Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of reducing esters to primary alcohols.[3] Sodium borohydride is generally not strong enough for this transformation.
-
Reaction Conditions: The reduction must be carried out in an anhydrous ethereal solvent like THF or diethyl ether, as LiAlH4 reacts violently with protic solvents.[4] The reaction is typically performed at low temperatures to control its exothermicity.
Experimental Protocol:
-
To a stirred suspension of lithium aluminum hydride (2.0 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of ethyl 2-(5-nitropyridin-2-yl)acetate (1.0 eq.) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C.
-
Carefully quench the reaction by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH4 in grams.
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Diagram of the Reduction Process:
Caption: Ester Reduction Workflow.
Trustworthiness and Self-Validating Systems
The protocols described above are based on well-established and reliable organic transformations. The successful synthesis of the target compound can be validated at each stage through standard analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation and confirmation of the final product. The expected proton NMR spectrum of this compound would show characteristic signals for the aromatic protons of the nitropyridine ring and the two methylene groups of the ethanol side chain.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the O-H stretch of the alcohol and the N-O stretches of the nitro group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Conclusion and Recommendations
Each of the discussed synthetic routes to this compound offers a viable pathway, with the optimal choice depending on the specific requirements of the research program, including scale, available resources, and safety infrastructure.
-
Route 1 (Nucleophilic Substitution) is a straightforward and scalable method, ideal for laboratories equipped to handle strong bases.
-
Route 2 (Grignard Reaction) provides a powerful method for C-C bond formation but demands rigorous control of anhydrous conditions, making it potentially more challenging for large-scale synthesis.
-
Route 3 (Ester Reduction) is often the highest-yielding method but requires the use of a hazardous and expensive reducing agent, necessitating stringent safety precautions.
For initial lab-scale synthesis, the nucleophilic substitution or the ester reduction routes are often preferred due to their reliability and more manageable experimental setups. For larger-scale production, the nucleophilic substitution route may offer the best balance of cost, efficiency, and safety.
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A Comparative Guide to the Synthesis of 2-(5-Nitropyridin-2-yl)ethanol: Assessing Reproducibility and Alternative Routes
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-(5-nitropyridin-2-yl)ethanol, a key building block in the development of various pharmaceutical agents, presents both opportunities and challenges in terms of reproducibility and efficiency.[1][2] This guide provides an in-depth analysis of the common synthetic routes, a critical assessment of their reproducibility, and a comparison with viable alternatives. Our aim is to equip researchers with the necessary insights to make informed decisions in their synthetic strategies, ensuring both reliability and optimal outcomes.
Introduction: The Significance of this compound
Nitropyridine derivatives are a cornerstone in medicinal chemistry, frequently serving as precursors for a wide array of bioactive molecules.[2] The title compound, with its characteristic nitropyridine core and a reactive ethanol side chain, is a versatile intermediate. Its structural motifs are found in compounds being investigated for various therapeutic applications, making the reliable synthesis of this molecule a critical step in the drug discovery and development pipeline.
Primary Synthesis Route: Nucleophilic Substitution of 2-Chloro-5-nitropyridine
The most commonly employed and well-documented method for synthesizing this compound involves the nucleophilic aromatic substitution of 2-chloro-5-nitropyridine with ethylene glycol. This method is favored for its relatively straightforward execution and the commercial availability of the starting materials.[3][4][5][6][7]
Detailed Experimental Protocol:
Materials:
-
2-Chloro-5-nitropyridine
-
Ethylene glycol (an excess is typically used, serving as both reactant and solvent)
-
A suitable base (e.g., potassium carbonate, sodium hydroxide)
-
An appropriate solvent if ethylene glycol is not used in excess (e.g., DMF, DMSO)
Procedure:
-
To a stirred solution of a significant excess of ethylene glycol, add the base (e.g., potassium carbonate, 1.5 equivalents).
-
Heat the mixture to a specified temperature (e.g., 80-100 °C) to ensure the dissolution of the base and to activate the ethylene glycol.
-
Slowly add 2-chloro-5-nitropyridine (1 equivalent) to the reaction mixture. The addition should be portion-wise to control any potential exotherm.
-
Maintain the reaction at the elevated temperature for a period of 2-4 hours, monitoring the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Causality Behind Experimental Choices:
-
Excess Ethylene Glycol: Using ethylene glycol in excess serves a dual purpose: it acts as the nucleophile and as the solvent, driving the reaction to completion based on Le Chatelier's principle.
-
Base: The base is crucial for deprotonating ethylene glycol, thereby increasing its nucleophilicity and facilitating the attack on the electron-deficient pyridine ring.
-
Temperature: The elevated temperature provides the necessary activation energy for the nucleophilic aromatic substitution to occur at a reasonable rate. The electron-withdrawing nitro group at the 5-position activates the 2-position for nucleophilic attack.
Visualizing the Workflow: Synthesis of this compound
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- 3. Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 7. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
Safety Operating Guide
Definitive Guide to the Safe Disposal of 2-(5-Nitropyridin-2-yl)ethanol
For professionals engaged in the intricate landscape of drug discovery and chemical research, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-(5-Nitropyridin-2-yl)ethanol. The procedures outlined herein are designed to ensure that this compound is handled and disposed of in a manner that mitigates risk to personnel and the environment, adhering to the highest standards of safety and compliance.
Hazard Profile and Core Chemical Characteristics
A thorough understanding of a compound's hazard profile is the foundation of its safe management. While a specific, dedicated Safety Data Sheet (SDS) for this compound is not consistently available, a robust hazard assessment can be synthesized from data on structurally analogous compounds, including nitropyridine derivatives and substituted ethanols.
The primary hazards are associated with the nitropyridine moiety . Aromatic nitro compounds are recognized for their potential toxicity and reactivity, while the pyridine structure imparts its own set of toxicological properties.[1][2][3][4] The ethanol group, while less hazardous, contributes to the compound's solubility and potential flammability.
Table 1: Synthesized Hazard and Property Profile of this compound
| Property | Data/Information | Source/Rationale |
| Molecular Formula | C₇H₈N₂O₄ | Based on chemical structure.[5] |
| Molecular Weight | ~184.15 g/mol | Based on chemical structure.[5] |
| Physical State | Likely a solid at room temperature. | Based on similar compounds like 2-(5-Nitro-2-pyridyloxy)ethanol.[5] |
| Boiling Point | Predicted: ~355.7°C | Predicted for the similar compound 2-(5-Nitro-2-pyridyloxy)ethanol.[5] |
| Density | Predicted: ~1.389 g/cm³ | Predicted for the similar compound 2-(5-Nitro-2-pyridyloxy)ethanol.[5] |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin. | Inferred from related nitropyridine compounds.[1][5] |
| Irritation | Causes skin and serious eye irritation. | A common hazard for this chemical class.[1][5][6] |
| Respiratory Hazard | May cause respiratory irritation. | Inhalation of dust or aerosols should be avoided.[1][5] |
| Reactivity Hazards | Potentially reactive. Nitro-compounds can be thermally sensitive or reactive with other substances. Avoid friction and heat.[7] | |
| Environmental Hazard | Potentially toxic to aquatic life with long-lasting effects. | A characteristic of many pyridine derivatives.[1][8] |
Given this profile, this compound must be unequivocally classified and handled as hazardous chemical waste .[1][9]
Foundational Principles for Disposal
Before proceeding to the operational steps, four principles must be ingrained in the handling of this waste stream:
-
NEVER Drain Dispose: This compound's aquatic toxicity and chemical nature make disposal via the sanitary sewer system illegal and environmentally irresponsible.[1][10][11]
-
NEVER Mix with Incompatible Waste: Mixing nitropyridine waste with incompatible materials, such as strong acids or oxidizers, can trigger violent or explosive reactions.[7] Always maintain segregated waste streams.
-
ALWAYS Treat as Hazardous: All materials contaminated with this compound, including gloves, pipette tips, absorbent materials, and empty containers, must be disposed of as hazardous waste.[12][13]
-
ALWAYS Consult Your EHS Department: Institutional and local regulations are paramount. Your Environmental Health and Safety (EHS) office is the final authority on disposal procedures.[12]
Personal Protective Equipment (PPE) Mandate
Direct exposure must be prevented through the rigorous use of appropriate PPE.
Table 2: Required Personal Protective Equipment
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant nitrile or butyl rubber. Double-gloving is recommended. | Prevents skin contact and absorption.[12] |
| Eye Protection | Chemical splash goggles or safety glasses with side-shields. | Protects eyes from splashes of solutions or contact with solid particles.[12][14] |
| Lab Coat | Standard flame-resistant laboratory coat. | Protects clothing and skin from contamination.[12] |
| Respiratory | Use only within a certified chemical fume hood. | Prevents inhalation of potentially harmful vapors or dust.[12] |
Step-by-Step Disposal Protocol
This protocol covers the lifecycle of the waste from its point of generation to its final collection.
Step 1: Waste Identification and Segregation Immediately upon generation, identify the waste stream. Do not allow it to mix with other chemical wastes.
-
Solid Waste: Pure or residual this compound.
-
Liquid Waste: Solutions containing this compound. This should be further segregated into halogenated and non-halogenated solvent streams as per your institution's guidelines.
-
Contaminated Debris: Items such as weigh boats, pipette tips, contaminated gloves, and absorbent pads used for cleaning spills.[12]
Step 2: Container Selection and Management The integrity of the waste containment is critical for safety.
-
Select a Compatible Container: Use a high-density polyethylene (HDPE) or other chemically resistant plastic container with a secure, tight-fitting lid.[7] Ensure the container is in good condition and free of leaks.
-
Maintain Headspace: Do not fill the container beyond 90% capacity to allow for expansion of vapors and prevent spills.[7]
-
Keep Containers Closed: The container must be securely closed at all times except when waste is being added.[7][15] This prevents the release of vapors and protects the contents from contamination.
Step 3: Proper Labeling Accurate labeling is a regulatory requirement and essential for safe handling.
-
Use a Hazardous Waste Label: Affix your institution's official hazardous waste label to the container as soon as the first drop of waste is added.
-
Complete All Fields: Clearly write the following:
-
The words "HAZARDOUS WASTE ".[15]
-
The full chemical name: "This compound " and any other constituents (e.g., solvents) with their approximate concentrations.
-
The specific hazard characteristics (e.g., Toxic, Irritant).
-
The accumulation start date.[15]
-
Your name, principal investigator, and lab location.
-
Step 4: Accumulation and Storage Store the waste safely in a designated Satellite Accumulation Area (SAA) within your laboratory.
-
Location: The SAA must be at or near the point of generation and under the control of the lab personnel.[16]
-
Secondary Containment: Place the waste container in a secondary containment bin to contain any potential leaks. The bin should be made of a compatible material.
-
Segregation: Store the container away from incompatible materials, particularly strong acids and oxidizers.[16]
Step 5: Arranging for Disposal
-
Contact EHS: Once the container is full or you are approaching your lab's accumulation time limit, contact your institution's EHS department to schedule a waste pickup.[12]
-
Follow Institutional Procedures: Use your institution's online portal or designated forms to request the collection of your hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for handling this compound waste.
Spill Management Protocol
In the event of a spill, a swift and correct response is crucial to ensuring safety.
-
Small Spills (in a chemical fume hood):
-
Ensure you are wearing the appropriate PPE as detailed in Table 2.
-
Absorb the spill with an inert, non-combustible material like vermiculite or sand.[12]
-
Carefully collect the absorbent material using non-sparking tools.
-
Place the contaminated material into a designated hazardous waste container.
-
Clean the spill area with an appropriate solvent and decontaminate. All cleaning materials must also be disposed of as hazardous waste.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate Immediately: Alert all personnel in the immediate area and evacuate the laboratory.
-
Isolate the Area: Close the laboratory doors and prevent re-entry.
-
Contact EHS: Call your institution's emergency EHS number immediately.[12] Provide them with the location of the spill and the name of the chemical involved.
-
Do not attempt to clean up a large spill yourself. Await the arrival of the trained emergency response team.
-
By adhering to this comprehensive guide, researchers can manage and dispose of this compound waste with confidence, ensuring a safe laboratory environment and upholding their commitment to environmental responsibility.
References
- Essential Guide to the Safe Disposal of 3-Amino-4-nitropyridine 1-oxide. Benchchem.
- Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals. Benchchem.
- 2-[(5-Nitropyridin-2-yl)amino]ethanol. BOC Sciences.
- PYRIDINE HYDROBROMIDE Safety Data Sheet. Sdfine.
- Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR).
- Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
- Safety Data Sheet PYRIDINE. ChemSupply Australia.
- Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison BME Shared Labs.
- Chapter 7 - Management Procedures For Specific Waste Types. Cornell University Environmental Health and Safety.
- Hazardous Waste Disposal Procedures. Michigan Technological University.
- SAFETY DATA SHEET - 5-Nitropyridin-2-ol. Fisher Scientific.
- Hazardous Waste Disposal Guide. Northwestern University.
- 2-(5-Nitro-2-pyridyloxy)ethanol Safety Information. ChemicalBook.
- 2-Hydroxy-5-nitropyridine Safety Information. Santa Cruz Biotechnology.
- SAFETY DATA SHEET - 2-Amino-4-methyl-3-nitropyridine. TCI Chemicals.
- EPA Method 8330B (SW-846): Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). U.S. Environmental Protection Agency.
- 40 CFR 721.875 -- Aromatic nitro compound. eCFR.
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Personal protective equipment for handling 2-(5-Nitropyridin-2-yl)ethanol
Comprehensive Safety and Handling Guide: 2-(5-Nitropyridin-2-yl)ethanol
This document provides essential safety protocols, operational guidelines, and disposal procedures for the handling of this compound. The information herein is synthesized from established safety data for structurally analogous nitropyridine compounds to ensure the highest standards of laboratory safety. This guide is intended for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for maintaining a safe and compliant laboratory environment.
Hazard Identification and Risk Assessment
Anticipated Hazards:
-
Acute Oral Toxicity: Harmful if ingested.
-
Skin Corrosion/Irritation: May cause skin irritation upon direct contact.[2][3]
-
Serious Eye Damage/Irritation: Poses a risk of serious eye irritation.[3]
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[1][2][3]
Given these potential hazards, the cornerstone of safe handling lies in the consistent and correct use of appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is dictated by the potential routes of exposure. For this compound, the primary concerns are dermal contact, eye contact, and inhalation. The following table outlines the minimum PPE requirements for handling this compound.
| Protection Type | Specific Recommendations | Standards & Rationale |
| Eye and Face Protection | Tightly fitting safety goggles. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing or when handling larger quantities. | Must conform to EN 166 (EU) or NIOSH (US) standards.[1][3] This is to prevent eye contact which can lead to serious irritation.[3] |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber). A flame-resistant lab coat is required at all times. For extensive handling, consider a chemical-resistant apron or suit. | Gloves must be inspected before use and changed frequently, especially after direct contact.[3] This is to avoid skin contact, which can cause irritation.[2][3] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is recommended if there is a risk of inhalation (e.g., when handling powders, generating aerosols, or heating). | The primary means of respiratory protection should be engineering controls like a chemical fume hood.[4] Respirators are to be used as a secondary measure. |
Operational and Handling Plan
A systematic approach to handling this compound is crucial for minimizing exposure risk. The following workflow should be adopted for all procedures involving this compound.
Pre-Operational Checklist
-
Designated Area: All handling of this compound should be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[5]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[6]
-
PPE Inspection: Before commencing work, inspect all PPE for signs of damage or degradation.
-
Spill Kit: Have a chemical spill kit readily available that is appropriate for pyridine compounds.
Step-by-Step Handling Procedure
-
Donning PPE: Put on your lab coat, followed by safety goggles, and then gloves. If a respirator is required, ensure it has been properly fit-tested.
-
Weighing and Transfer: When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to prevent the generation of airborne dust. Use appropriate tools (e.g., spatulas) to handle the material.
-
In Solution: When working with solutions of this compound, handle them within a fume hood to avoid inhaling any vapors or aerosols.
-
Heating: If heating is required, it must be performed in a well-ventilated fume hood to control any fumes that may be generated.
-
Post-Handling: After handling, decontaminate the work area thoroughly.
PPE Doffing Procedure
-
Gloves: Remove gloves first, turning them inside out as you remove them to trap any contamination.
-
Goggles/Face Shield: Remove eye and face protection.
-
Lab Coat: Remove your lab coat, turning it inside out to contain any potential contamination on the exterior.
-
Hand Washing: Wash your hands thoroughly with soap and water after removing all PPE.[7]
Emergency Procedures and Disposal Plan
Spill Response
-
Evacuate: Alert others in the immediate vicinity and evacuate the area if the spill is large or in a poorly ventilated space.[8]
-
Assess: From a safe distance, assess the extent of the spill and any immediate hazards.
-
Contain: If safe to do so, contain the spill using absorbent materials from your spill kit.
-
Clean-up: Wearing appropriate PPE, clean up the spill according to your institution's established procedures for chemical waste.
-
Decontaminate: Thoroughly decontaminate the spill area after the material has been removed.
Disposal Plan
-
Chemical Waste: All waste containing this compound, including contaminated consumables, must be disposed of as hazardous chemical waste.[7][9]
-
Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to local regulations.[9]
-
Contaminated PPE: Used gloves and other disposable PPE should be collected in a designated hazardous waste container.
Visualizing the PPE Decision Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow for handling this compound.
Conclusion
The safe handling of this compound is predicated on a thorough understanding of its potential hazards and the diligent application of appropriate safety measures. By adhering to the guidelines outlined in this document, researchers can significantly mitigate the risks associated with this compound. Always prioritize a culture of safety through continuous training and open communication about safety protocols.[5]
References
- Personal protective equipment for handling 3-Ethyl-4-nitropyridine 1-oxide. Benchchem.
- Personal protective equipment for handling 3-Amino-4-nitropyridine. Benchchem.
- Personal protective equipment for handling 4-Chloro-2-methyl-3-nitropyridine. Benchchem.
-
12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. Available at: [Link]
-
SAFETY DATA SHEET - Ethanol absolute. accessdata.fda.gov. Available at: [Link]
-
Safety Data Sheet - 2-(Piperidin-4-yl)ethanol hydrochloride. Angene Chemical. Available at: [Link]
-
Personal Protective Equipment in Chemistry. Dartmouth Environmental Health and Safety. Available at: [Link]
-
SRM 2898a - SAFETY DATA SHEET. National Institute of Standards and Technology. Available at: [Link]
-
2-(5-Nitropyridin-2-yloxy)ethanol. Alchem.Pharmtech. Available at: [Link]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
